Bisabolol oxide A
Beschreibung
This compound has been reported in Matricaria chamomilla with data available.
induces apoptosis in rat thymocytes; from German chamomile (Matricaria recutita L.)
Eigenschaften
IUPAC Name |
(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRAVIQWFQMKF-IPYPFGDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891412 | |
| Record name | Bisabolol oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22567-36-8, 11087-43-7 | |
| Record name | Bisabolol oxide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22567-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisabololoxide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisabolol oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3S-[3α,6α(R*)]-tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISABOLOL OXIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16AE65F94Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and purification of bisabolol oxide A, a sesquiterpenoid of significant interest for its potential therapeutic properties. This document details experimental protocols and quantitative data to support research and development efforts.
Natural Sources of this compound
The primary and most commercially significant natural source of this compound is German chamomile (Matricaria chamomilla L. or Matricaria recutita L.), a member of the Asteraceae family. The essential oil extracted from the flower heads of this plant is rich in this compound, along with other bioactive compounds such as chamazulene, α-bisabolol, and bisabolol oxide B.[1][2] The concentration of these constituents can vary depending on the plant's genotype, growing conditions, and harvesting time.[3][4]
While other plants are known to contain α-bisabolol, German chamomile is the most prominent source for this compound.
Isolation and Purification Methodologies
The isolation of this compound from German chamomile is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by chromatographic purification to isolate the target compound.
Extraction of Chamomile Essential Oil
The initial step in isolating this compound is the extraction of the essential oil from the dried flower heads of Matricaria chamomilla. The most common methods employed are steam distillation and solvent extraction.
2.1.1. Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials.[5] The process involves passing steam through the chamomile flowers, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water.
2.1.2. Solvent Extraction
Solvent extraction offers an alternative method for obtaining a more concentrated extract, often referred to as an oleoresin, which contains both volatile and non-volatile compounds.[6]
Chromatographic Purification of this compound
Following the initial extraction of the essential oil or oleoresin, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of other phytochemicals.
2.2.1. Column Chromatography (CC)
Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture based on their differential adsorption to a stationary phase.
2.2.2. Overpressured Layer Chromatography (OPLC)
OPLC is a sophisticated planar chromatographic technique that offers improved resolution and shorter separation times compared to traditional column chromatography.[7][8]
2.2.3. Preparative Thin-Layer Chromatography (Prep-TLC)
Preparative TLC is a scalable version of analytical TLC used to isolate small quantities of pure compounds.[9][10]
Quantitative Data
The yield of essential oil and the concentration of this compound can vary significantly based on the chamomile genotype and the extraction method employed.
| Chamomile Genotype | Essential Oil Yield (%) | α-Bisabolol Oxide A (%) | Extraction Method | Reference |
| Domestic (Karaj) | 0.87 | 31.86 | Distillation | [3][4] |
| Wild (Noor-Abad) | 0.77 | 2.52 | Distillation | [3][4] |
| Not Specified | 0.03 | 2.88 | Steam Distillation (SD) | [11][12] |
| Not Specified | 0.083 | 1.53 | Solvent-Free Microwave Extraction (SFME) | [11][12] |
| Not Specified | Not Specified | 29.71 - 34.41 | Hydrodistillation (HD) / Microwave-assisted Hydrodistillation (MWHD) | [13] |
| Not Specified | Not Specified | 17.4 - 30.8 | Supercritical Fluid Extraction (SFE) / Soxhlet Extraction | [13] |
Table 1: Essential Oil Yield and α-Bisabolol Oxide A Content in German Chamomile.
Experimental Protocols
Protocol for Steam Distillation of Chamomile Essential Oil
This protocol is a general guideline for the laboratory-scale extraction of essential oil from chamomile flowers.
Materials and Equipment:
-
Dried chamomile flower heads
-
Steam distillation apparatus (Clevenger-type or similar)
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a known quantity of dried chamomile flowers (e.g., 100 g).
-
Place the chamomile flowers into the biomass flask of the steam distillation apparatus.
-
Fill the boiling flask with distilled water to approximately two-thirds of its capacity.
-
Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.
-
Begin heating the boiling flask to generate steam.
-
Continue the distillation for a set period, typically 3 to 8 hours. A longer distillation time generally yields more oil, though the rate of extraction decreases over time.[5]
-
Collect the distillate, which will consist of a layer of essential oil and a larger volume of hydrosol (aqueous phase).
-
Separate the essential oil from the hydrosol using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, dark glass vial at 4°C.
Protocol for Solvent Extraction of this compound
This protocol outlines a general procedure for the extraction of chamomile oleoresin.
Materials and Equipment:
-
Dried and powdered chamomile flower heads
-
Erlenmeyer flask or beaker
-
Magnetic stirrer or shaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Weigh a known quantity of powdered chamomile flowers (e.g., 50 g).
-
Place the powder in an Erlenmeyer flask.
-
Add a measured volume of the chosen solvent (e.g., 250 mL of ethanol, maintaining a solvent-to-feed ratio of around 6:1).[6]
-
Stir the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours).[6]
-
After extraction, filter the mixture to separate the solid plant material from the solvent extract.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting oleoresin can be used for further purification.
Protocol for Column Chromatography Purification
This protocol provides a general framework for the purification of this compound from a chamomile essential oil or oleoresin.
Materials and Equipment:
-
Chamomile essential oil or oleoresin
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform)
-
Collection tubes or flasks
-
TLC plates and developing chamber for monitoring fractions
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Pre-elute the column with the mobile phase.
-
Dissolve a known amount of the essential oil or oleoresin in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin the elution process, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the composition of the collected fractions using analytical TLC.
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is essential for the identification and quantification of this compound.
Typical GC-MS Parameters:
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 3°C/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a reference standard and/or with data from mass spectral libraries.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from German chamomile.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. ijdmsrjournal.com [ijdmsrjournal.com]
- 2. impactfactor.org [impactfactor.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparison of essential oil content and composition in two German chamomile (Matricaria chamomilla L.) genotypes | Journal of Horticultural Sciences [jhs.iihr.res.in]
- 5. making.com [making.com]
- 6. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Characterization of Chamomile (Matricaria recutita L.) Essential Oil Using the Green Technology of Solvent-Free Microwave Extraction [mdpi.com]
- 13. ricerca.unich.it [ricerca.unich.it]
- 14. asianpubs.org [asianpubs.org]
Biosynthesis of Bisabolol Oxide A from α-Bisabolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of bisabolol oxide A from its precursor, α-bisabolol. This compound, a significant bioactive sesquiterpenoid found in German chamomile (Matricaria recutita), is formed through an oxidative cyclization process. This document details the enzymatic transformation, likely involving a cytochrome P450 monooxygenase, and explores alternative production methods such as microbial biotransformation. It includes a plausible biosynthetic pathway, detailed experimental protocols for enzymatic and microbial synthesis, methods for quantification, and a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.
Introduction
(-)-α-Bisabolol is a naturally occurring monocyclic sesquiterpene alcohol renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties, making it a valuable ingredient in cosmetics and pharmaceuticals.[1] Its oxidized derivatives, including this compound, also exhibit significant biological activities and contribute to the therapeutic profile of chamomile oil.[2][3] The conversion of α-bisabolol to this compound is a key step in the diversification of sesquiterpenoids in Matricaria chamomilla. Understanding the biosynthesis of this compound is crucial for its sustainable production and for the development of novel derivatives with enhanced therapeutic potential.
The Biosynthetic Pathway
The formation of this compound from α-bisabolol is an oxidative process. While the specific enzyme in Matricaria chamomilla has not yet been definitively identified, evidence strongly suggests the involvement of a cytochrome P450 monooxygenase (CYP).[4] The proposed mechanism involves two key steps:
-
Epoxidation: The enzyme catalyzes the epoxidation of the 6,7-double bond in the aliphatic side chain of α-bisabolol, forming a reactive epoxide intermediate.
-
Intramolecular Cyclization: The tertiary alcohol at C-1 attacks the epoxide, leading to the formation of a six-membered pyran ring, resulting in the this compound structure.[5]
Enzymatic Synthesis
While the specific cytochrome P450 from chamomile remains to be characterized, the heterologous expression of known plant P450s involved in sesquiterpenoid metabolism can serve as a model system for producing and studying this compound.
Experimental Protocol: Heterologous Expression of a Plant Cytochrome P450 in Saccharomyces cerevisiae
This protocol is a general guideline for the expression of a candidate plant cytochrome P450, which could be adapted for an α-bisabolol oxidizing enzyme once identified.
3.1.1. Gene Synthesis and Vector Construction
-
Obtain the codon-optimized coding sequence of the candidate plant cytochrome P450 gene for expression in S. cerevisiae.
-
Clone the synthetic gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Co-express a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer to the P450. The CPR gene can be cloned into the same or a separate compatible vector.
3.1.2. Yeast Transformation and Culture
-
Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Select transformed yeast colonies on appropriate selective medium.
-
Grow a pre-culture of the transformed yeast in selective synthetic complete medium containing glucose at 30°C overnight.
-
Inoculate the main culture in the same medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by transferring the cells to a medium containing galactose instead of glucose and incubate at a lower temperature (e.g., 20-25°C) for 48-72 hours.
Experimental Protocol: In Vitro Assay for α-Bisabolol Oxidation
This protocol describes a method to test the activity of the heterologously expressed cytochrome P450.
3.2.1. Microsome Preparation
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail and lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and determine the protein concentration.
3.2.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM phosphate buffer (pH 7.4)
-
Microsomal preparation (containing the P450 and CPR)
-
α-Bisabolol (substrate, dissolved in a suitable solvent like DMSO or ethanol)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction for a specific time (e.g., 1-2 hours) with shaking.
-
Stop the reaction by adding a quench solvent (e.g., ethyl acetate).
-
Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.
Microbial Biotransformation
The use of whole-cell microbial systems presents an attractive alternative for the production of this compound, avoiding the need for enzyme purification and cofactor addition. Fungi, in particular, are known to possess a wide range of cytochrome P450 enzymes capable of oxidizing terpenoids.
Experimental Protocol: Microbial Biotransformation of α-Bisabolol
This protocol is based on studies using filamentous fungi such as Thamnidium elegans and Absidia coerulea.[2]
4.1.1. Microorganism and Culture Conditions
-
Obtain a culture of a suitable fungal strain (e.g., Thamnidium elegans).
-
Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C with shaking for 2-3 days to obtain a seed culture.
-
Inoculate the main production culture with the seed culture and grow under the same conditions for another 1-2 days.
4.1.2. Biotransformation
-
Dissolve α-bisabolol in a minimal amount of a water-miscible solvent (e.g., ethanol or DMSO).
-
Add the α-bisabolol solution to the fungal culture to a final desired concentration (e.g., 100-500 mg/L).
-
Continue the incubation for an additional 3-7 days, monitoring the conversion periodically.
-
Harvest the entire culture (biomass and broth).
4.1.3. Extraction and Purification
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Extract the fungal biomass separately with the same solvent, possibly after homogenization.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the this compound from the crude extract using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of α-bisabolol and this compound.
GC-MS Protocol
5.1.1. Sample Preparation
-
Dilute the extracted and purified samples, as well as standards of α-bisabolol and this compound, in a suitable solvent (e.g., hexane or ethyl acetate).
-
Add an internal standard (e.g., n-hexadecane) for accurate quantification.[6]
5.1.2. GC-MS Conditions (Example)
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
5.1.3. Identification and Quantification
-
Identify compounds by comparing their retention times and mass spectra with those of authentic standards and with libraries (e.g., NIST).
-
Quantify the compounds by creating a calibration curve using the peak area ratios of the analytes to the internal standard.
Quantitative Data
Quantitative data on the enzymatic conversion of α-bisabolol to this compound is scarce due to the lack of a characterized enzyme. However, some data is available from microbial biotransformation studies.
| Biotransformation System | Organism | Substrate Concentration | Product | Yield (%) | Reference |
| Whole-cell | Thamnidium elegans | 50 mg in 100 mL | This compound | ~20 | |
| Whole-cell | Absidia coerulea | 200 mg in 2 L | Hydroxylated bisabolol oxides | Not specified | [2] |
Table 1. Summary of quantitative data from microbial biotransformation of α-bisabolol.
Regulatory Aspects
The biosynthesis of α-bisabolol from farnesyl pyrophosphate (FPP) is catalyzed by α-bisabolol synthase. The subsequent oxidation to this compound is likely regulated at the transcriptional level, with specific transcription factors controlling the expression of the involved cytochrome P450 gene. Studies on chamomile have indicated that the expression of genes in the terpenoid biosynthesis pathway, including CYPs, is differentially regulated in different tissues and developmental stages.[4] Environmental factors and signaling molecules like salicylic acid can also influence the accumulation of sesquiterpenoids, including bisabolol oxides.[6]
Conclusion
The biosynthesis of this compound from α-bisabolol is a fascinating example of how plants create chemical diversity through enzymatic oxidation. While the specific cytochrome P450 responsible in chamomile is yet to be identified, the knowledge of the likely reaction mechanism and the success of microbial biotransformation provide a solid foundation for future research. The protocols and information presented in this guide offer a starting point for researchers aiming to produce, quantify, and further study this important bioactive compound. Future work should focus on the identification and characterization of the native chamomile enzyme to enable more efficient and controlled production of this compound and its derivatives for potential therapeutic applications.
References
- 1. The purification and characterization of a unique cytochrome P-450 enzyme from Berberis stolonifera plant cell cultures. | Semantic Scholar [semanticscholar.org]
- 2. Biotransformation of (−)-α-Bisabolol by Absidia coerulea [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical and comparative transcriptome analyses reveal different regulatory mechanisms in the terpenoid biosynthesis pathways between Matricaria recutita L. and Chamaemelum nobile L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanism of Action of Bisabolol Oxide A: A Technical Guide
Abstract
Bisabolol oxide A, a sesquiterpene oxide found predominantly in chamomile (Matricaria chamomilla), has garnered significant interest for its therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory action of this compound and its closely related precursor, α-bisabolol. The primary mechanisms involve the downregulation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). By inhibiting these pathways, bisabolol compounds effectively reduce the expression and release of critical inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide synthesizes data from in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Introduction to Inflammation and this compound
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators. Key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) produce NO and prostaglandins, respectively, which are central to the inflammatory response.[1][2]
Natural products are a rich source of novel anti-inflammatory agents.[3][4] this compound is a major constituent of German chamomile essential oil, a plant used for centuries in traditional medicine to treat inflammatory conditions.[5][6] Scientific investigations have begun to elucidate the specific molecular targets of bisabolol and its derivatives, confirming their significant anti-inflammatory potential.[7] Much of the existing research has focused on α-bisabolol, the precursor to bisabolol oxides. The findings from these studies provide a strong foundation for understanding the bioactivity of this compound, which is presumed to operate through similar, if not identical, mechanisms.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of bisabolol compounds are multifactorial, primarily involving the suppression of the NF-κB and MAPK signaling cascades, which are master regulators of the inflammatory response.
Inhibition of Pro-inflammatory Mediators: NO and PGE2
In inflammatory conditions, macrophages and other immune cells are stimulated (e.g., by lipopolysaccharide - LPS) to produce large quantities of nitric oxide (NO) and prostaglandin E2 (PGE2).[8] This production is catalyzed by the enzymes iNOS and COX-2, respectively.
Studies on RAW 264.7 macrophage cell lines demonstrate that α-bisabolol significantly inhibits LPS-induced production of both NO and PGE2 in a dose-dependent manner.[1][8] This inhibition is a direct result of reduced protein expression of iNOS and COX-2.[1][9] By suppressing these key inflammatory enzymes, bisabolol effectively dampens two major downstream inflammatory pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB transcription factor is a pivotal regulator of genes involved in immunity and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus (like LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[10][11]
α-Bisabolol has been shown to directly interfere with this pathway. It prevents the LPS-induced phosphorylation and degradation of IκBα.[1] By stabilizing the IκBα protein, α-bisabolol ensures that NF-κB remains trapped in the cytoplasm, thereby preventing the transcription of its target inflammatory genes.[2][12] This blockade of NF-κB activation is a central mechanism of its anti-inflammatory action.
Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family consists of several serine/threonine protein kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). These kinases are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[10] Inflammatory stimuli activate these MAPK pathways, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB.
Research indicates that α-bisabolol can suppress the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[1][2] However, its effect on ERK phosphorylation appears to be less consistent across studies.[1] By inhibiting the JNK and p38 pathways, α-bisabolol further reduces the cellular machinery responsible for producing inflammatory mediators.
Figure 2: Inhibition of MAPK Signaling Pathways by this compound.
Downregulation of Pro-inflammatory Cytokines
The concerted inhibition of the NF-κB and MAPK pathways results in a significant reduction in the synthesis and release of key pro-inflammatory cytokines. In vivo and in vitro studies have consistently shown that treatment with α-bisabolol leads to decreased levels of TNF-α, IL-6, and IL-1β.[11][13][14] For instance, in a carrageenan-induced peritonitis model in mice, α-bisabolol was able to decrease the amount of TNF-α in the peritoneal cavity.[15] Similarly, in models of colitis, α-bisabolol treatment markedly reduced the expression of IL-6, IL-1β, and TNF-α at both the protein and mRNA levels.[9]
Quantitative Summary of Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of α-bisabolol, which serves as a strong proxy for the activity of this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Cell Line | Stimulant | Mediator | Compound | Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO | α-Bisabolol | 1.6–50.0 µg/mL | Up to 55.5% inhibition | [8] |
| RAW 264.7 | LPS | PGE2 | α-Bisabolol | 1.6–50.0 µg/mL | Up to 62.3% inhibition | [8] |
| RAW 264.7 | LPS | TNF-α | α-Bisabolol | 1.6–50.0 µg/mL | Up to 45.3% inhibition | [8] |
| RAW 264.7 | LPS | IL-6 | α-Bisabolol | Not specified | Significant reduction | [14] |
Table 2: In Vivo Anti-inflammatory and Anti-edema Effects
| Animal Model | Inflammatory Agent | Compound | Dosage | Effect | Reference |
| Mice | Carrageenan | α-Bisabolol | 100 & 200 mg/kg | Significant reduction in paw edema | [15] |
| Mice | Dextran | α-Bisabolol | 100 & 200 mg/kg | Significant reduction in paw edema | [15] |
| Mice | Serotonin (5-HT) | α-Bisabolol | 100 & 200 mg/kg | Significant reduction in paw edema | [15] |
| Mice | Carrageenan | α-Bisabolol | 100 & 200 mg/kg | Decreased leukocyte migration and TNF-α | [13] |
| Rats (Colitis) | DSS | α-Bisabolol | 100 & 200 mg/kg | Reduced MPO activity, cytokine levels | [9] |
Detailed Experimental Protocols
In Vitro Analysis using RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effect of this compound on LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT reagent is added, and absorbance is measured to assess cell viability.
-
Treatment and Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, typically 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine and PGE2 Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To analyze protein expression, cell lysates are collected. Proteins (e.g., iNOS, COX-2, p-IκBα, p-p38, p-JNK) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection.
Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
In Vivo Analysis using Carrageenan-Induced Paw Edema
This is a standard and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[16]
-
Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized for at least one week under standard laboratory conditions (controlled temperature, 12h light/dark cycle, free access to food and water).
-
Grouping and Administration: Animals are randomly divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of this compound (e.g., 100 and 200 mg/kg, p.o.).
-
Induction of Inflammation: One hour after oral administration of the test compounds, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the control group.
-
Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be excised for histological analysis or to measure levels of inflammatory markers like myeloperoxidase (MPO), a marker of neutrophil infiltration.
Conclusion and Future Directions
The anti-inflammatory action of this compound and its related sesquiterpenes is mediated by a robust and multi-pronged mechanism. The core of this activity lies in the potent inhibition of the NF-κB and MAPK signaling pathways. This upstream intervention leads to a significant downstream reduction in the expression of key inflammatory enzymes (iNOS, COX-2) and the release of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6, IL-1β). The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of this compound as a natural anti-inflammatory agent.
Future research should focus on several key areas:
-
Direct Comparison: Conducting head-to-head studies comparing the potency of α-bisabolol, this compound, and bisabolol oxide B to delineate any differences in their mechanisms or efficacy.
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its bioavailability and optimize dosing.
-
Clinical Trials: Moving towards well-designed clinical trials to validate the preclinical findings and assess the safety and efficacy of this compound in human inflammatory conditions.
This comprehensive understanding of its molecular action provides a solid scientific foundation for the continued development of this compound as a valuable compound in the pharmaceutical and cosmeceutical industries.
References
- 1. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carmellcosmetics.com [carmellcosmetics.com]
- 3. mdpi.com [mdpi.com]
- 4. approaches-strategies-and-procedures-for-identifying-anti-inflammatory-drug-lead-molecules-from-natural-products - Ask this paper | Bohrium [bohrium.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 7. Buy (-)-Bisabolol oxide B | 26184-88-3 [smolecule.com]
- 8. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [mdpi.com]
- 9. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
antioxidant potential and free radical scavenging activity of bisabolol oxide A
An In-depth Technical Guide on the Antioxidant Potential and Free Radical Scavenging Activity of Bisabolol Oxide A
Introduction
This compound is a sesquiterpenoid commonly found as a major oxidation product of (-)-α-bisabolol, a natural monocyclic sesquiterpene alcohol present in the essential oils of various plants, including German chamomile (Matricaria recutita)[1][2]. While α-bisabolol itself is recognized for a range of biological activities including anti-inflammatory, antibacterial, and skin-soothing properties, its oxidized derivatives are also gaining attention for their therapeutic potential[1][2][3]. This technical guide focuses on the antioxidant and free radical scavenging properties of this compound, providing a comprehensive overview of its efficacy, the experimental protocols used for its evaluation, and the potential underlying molecular mechanisms.
Quantitative Data on Antioxidant Activity
The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules, often by neutralizing free radicals. This is a critical property for preventing oxidative stress, which is implicated in numerous disease pathologies. This compound has demonstrated notable antioxidant capabilities.
A key study has highlighted that this compound possesses significantly higher antioxidant activity than its precursor, α-bisabolol[1]. The radical scavenging ability was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with the results summarized in the table below.
| Compound | Assay | IC50 Value |
| This compound | DPPH Radical Scavenging | 1.50 mg/mL[1] |
| α-Bisabolol | DPPH Radical Scavenging | 43.88 mg/mL[1] |
| IC50: The concentration of the substance required to scavenge 50% of the free radicals. |
Experimental Protocols for Antioxidant Assays
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections describe the standard methodologies for the most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound[4]. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, diphenylpicrylhydrazine, which is yellow[4][5]. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.6 mM) in methanol[6]. This solution should be freshly prepared and kept in the dark to prevent degradation[6]. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm[4].
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution (e.g., 100 µL of sample to 3.9 mL of DPPH solution)[6]. A blank containing only the solvent and DPPH solution is also prepared[4].
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes[4].
-
Measurement: After incubation, the absorbance of the solution is measured at 517 nm using a spectrophotometer[4].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample[5].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[5]. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color[5][7]. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[8]. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[8][9].
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[10].
-
Sample Preparation: Prepare a series of dilutions of this compound in the same solvent used for the working solution.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 1 mL of ABTS•+ solution)[9].
-
Incubation: The reaction is typically allowed to proceed for a set time (e.g., 6 minutes) at room temperature[7].
-
Measurement: Measure the absorbance of the reaction mixture at 734 nm[7][11].
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[12]. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm[13].
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (this compound)
-
Positive control (e.g., FeSO₄·7H₂O, Trolox)
-
UV-Vis Spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[14][15]. The reagent is then warmed to 37°C before use[14].
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent (e.g., 50 µL of sample to 950 µL of FRAP reagent)[14].
-
Incubation: The mixture is incubated at 37°C for a specified time, typically 30 minutes, in the dark[13][14].
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm[13].
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as FRAP units (µM Fe(II)/g of sample) or as Trolox equivalents.
Visualizations: Workflows and Potential Signaling Pathways
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Potential Antioxidant Signaling Pathways
While the direct molecular targets of this compound are still under investigation, the mechanisms of its parent compound, α-bisabolol, offer valuable insights. α-Bisabolol has been shown to modulate key signaling pathways involved in the cellular antioxidant and anti-inflammatory response, such as the Nrf2 and NF-κB pathways[16][17]. It is plausible that this compound exerts its effects through similar mechanisms.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT)[16][17].
Caption: Potential modulation of the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation[17]. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory mediators. Antioxidants can inhibit this pathway, thereby exerting anti-inflammatory effects[16]. α-Bisabolol has been shown to suppress the activation of NF-κB[17].
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Conclusion
This compound exhibits significant antioxidant and free radical scavenging activity, proving to be a more potent agent than its precursor, α-bisabolol, in the DPPH assay[1]. The standardized protocols for DPPH, ABTS, and FRAP assays provide a robust framework for the continued investigation of this and other natural compounds. While further research is required to fully elucidate the specific molecular mechanisms of this compound, its potential to modulate key cellular pathways like Nrf2 and NF-κB suggests it is a promising candidate for applications in pharmaceuticals and cosmetics, particularly for conditions associated with oxidative stress and inflammation. This guide provides a foundational resource for researchers and developers interested in harnessing the therapeutic potential of this compound.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanu-skincare.com [nanu-skincare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological and biological effects of alpha-bisabolol: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial and Antibacterial Landscape of Bisabolol Oxide A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a sesquiterpenoid ether naturally occurring in the essential oil of German chamomile (Matricaria recutita L.). As an oxygenated derivative of α-bisabolol, it contributes to the characteristic aroma and potential therapeutic properties of chamomile oil. While α-bisabolol has been the subject of numerous studies for its anti-inflammatory, anti-irritant, and antimicrobial effects, specific data on the antimicrobial spectrum of its oxidized form, this compound, is less abundant in scientific literature. This technical guide aims to consolidate the available information on the antibacterial and antimicrobial properties of this compound, provide detailed experimental methodologies for its assessment, and present a logical workflow for its evaluation. It is important to note that much of the existing research refers to "bisabolol oxide" without specifying the isomer (A or B) or evaluates mixtures of these compounds. Therefore, this guide will present the available data with clear context regarding the substance tested.
Antimicrobial Spectrum of this compound
Quantitative data on the antimicrobial activity of pure this compound is sparse. However, some studies have evaluated fractions of chamomile essential oil rich in bisabolol oxides or metabolite mixtures containing this compound. It has been suggested that bisabolol oxides may exhibit greater antibacterial activity than α-bisabolol against both Gram-positive and Gram-negative bacteria[1].
For comparative purposes, the following table summarizes the available data on the antimicrobial activity of bisabolol oxides and α-bisabolol.
| Microorganism | Test Substance | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis | Fractions containing this compound and B | TLC-Bioautography | Strong inhibition observed | [2] |
| Pseudomonas syringae pv. maculicola | Fractions containing this compound and B | TLC-Bioautography | Strong inhibition observed | [2] |
| Candida albicans | α-bisabolol | Microdilution | 36 mM | [3] |
| Botrytis cinerea | α-bisabolol | Fungal growth inhibition | 49% inhibition at 100 ppm | [3] |
| Staphylococcus aureus | α-bisabolol-rich oil | Microdilution | 1.6 - 3.1 mg/mL | [3] |
| Staphylococcus epidermidis | α-bisabolol-rich oil | Microdilution | 1.6 - 3.1 mg/mL | [3] |
| Bacillus cereus | α-bisabolol-rich oil | Microdilution | 1.6 - 3.1 mg/mL | [3] |
| Escherichia coli | α-bisabolol | Microdilution | Poor activity | [3] |
| Solobacterium moorei | α-bisabolol | Direct exposure test | Less effective than tea tree oil | [4] |
Note: The data presented for "Fractions containing this compound and B" indicates a qualitative result of strong inhibition, without providing a specific MIC value. The data for α-bisabolol and α-bisabolol-rich oil are included for comparative context, given the statements about the potentially higher activity of the oxide forms.
Experimental Protocols
A standardized method for determining the antimicrobial activity of lipophilic compounds like this compound is crucial for obtaining reproducible results. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination of this compound
1. Materials and Reagents:
-
This compound (pure compound)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Microbial cultures (standardized inoculum)
-
Positive control (e.g., a known antibiotic or antifungal agent)
-
Negative control (medium with solvent)
-
Resazurin solution (for viability indication, optional)
2. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
3. Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.
4. Inoculation:
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well containing the serially diluted this compound.
5. Controls:
-
Positive Control: A row with a known antibiotic/antifungal agent to ensure the susceptibility of the test organism.
-
Negative Control (Sterility Control): A well containing only the growth medium to check for contamination.
-
Solvent Control: A row with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit microbial growth.
-
Growth Control: A well containing the growth medium and the microbial inoculum without any test compound.
6. Incubation:
-
Seal the microtiter plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
7. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin.
Visualization of Experimental Workflow
As specific signaling pathways for the antimicrobial action of this compound have not been elucidated, the following diagram illustrates a general workflow for the screening and evaluation of its antimicrobial properties.
Caption: Workflow for the antimicrobial evaluation of this compound.
Conclusion
The available evidence suggests that this compound, along with its isomer bisabolol oxide B, possesses antimicrobial properties, with some indications of being more potent than its precursor, α-bisabolol. However, a significant gap exists in the literature regarding a comprehensive and quantitative analysis of the antimicrobial spectrum of pure this compound. Further research employing standardized methodologies, such as the broth microdilution assay detailed in this guide, is necessary to fully elucidate its potential as an antibacterial and antifungal agent. Mechanistic studies are also warranted to understand its mode of action, which could pave the way for its development in pharmaceutical and therapeutic applications. The synergistic potential of this compound with existing antibiotics also presents an interesting avenue for future investigation in combating antimicrobial resistance.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. The antimicrobial activity of alpha-bisabolol and tea tree oil against Solobacterium moorei, a Gram-positive bacterium associated with halitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for bisabolol oxide A
Abstract
Bisabolol oxide A is a naturally occurring sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria recutita L.) and certain other aromatic plants. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, established analytical methodologies for its quantification, and a detailed exploration of its biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its therapeutic potential through the elucidation of relevant signaling pathways and experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis, and key cellular and experimental workflows are visualized using diagrammatic representations.
Chemical and Physical Properties
This compound is a sesquiterpene oxide with a molecular formula of C15H26O2.[1][2] Its chemical identity is well-defined, and its physicochemical properties are crucial for its handling, formulation, and biological activity assessment.
| Property | Value | Reference(s) |
| Molecular Formula | C15H26O2 | [1][2] |
| Molecular Weight | 238.37 g/mol | [1][2][3] |
| CAS Number | 22567-36-8 | [1] |
| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | [2] |
| Boiling Point (est.) | 327.00 to 328.00 °C @ 760.00 mm Hg | [4] |
| Flash Point (est.) | 125.90 °C | [4] |
| logP (o/w) (est.) | 3.457 | [4] |
| Appearance | Viscous colorless to somewhat yellow liquid | |
| Odor | Slight characteristic floral wood odor |
Analytical Methodologies
Accurate quantification of this compound in various matrices is essential for research and quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method has been developed for the determination and quantification of (-)-α-bisabolol, a related compound, which can be adapted for this compound.[5]
| Parameter | Method Details | Reference(s) |
| Column | Reversed-phase C18 | [5] |
| Mobile Phase | Gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile. | [5] |
| Flow Rate | 0.8 mL/min | [5] |
| Detection | UV at 200 nm | [5] |
| Linearity Range | 0.02-0.64 mg/mL (for (-)-α-bisabolol) | [5] |
| LOD & LOQ | 0.0005 and 0.0016 mg/mL, respectively (for (-)-α-bisabolol) | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace GC-MS is a sensitive method for the determination of volatile compounds like this compound in biological samples.[6]
| Parameter | Method Details | Reference(s) |
| Sample Preparation | Blood diluted with water (0.5 ml blood + 1 ml water). | [6] |
| Injection | Headspace injection after heating at 125°C for 1 hour. | [6] |
| Detection Limit | 0.13 µmol/L in blood (for α-bisabolol) | [6] |
Biological Activities and Signaling Pathways
This compound and its related compound, α-bisabolol, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
(-)-α-Bisabolol has been shown to possess peripheral anti-inflammatory and anti-nociceptive properties.[7][8] These effects are attributed to the reduction of leukocyte migration, protein extravasation, and the levels of pro-inflammatory cytokines like TNF-α.[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol is a standard in vivo model to assess anti-inflammatory activity.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Groups:
-
Vehicle control (e.g., saline)
-
Positive control (e.g., indomethacin)
-
Test groups receiving various doses of this compound (e.g., 100 and 200 mg/kg, p.o.)
-
-
Procedure:
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Endpoint: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the vehicle control group.
Signaling Pathway: NF-κB and MAPK Inhibition
α-Bisabolol has been shown to mitigate colon inflammation by stimulating the PPAR-γ transcription factor and decreasing the phosphorylation of MAPK signaling and NF-κB proteins.[9]
Caption: Simplified diagram of the anti-inflammatory action of this compound.
Anticancer Activity
α-Bisabolol has been reported to induce apoptosis in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and glioma cells.[10][11] The anticancer effects are mediated through the induction of cell cycle arrest and modulation of apoptotic signaling pathways.[10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: A549 NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-50 µM) for 24, 48, and 72 hours.
-
Procedure:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
-
Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is then calculated.
Signaling Pathway: PI3K/Akt and Mitochondrial Apoptosis
The anticancer activity of α-bisabolol is linked to the inhibition of the PI3K/Akt signaling pathway and the induction of the mitochondrial apoptotic pathway.[10][12]
Caption: Overview of PI3K/Akt inhibition and apoptosis induction by this compound.
Neuroprotective Effects
α-Bisabolol has shown neuroprotective effects in models of Parkinson's disease and pentylenetetrazole-induced seizures.[13][14][15] These effects are associated with its antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][15]
Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rats
This model is used to study the neuroprotective effects of compounds against dopaminergic neurodegeneration.
-
Animals: Male Wistar rats are used.
-
Induction of PD: Rotenone (2.5 mg/kg) is administered intraperitoneally for 4 weeks.
-
Treatment: this compound is co-administered with rotenone.
-
Behavioral Assessment: Motor coordination and activity are assessed using tests like the rotarod and open field test.
-
Biochemical Analysis: Levels of oxidative stress markers (e.g., MDA, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β), and apoptotic markers (e.g., Bax, Bcl-2, caspases) are measured in brain tissue.
-
Histopathology: Immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum is performed.
Workflow: Neuroprotective Experimental Design
Caption: A generalized workflow for assessing the neuroprotective effects of this compound.
Conclusion
This compound is a promising natural compound with a well-characterized chemical profile and a range of documented biological activities. Its anti-inflammatory, anticancer, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, warrant further investigation for its potential therapeutic applications. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this interesting sesquiterpenoid. Further studies should focus on its pharmacokinetic and toxicological profiles to facilitate its translation into clinical practice.
References
- 1. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. This compound | C15H26O2 | CID 13092559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Bisabolol oxide A | C15H26O2 | CID 6432251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-bisabolol oxide A, 22567-36-8 [thegoodscentscompany.com]
- 5. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alpha-bisabolol in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbuon.com [jbuon.com]
- 11. researchgate.net [researchgate.net]
- 12. research.uees.edu.ec [research.uees.edu.ec]
- 13. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solubility Characteristics of Bisabolol Oxide A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a sesquiterpenoid and a major oxidation product of α-bisabolol, a compound naturally found in chamomile (Matricaria chamomilla) and other plants. While α-bisabolol has been extensively studied for its pharmacological properties, this compound is also gaining attention for its potential biological activities, including antioxidant, antihyperalgesic, and antiedematous effects.[1][2] A critical aspect of leveraging its therapeutic potential lies in understanding its physicochemical properties, particularly its solubility in various solvents. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, alongside its precursor α-bisabolol for comparative purposes. It also outlines a detailed experimental protocol for solubility determination and presents a logical workflow for its characterization.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | PubChem |
| Molecular Formula | C15H26O2 | [3] |
| Molecular Weight | 238.37 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the known qualitative and quantitative solubility information for this compound, and for comparative purposes, the more extensively studied α-bisabolol.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 21.49 mg/L (estimated) | 25 | [3] |
| Alcohol | Soluble | Not Specified | [3] |
| DMSO | 200 mg/mL | Not Specified | [4] |
Note: The solubility in DMSO is reported by a commercial supplier and may represent an approximate value or a concentration at which a stock solution can be prepared.
Table 2: Comparative Solubility of α-Bisabolol
| Solvent | Solubility | Temperature (°C) | Source |
| Water | Poorly soluble/Insoluble | Not Specified | [5] |
| Ethanol | ~ 5 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL | Not Specified | [6] |
| Dimethyl Formamide (DMF) | ~ 10 mg/mL | Not Specified | [6] |
| Glycerine | Insoluble | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a sparingly soluble compound like this compound in various solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., ethanol, propylene glycol, isopropyl myristate, etc.) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with the solvent as necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the tested temperature. Report the solubility in units such as mg/mL or mol/L.
-
Logical Workflow for Characterization
As specific signaling pathways for this compound are not well-documented, the following diagram illustrates a logical workflow for its comprehensive characterization, from initial solubility screening to the investigation of its biological activities.
Caption: Logical workflow for the characterization of this compound.
Conclusion
The available data on the solubility of this compound is currently limited, with an estimated low water solubility and qualitative solubility in alcohol. For researchers and drug development professionals, this highlights a knowledge gap that needs to be addressed through systematic experimental studies. The provided protocol for solubility determination using the shake-flask method offers a robust framework for generating such crucial data. Furthermore, a clear understanding of its solubility will be paramount for the development of suitable formulations to explore its biological activities and potential therapeutic applications. While the direct signaling pathways of this compound remain to be elucidated, its structural relationship to the well-studied α-bisabolol suggests that it may possess interesting pharmacological properties worthy of further investigation.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha-bisabolol oxide A, 22567-36-8 [thegoodscentscompany.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bisabolol - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling Bisabolol Oxide A: A Technical Guide to its Discovery, History, and Significance in Chamomile
For Immediate Release
A Deep Dive into the Core of Chamomile's Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of bisabolol oxide A, a key bioactive sesquiterpenoid found in German chamomile (Matricaria chamomilla). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the compound's isolation, characterization, and pharmacological significance.
Introduction: The Significance of this compound in Chamomile
German chamomile has been a cornerstone of traditional medicine for centuries, valued for its wide range of therapeutic properties. Among the myriad of compounds within its essential oil, this compound stands out as a significant contributor to the plant's bioactivity and a crucial marker for its quality and chemotype.[1][2] This oxygenated sesquiterpene, along with its precursor α-bisabolol and other related oxides, is largely responsible for the characteristic aroma and many of the medicinal benefits attributed to chamomile, including its well-documented anti-inflammatory and soothing effects.[1][2][3]
The concentration of this compound in chamomile essential oil can vary significantly depending on the plant's geographical origin, genetic makeup (chemotype), and cultivation conditions.[4] This variability underscores the importance of precise analytical methods for the standardization of chamomile extracts for both research and commercial applications.
Discovery and History: Tracing the Origins of a Key Bioactive Compound
A pivotal moment in validating the therapeutic relevance of these compounds came in 1981, when a study by Shipochliev and colleagues provided scientific confirmation of the anti-inflammatory properties of chamomile, paving the way for further investigation into its specific bioactive molecules like this compound.[6] Today, this compound is recognized as a key marker for distinguishing different chemotypes of German chamomile and is a subject of ongoing research for its potential pharmacological applications.[1][2]
Physicochemical Properties
This compound is a monocyclic sesquiterpene oxide with the chemical formula C₁₅H₂₆O₂. It is a viscous, colorless to pale yellow liquid with a faint, sweet, floral aroma. Its structure is closely related to that of α-bisabolol, from which it is biosynthetically derived.
Quantitative Analysis of this compound in Chamomile Essential Oil
The percentage of this compound in chamomile essential oil is a critical parameter for quality control and for understanding the therapeutic potential of a given oil. The following table summarizes quantitative data from various studies, highlighting the natural variability of this compound.
| Geographic Origin/Cultivar | This compound (%) | Analytical Method | Reference |
| Argentina | 11.5 | GC-MS | [7] |
| Hungary | 35.0 | GC-MS | [7] |
| Egypt | 53.6 | GC-MS | [7] |
| Germany | 44.7 | GC-MS | [7] |
| Holland | 51.6 | GC-MS | [7] |
| Yugoslavia | 28.6 | GC-MS | [7] |
| Estonia | 39.4 | GC-MS | [1] |
| Iran (Domestic Genotype) | 31.86 | GC-MS | [8] |
| Iran (Wild Genotype) | 2.52 | GC-MS | [8] |
| Mexico (Commercial Teas) | 38.78 - 70.46 | GC-MS | [9] |
| North East India | 14.91 - 16.17 | GC-MS | [10] |
| Bulgaria (Wild) | High but not specified | GC-MS | [11] |
Experimental Protocols
Extraction of Chamomile Essential Oil by Hydrodistillation
This protocol describes a standard method for obtaining chamomile essential oil rich in this compound.
Materials:
-
Dried chamomile flower heads
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate
Procedure:
-
Weigh a suitable amount of dried chamomile flower heads (e.g., 100 g).
-
Place the chamomile flowers in the round-bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L).
-
Set up the Clevenger apparatus with a condenser and a collection tube.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the hydrodistillation for a set period (e.g., 3-4 hours), during which the essential oil will be collected in the side arm of the Clevenger apparatus.
-
After cooling, carefully collect the essential oil from the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective method for the identification and quantification of this compound in chamomile essential oil.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to a final temperature (e.g., 240°C or 280°C) at a rate of 3-4°C/min.
-
Hold at the final temperature for a specified time (e.g., 5-15 minutes).
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethyl acetate) at a known concentration (e.g., 1 µL of oil in 1 mL of solvent).
-
Inject 1 µL of the diluted sample into the GC-MS system.
Data Analysis:
-
Identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard and/or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification is typically performed by area normalization, assuming a response factor of 1 for all components, or by using an internal or external standard for more accurate results.
Isolation of this compound by Column and Preparative Thin-Layer Chromatography
For the purification of this compound for further studies, a combination of chromatographic techniques is employed.
Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) as the mobile phase.
-
Load the crude chamomile essential oil onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions of a specific volume.
-
Analyze the collected fractions by analytical TLC or GC-MS to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them under reduced pressure.
Preparative Thin-Layer Chromatography (Prep-TLC) (Final Purification):
-
Use a preparative TLC plate coated with a thick layer of silica gel.
-
Apply the concentrated fraction containing this compound as a narrow band near the bottom of the plate.
-
Develop the plate in a chamber containing an appropriate solvent system (e.g., chloroform:toluene 3:1 v/v) that provides good separation of this compound from other components.[12]
-
Visualize the separated bands under UV light (if the compound is UV active) or by staining a small portion of the plate.
-
Carefully scrape the silica gel band corresponding to this compound from the plate.
-
Extract this compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.
Biosynthesis and Anti-Inflammatory Signaling Pathways
Biosynthesis of this compound
This compound is a derivative of (-)-α-bisabolol, a monocyclic sesquiterpene alcohol. The biosynthesis of α-bisabolol is a key step in the production of this compound. This process involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes, catalyzed by the enzyme α-bisabolol synthase. Following the formation of α-bisabolol, it is believed that subsequent enzymatic oxidation steps lead to the formation of this compound and other related oxides.
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Anti-Inflammatory Signaling Pathways
While the anti-inflammatory properties of chamomile are well-established, the specific molecular mechanisms of this compound are still under investigation. However, extensive research on its precursor, α-bisabolol, provides significant insights into the likely pathways of action. α-Bisabolol has been shown to exert its anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Studies have demonstrated that α-bisabolol can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[8]
MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including p38 and JNK, which, upon activation, can lead to the production of pro-inflammatory cytokines. Research indicates that α-bisabolol can suppress the phosphorylation of p38 and JNK, thus inhibiting the MAPK signaling pathway and reducing inflammation.[8]
Given the structural similarity between α-bisabolol and this compound, it is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms, namely the inhibition of the NF-κB and MAPK signaling pathways. However, further direct experimental evidence is needed to confirm this hypothesis.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
Conclusion
This compound is a cornerstone of chamomile's chemical profile and a significant contributor to its therapeutic properties. This technical guide has provided a detailed overview of its discovery, history, analysis, and proposed mechanism of action. The provided experimental protocols offer a practical resource for researchers aiming to isolate and study this important bioactive compound. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which will undoubtedly open new avenues for its application in drug development and therapeutics.
References
- 1. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. α-Bisabolol Attenuates Doxorubicin Induced Renal Toxicity by Modulating NF-κB/MAPK Signaling and Caspase-Dependent Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 7. researchgate.net [researchgate.net]
- 8. carmellcosmetics.com [carmellcosmetics.com]
- 9. researchgate.net [researchgate.net]
- 10. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijdmsrjournal.com [ijdmsrjournal.com]
- 12. asianpubs.org [asianpubs.org]
literature review on the biological activities of bisabolol oxide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a sesquiterpenoid ether naturally occurring in the essential oil of German chamomile (Matricaria recutita L.), a plant with a long history of use in traditional medicine. As an oxygenated derivative of α-bisabolol, this compound contributes to the characteristic aroma and therapeutic properties of chamomile oil.[1] In recent years, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current state of research on the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in various experimental models. Its mechanism of action is believed to involve the modulation of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Model/Assay | Test Substance | Concentration/Dose | Effect | Reference |
| Carrageenan-induced paw edema in rats | Matricaria oil (21.5% α-bisabolol oxide A) | 25, 50, and 100 mg/kg, p.o. | Significant dose-dependent reduction of edema. ED50 for antiedematous effect: 42.4 ± 0.2 mg/kg (prophylactic). | [2] |
| Dextran-induced paw edema in rats | Matricaria oil (21.5% α-bisabolol oxide A) | 25, 50, and 100 mg/kg, p.o. | Significant dose-dependent antiedematous effect. | [2] |
| Histamine-induced paw edema in rats | Matricaria oil (21.5% α-bisabolol oxide A) | 100 mg/kg, p.o. | Slight reduction of edema. | [2] |
| Carrageenan-induced hyperalgesia in rats | Matricaria oil (21.5% α-bisabolol oxide A) | 25, 50, and 100 mg/kg, p.o. | Significant dose-dependent reduction of hyperalgesia. ED50 for antihyperalgesic effect: 49.8 ± 6.0 mg/kg (prophylactic). | [2] |
| LPS-stimulated RAW 264.7 macrophages | β-bisabolol (structurally related) | 50.0 µg/mL | 55.5% inhibition of nitric oxide (NO) production. | [3][4] |
| LPS-stimulated RAW 264.7 macrophages | β-bisabolol (structurally related) | 50.0 µg/mL | 62.3% inhibition of prostaglandin E2 (PGE2) production. | [3] |
| LPS-stimulated RAW 264.7 macrophages | β-bisabolol (structurally related) | 50.0 µg/mL | 45.3% inhibition of TNF-α production. | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce localized edema induced by carrageenan, a phlogistic agent.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., matricaria oil containing this compound) or vehicle (control) is administered orally (p.o.).
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[5]
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.[6]
-
Inhibition of Pro-inflammatory Mediators in Macrophages
This in vitro assay evaluates the effect of a compound on the production of inflammatory mediators by immune cells, such as macrophages, upon stimulation.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specific duration.
-
Following treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) using appropriate assays (e.g., Griess reagent for NO, ELISA for PGE2 and TNF-α).[3][4]
-
Signaling Pathways in Inflammation
This compound is thought to exert its anti-inflammatory effects by interfering with key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory genes. The diagram below illustrates the proposed mechanism of action, extrapolated from studies on the closely related α-bisabolol.[7][8]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its activity is often evaluated in terms of cell viability and apoptosis induction.
Quantitative Data on Anticancer Activity
| Cell Line | Assay | Concentration | Effect | Reference |
| Human leukemia K562 cells | Cytotoxicity | 5-10 µM | Threshold concentration for cytotoxic action. | [9][10] |
| Human leukemia K562 cells | Growth inhibition | 10 µM (72h) | Obvious inhibitory action on growth. | [9][10] |
| Human leukemia K562 cells | Combination with 5-fluorouracil | 3-30 µM 5-FU + this compound | Further inhibited the growth of K562 cells. | [9][10] |
| Rat thymocytes (normal cells) | Cytotoxicity | 5-10 µM | Did not exert cytotoxic action. | [9][10] |
| Human breast cancer MCF-7 cells | MTT Assay (α-bisabolol) | IC50 | α-bisabolol shows dose-dependent cytotoxicity. | [9] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Lines: Human cancer cell lines such as K562 (leukemia) or MCF-7 (breast cancer).[11][12]
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).[13]
-
Signaling Pathways in Apoptosis
The anticancer activity of bisabolol and its derivatives is often associated with the induction of apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism. The following diagram, based on studies of α-bisabolol, illustrates this proposed pathway.[9][14]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties, contributing to the traditional use of chamomile in treating infections.
Quantitative Data on Antimicrobial Activity
| Organism | Assay | Test Substance | MIC/Effect | Reference |
| Gram-positive and Gram-negative bacteria | Not specified | Bisabolol oxide | Higher antibacterial activity than α-bisabolol | [15] |
| Botrytis cinerea | Fungal growth inhibition | α-bisabolol | 49% inhibition at 100 ppm, 64% at 200 ppm | [16] |
| Candida albicans | Not specified | α-bisabolol | MIC: 36 mM | [16] |
| Staphylococcus aureus, Bacillus subtilis, etc. | Not specified | Salvia runcinata oil (~60% α-bisabolol) | MIC: 1.6 to 3.1 mg/ml | [16] |
Note: Data for this compound is limited; values for α-bisabolol and related oils are provided for context.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: Relevant bacterial or fungal strains.
-
Procedure:
-
A two-fold serial dilution of the test compound (this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.[17]
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., temperature, time) for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18]
-
Other Biological Activities
Antioxidant Activity
This compound has been shown to have higher antioxidant activity than α-bisabolol.[15]
-
DPPH Radical Scavenging Assay:
-
IC50 for α-bisabolol oxide A: 1.50 mg/mL
-
IC50 for α-bisabolol: 43.88 mg/mL[15]
-
Skin Penetration Enhancement
Like its precursor, α-bisabolol, this compound is suggested to enhance the percutaneous absorption of other molecules, making it a potentially valuable ingredient in transdermal drug delivery systems.[16]
Conclusion
This compound is a promising natural compound with a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The available data, primarily from in vitro and in vivo studies, highlight its potential for therapeutic applications. However, further research is needed to fully elucidate its mechanisms of action, establish its safety and efficacy in human subjects, and explore its full therapeutic potential. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:22567-36-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. thaiscience.info [thaiscience.info]
- 7. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic action of bisabololoxide A of German chamomile on human leukemia K562 cells in combination with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanu-skincare.com [nanu-skincare.com]
- 17. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Unveiling the Toxicological Profile of Bisabolol Oxide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive toxicological data for Bisabolol Oxide A is notably limited in publicly available scientific literature. While this guide summarizes the existing information, it also extensively covers the toxicological profile of the structurally related and well-studied compound, α-bisabolol, to provide a relevant comparative baseline. The data presented for α-bisabolol should not be directly extrapolated to this compound without further investigation.
Executive Summary
Toxicological Profile of this compound
The publicly accessible toxicological data for this compound is sparse. A Material Safety Data Sheet (MSDS) for this compound indicates "NO DATA AVAILABLE" for most standard toxicological endpoints, including acute oral toxicity (LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.
In Vitro Cytotoxicity
The primary toxicological information available for this compound comes from in vitro studies on cancer cell lines.
| Cell Line | Assay | Endpoint | Result |
| Human leukemia K562 cells | Not specified | Cytotoxicity | Threshold concentration for cytotoxic action is 5-10 μM. |
| Rat thymocytes (normal non-proliferative cells) | Not specified | Cytotoxicity | No cytotoxic action observed at 5-10 μM. |
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
A common method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Biological Activities of Bisabolol Oxide-Rich Matricaria Oil
While data on the isolated this compound is scarce, studies on essential oil rich in bisabolol oxides from Matricaria recutita provide some insights into its potential biological effects.
-
Anti-inflammatory and Antihyperalgesic Effects: An essential oil containing 21.5% α-bisabolol oxide A and 25.5% α-bisabolol oxide B exhibited significant dose-dependent antihyperalgesic and antiedematous effects in a rat model of inflammation. This suggests that bisabolol oxides may play a role in modulating inflammatory pathways.
The anti-inflammatory effects of related compounds often involve the inhibition of pro-inflammatory mediators.
Toxicological Profile of α-Bisabolol (CAS No. 515-69-5)
Given the limited data on this compound, the toxicological profile of its precursor, α-bisabolol, is presented here as a reference for a structurally similar compound. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of bisabolol and concluded that it is safe as used in cosmetic formulations.[1][2]
Acute and Repeated Dose Toxicity
| Study Type | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | > 5 g/kg | [3] |
| 28-Day Repeated Dose | Rat | Dermal | NOAEL | 200 mg/kg/day | [1] |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [4][5][6][7][8]
-
Animal Selection: Use a small number of animals (typically female rats).
-
Sighting Study: Administer a starting dose to a single animal to determine the appropriate dose range for the main study.
-
Main Study: Dose groups of animals with a single oral dose of the test substance at one of the defined dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The test aims to identify a dose that causes evident toxicity without mortality, allowing for classification of the substance's toxicity.
Dermal and Ocular Irritation
| Study Type | Species | Results | Reference |
| Skin Irritation | Rabbit | Not an irritant | [3] |
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404) [9][10][11][12][13]
-
Animal Selection: Typically uses albino rabbits.
-
Application: Apply a single dose of the test substance to a small area of shaved skin.
-
Observation: Observe the treated area for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: Grade the skin reactions according to a standardized scoring system.
-
Classification: Classify the substance based on the severity and reversibility of the skin reactions.
Skin Sensitization
| Study Type | Species | Results | Reference |
| Local Lymph Node Assay (LLNA) | Mouse | Not a sensitizer | [3] |
Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429) [14][15][16][17][18]
-
Animal Selection: Uses mice.
-
Application: Apply the test substance to the dorsum of the ear for three consecutive days.
-
Lymph Node Proliferation: On day 5, inject the mice with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.
-
Measurement: Excise the draining auricular lymph nodes and measure the radioactivity as an indicator of lymphocyte proliferation.
-
Analysis: A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to the vehicle control.
Genotoxicity
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and without | Non-mutagenic | [3] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Non-clastogenic | [3] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) [19][20][21][22][23]
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Exposure: Expose the bacteria to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid). A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473) [24][25][26][27][28]
-
Cell Culture: Use cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
-
Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation.
-
Metaphase Arrest: Add a substance (e.g., colcemid) to arrest the cells in the metaphase stage of cell division.
-
Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.
-
Microscopic Analysis: Analyze the chromosomes under a microscope for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-related increase in the frequency of aberrant cells indicates clastogenic potential.
Phototoxicity
| Study Type | System | Result | Reference |
| 3T3 NRU Phototoxicity Test | 3T3 mouse fibroblasts | Not phototoxic | [3] |
Experimental Protocol: 3T3 NRU Phototoxicity Test (OECD 432) [29][30][31][32][33]
-
Cell Culture: Use 3T3 mouse fibroblasts.
-
Exposure: Treat the cells with the test substance at various concentrations in two separate plates.
-
Irradiation: Irradiate one plate with a non-toxic dose of UVA light, while keeping the other plate in the dark.
-
Viability Assessment: Assess cell viability in both plates using the Neutral Red Uptake (NRU) assay.
-
Analysis: Compare the cytotoxicity of the substance in the presence and absence of UVA light. A substance is identified as phototoxic if the cytotoxicity is significantly greater in the irradiated plate.
Biogenetic Relationship and Metabolism
This compound is a natural oxidation product of α-bisabolol. The biotransformation can occur in plants and also through microbial transformation.[34][35][36][37][38] Understanding this relationship is crucial for assessing the overall safety profile, as exposure to α-bisabolol could potentially lead to the formation of bisabolol oxides in vivo.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized, with a significant lack of data for key safety endpoints. The available in vitro cytotoxicity data suggests a selective effect on cancer cells compared to normal cells, but this is insufficient for a comprehensive safety assessment. In contrast, its precursor, α-bisabolol, has been extensively studied and is considered safe for use in cosmetics.
For researchers, scientists, and drug development professionals, it is imperative to recognize the data gaps for this compound. While the information on α-bisabolol provides a useful reference, direct extrapolation of its safety profile to this compound is not scientifically sound. Future research should prioritize a systematic evaluation of this compound's toxicology, following established OECD guidelines, to ensure a thorough understanding of its safety profile for any potential application.
References
- 1. cir-safety.org [cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 6. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 11. episkin.com [episkin.com]
- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. oecd.org [oecd.org]
- 17. ftp.cdc.gov [ftp.cdc.gov]
- 18. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 19. nib.si [nib.si]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. measurlabs.com [measurlabs.com]
- 22. The bacterial reverse mutation test | RE-Place [re-place.be]
- 23. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 24. criver.com [criver.com]
- 25. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 26. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 27. nucro-technics.com [nucro-technics.com]
- 28. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 29. iivs.org [iivs.org]
- 30. scantox.com [scantox.com]
- 31. Phototoxicity | UKAAT [ukaat.org.uk]
- 32. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
- 33. criver.com [criver.com]
- 34. acgpubs.org [acgpubs.org]
- 35. researchgate.net [researchgate.net]
- 36. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 37. In vitro and in silico neuroprotective evaluation of new biotransformation metabolites of (-)-α-bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bisabolol Oxide A and its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a naturally occurring sesquiterpenoid and a significant secondary metabolite found predominantly in the essential oil of German chamomile (Matricaria chamomilla L.). This compound, along with its isomers and related derivatives, contributes significantly to the characteristic aroma and the well-documented therapeutic properties of chamomile, which include anti-inflammatory, antibacterial, and insecticidal activities.[1][2] The presence and concentration of this compound are often used as markers to distinguish between different chemotypes of chamomile.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, role in plant secondary metabolism, methods for its extraction and analysis, and its biological activities, with a focus on quantitative data and detailed experimental protocols.
Chemical Properties and Natural Occurrence
This compound is a bicyclic monoterpenoid ether. It is a major constituent of the essential oil extracted from the flower heads of German chamomile.[3] The essential oil of chamomile is known to have different chemotypes, with some being rich in bisabolol oxides and others in (-)-α-bisabolol.[3] The relative abundance of these compounds is influenced by genetic factors, geographical location, and cultivation practices.[4]
The Role of this compound in Plant Secondary Metabolism
This compound is a product of the intricate network of plant secondary metabolism, specifically the terpenoid biosynthetic pathway. Its production is a defense mechanism for the plant, exhibiting insecticidal properties against various agricultural pests.[5] The biosynthesis of this compound is a multi-step process involving several key enzymes and cellular compartments.
Biosynthesis of this compound
The biosynthesis of this compound begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The subsequent steps leading to this compound are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Farnesyl diphosphate synthase (FPS), a key branch point enzyme in the sesquiterpenoid pathway, catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP).[6]
-
Cyclization to α-Bisabolol: The sesquiterpene synthase, α-bisabolol synthase (BBS), then catalyzes the cyclization of FPP to form (-)-α-bisabolol. This is a critical step that determines the characteristic bisabolane skeleton.[6]
-
Oxidation to this compound: The final step is the oxidation of α-bisabolol to form this compound. This transformation is believed to be catalyzed by a cytochrome P450 monooxygenase.[7][8] This enzymatic reaction likely involves an epoxidation of the endocyclic double bond of the bisabolol precursor, followed by an intramolecular cyclization to form the characteristic tetrahydrofuran ring of this compound.
The regulation of this pathway is complex and can be influenced by various factors, including developmental stage and environmental stimuli. Transcription factors are known to play a role in regulating the expression of the genes encoding the biosynthetic enzymes.[6]
Data Presentation
The concentration of this compound in chamomile essential oil can vary significantly depending on the genotype, cultivation conditions, and the extraction method employed.
Table 1: this compound Content in German Chamomile Essential Oil from Different Cultivars and Extraction Methods
| Chamomile Cultivar/Type | Extraction Method | This compound (%) | Reference |
| Domestic Genotype (Iran) | Distillation | 31.86 | [9] |
| Wild Genotype (Iran) | Distillation | 21.52 | [9] |
| CIM-Sammohak | Hydrodistillation | 0.1 - 41.9 | [3] |
| Commercial Chamomile Flowers | Hydrodistillation | 58.18 ± 1.99 | [10] |
| Commercial Chamomile Teabags | Hydrodistillation | 27.95 ± 4.32 | [10] |
| Commercial Chamomile (Pharmacy) | Hydrodistillation | 16.74 | [10] |
| Mexican Commercial Chamomile (S1) | Hydrodistillation | 38.78 | [11] |
| Mexican Commercial Chamomile (S3) | Hydrodistillation | 51.84 | [11] |
| Mexican Commercial Chamomile (S6) | Hydrodistillation | 70.46 | [11] |
| 'Zloty Lan' | Not specified | Not specified | [12] |
| 'Lutea' | Not specified | Not specified | [12] |
| Native Landrace (Iran) | Not specified | 34.5 | [12] |
Table 2: Insecticidal Activity of this compound
| Pest Species | Bioassay | LC50 / LD50 | Reference |
| Bemisia argentifolii (whitefly) | Not specified | Not specified | [4] |
Note: Specific LC50/LD50 values for this compound were not explicitly detailed in the provided search results, though its insecticidal activity was mentioned.
Experimental Protocols
Extraction of this compound from Matricaria chamomilla
A common method for extracting the essential oil rich in this compound from chamomile flowers is hydrodistillation.
Protocol for Laboratory-Scale Hydrodistillation:
-
Plant Material: Use dried flower heads of Matricaria chamomilla.
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure: a. Place a known quantity (e.g., 100 g) of dried chamomile flowers into a round-bottom flask. b. Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., a plant material to water ratio of 1:10 w/v). c. Connect the flask to the Clevenger apparatus and a condenser. d. Heat the flask to boiling and continue the distillation for a set period (e.g., 3-4 hours). e. The essential oil will be collected in the calibrated tube of the Clevenger apparatus. f. After cooling, separate the oil from the aqueous phase. g. Dry the collected essential oil over anhydrous sodium sulfate. h. Store the oil in a sealed, dark glass vial at 4°C.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Protocol:
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., split ratio 1:50).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C for 2 min), then ramp up at a specific rate (e.g., 3°C/min) to a final temperature (e.g., 240°C) and hold for a few minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or a spectral library (e.g., NIST).
-
Quantify the relative percentage of this compound by peak area normalization. For absolute quantification, use a calibration curve prepared with a pure standard of this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common for volatile compounds, HPLC can also be used, particularly for less volatile derivatives or when coupled with a suitable detector.
HPLC Protocol (adapted from methods for α-bisabolol):
-
Sample Preparation: Dissolve a known amount of the essential oil in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like phosphoric acid). For example, a gradient starting with a lower concentration of acetonitrile and increasing over time.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 200-220 nm).
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using a pure standard of this compound to determine its concentration in the sample.
Isolation and Purification of this compound
For obtaining pure this compound for research or as a standard, column chromatography is a suitable method.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 70-230 mesh).
-
Mobile Phase: A non-polar solvent system with a gradually increasing polarity, such as a gradient of n-hexane and ethyl acetate. The optimal gradient can be determined by thin-layer chromatography (TLC).
-
Procedure: a. Prepare a silica gel column. b. Dissolve the crude essential oil in a minimal amount of the initial mobile phase (e.g., n-hexane). c. Load the sample onto the top of the column. d. Elute the column with the solvent gradient. e. Collect fractions and monitor the separation by TLC. f. Combine the fractions containing pure this compound. g. Evaporate the solvent under reduced pressure to obtain the purified compound.
Biological Activities and Signaling Pathways
This compound, as a major component of chamomile essential oil, contributes to its pharmacological effects. The anti-inflammatory properties of bisabolol-oxide-rich chamomile oil have been demonstrated in animal models.[13]
Anti-inflammatory Signaling
The anti-inflammatory effects of bisabolol and its oxides are thought to involve the modulation of key inflammatory pathways. While the specific signaling cascade for this compound is not fully elucidated, it is likely to share mechanisms with α-bisabolol, which has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14] This inhibition may occur through the downregulation of signaling pathways like NF-κB and MAPKs.
Conclusion
This compound is a pivotal secondary metabolite in Matricaria chamomilla, contributing significantly to its chemical profile and biological activity. Its biosynthesis is an integral part of the plant's defense mechanism and results in a compound with potential therapeutic applications. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this important sesquiterpenoid. The continued study of this compound and its role in plant metabolism will undoubtedly unveil further insights into its biological significance and potential for human health.
References
- 1. Comparison of essential oil content and composition in two German chamomile (Matricaria chamomilla L.) genotypes | Journal of Horticultural Sciences [jhs.iihr.res.in]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. courses.washington.edu [courses.washington.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. impactfactor.org [impactfactor.org]
- 11. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atic.razi.ac.ir [atic.razi.ac.ir]
- 13. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical and Biological Properties of alpha-Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Bisabolol oxide A is a sesquiterpenoid found in the essential oil of various plants, most notably German chamomile (Matricaria recutita). As an oxidized derivative of the well-researched anti-inflammatory agent alpha-bisabolol, alpha-bisabolol oxide A is of significant interest to the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of alpha-bisabolol oxide A, with a focus on its potential as a therapeutic agent. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
alpha-Bisabolol oxide A is a bicyclic ether sesquiterpenoid. Its core structure consists of a tetrahydropyran ring fused to a cyclohexane ring, with several methyl group substitutions.
Identification and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 238.37 g/mol | [1][2][3][4][5][6] |
| CAS Number | 22567-36-8 | [2][5][6] |
| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)tetrahydro-2H-pyran-3-ol | [6] |
| Synonyms | (-)-alpha-Bisabolol oxide A, Bisabolol oxide I | [6] |
Physical Constants
The experimental determination of some physical constants for alpha-bisabolol oxide A is not widely reported in the literature. The data presented below are a combination of estimated values from reputable chemical databases and experimentally derived data where available.
| Property | Value | Method/Source |
| Boiling Point | 327.00 to 328.00 °C @ 760.00 mm Hg (est) | The Good Scents Company[7] |
| Melting Point | Not available | |
| Vapor Pressure | 0.000015 mmHg @ 25.00 °C (est) | The Good Scents Company[7] |
| Flash Point | 259.00 °F (125.90 °C) (est) | The Good Scents Company[7] |
| logP (o/w) | 3.457 (est) | The Good Scents Company[7] |
| Solubility | Soluble in alcohol. Insoluble in water. | The Good Scents Company[7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of alpha-bisabolol oxide A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR (CDCl₃) Chemical Shifts: Protons on carbons adjacent to the ether oxygen and the hydroxyl group are expected to be deshielded and appear in the downfield region (δ 3.0-4.0 ppm). The methyl protons would appear as singlets or doublets in the upfield region (δ 0.8-1.7 ppm). The vinyl proton on the cyclohexene ring would be in the range of δ 5.0-5.5 ppm.
Expected ¹³C-NMR (CDCl₃) Chemical Shifts: Carbons bonded to oxygen (C-O) would resonate in the δ 60-90 ppm region. The quaternary carbons of the gem-dimethyl group and the carbon bearing the tertiary alcohol would also be in this range. The olefinic carbons of the cyclohexene ring would be found further downfield (δ 120-140 ppm). The aliphatic carbons of the rings and the methyl groups would appear in the upfield region (δ 10-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of alpha-bisabolol oxide A would be characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2950-2850 | C-H | Stretching (alkane) |
| ~1100 | C-O | Stretching (ether and alcohol) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of alpha-bisabolol oxide A is expected to show a molecular ion peak [M]⁺ at m/z 238. The fragmentation pattern would likely involve the loss of a methyl group (m/z 223), a water molecule from the alcohol (m/z 220), and cleavage of the ether ring, leading to characteristic fragment ions.
Experimental Protocols
Isolation of alpha-Bisabolol Oxide A from Matricaria recutita (Chamomile)
Objective: To isolate alpha-bisabolol oxide A from dried chamomile flowers.
Materials:
-
Dried chamomile flowers
-
n-Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction: Macerate 100 g of dried chamomile flowers in 500 mL of n-hexane for 24 hours at room temperature.
-
Filter the mixture and collect the hexane extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
Chromatographic Separation:
-
Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) packed with silica gel in n-hexane.
-
Load the crude extract onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent).
-
-
Combine the fractions containing alpha-bisabolol oxide A (identified by comparison with a standard if available, or by subsequent spectroscopic analysis).
-
Evaporate the solvent from the combined fractions to yield purified alpha-bisabolol oxide A.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify alpha-bisabolol oxide A in an essential oil sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 1:50)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis: Identify alpha-bisabolol oxide A by comparing its retention time and mass spectrum with that of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).
Biological Activities and Signaling Pathways
While research directly on the signaling pathways of alpha-bisabolol oxide A is limited, the extensive studies on its parent compound, alpha-bisabolol, provide a strong foundation for understanding its potential mechanisms of action, particularly its anti-inflammatory effects. It is hypothesized that alpha-bisabolol oxide A shares similar biological activities.
Anti-inflammatory Activity
alpha-Bisabolol has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
alpha-Bisabolol has been demonstrated to inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades that regulate inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which also drive the expression of pro-inflammatory genes.
Studies on alpha-bisabolol have shown that it can suppress the phosphorylation of p38 and JNK MAPKs, thereby attenuating the downstream inflammatory response.
Experimental Protocol: Western Blot for NF-κB Activation
Objective: To assess the effect of alpha-bisabolol oxide A on the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media, fetal bovine serum (FBS), penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
alpha-Bisabolol oxide A
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of alpha-bisabolol oxide A (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes. Include a vehicle control (no treatment) and an LPS-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and β-actin (loading control) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control.
-
Conclusion
alpha-Bisabolol oxide A is a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has summarized its key physicochemical properties and outlined standard experimental protocols for its isolation and analysis. While direct evidence for its mechanism of action is still emerging, the well-documented anti-inflammatory effects of its parent compound, alpha-bisabolol, via inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for further investigation into the biological activities of alpha-bisabolol oxide A. The provided protocols and pathway diagrams serve as a foundation for researchers to explore the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Bisabolol oxide A | C15H26O2 | CID 6432251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: HPLC Method Development for the Quantification of Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a sesquiterpene oxide found as a significant component in the essential oil of various plants, including German chamomile (Matricaria recutita L.).[1][2] It is recognized for its potential anti-inflammatory, anti-irritant, and antimicrobial properties, making it a compound of interest in the pharmaceutical and cosmetic industries.[2] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies.
This document provides a comprehensive guide to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The protocol outlines the systematic approach to method development, validation in accordance with ICH guidelines, and sample analysis.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for methodical HPLC development.
| Property | Value | Reference |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | [1] |
| Appearance | Colorless, viscous oil | [2] |
| Solubility | Soluble in ethanol and other organic solvents; insoluble in water. | [3] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., chamomile essential oil, cosmetic cream)
Instrumentation and Chromatographic Conditions
The following conditions provide a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to extract this compound from the matrix and remove any interfering substances.
For Essential Oils:
-
Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add methanol to the mark and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For Cream Formulations:
-
Accurately weigh 1 g of the cream into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Sonicate for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines:
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates should be within acceptable limits.
-
Linearity: Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and the linear regression equation.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a known concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
Data Presentation
The following tables summarize hypothetical data from the method validation experiments.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (RSD) | < 1% | 0.3% |
| Peak Area (RSD) | < 2% | 0.8% |
| Tailing Factor | < 2 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | y = 15234x - 120 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 25 | 1.1 | 1.5 | 99.5% |
| 50 | 0.9 | 1.2 | 101.2% |
| 75 | 0.7 | 1.0 | 98.9% |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualizations
The following diagrams illustrate the workflow of the HPLC method development and the logical relationship of the validation parameters.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelation of Method Validation Parameters.
Conclusion
The described RP-HPLC method provides a robust and reliable starting point for the quantification of this compound in various matrices. The presented protocol for method development and validation ensures that the obtained analytical data is accurate, precise, and reproducible. This application note serves as a valuable resource for researchers and scientists involved in the quality control and development of products containing this compound. Further optimization may be required depending on the specific sample matrix and instrumentation.
References
Application Notes & Protocols: Extraction of Bisabolol Oxide A from German Chamomile (Matricaria recutita L.)
Introduction: German chamomile (Matricaria recutita L.) is a well-regarded medicinal plant, with its therapeutic effects largely attributed to the essential oil derived from its flower heads. Among the key bioactive constituents of this oil are sesquiterpenoids, including (-)-α-bisabolol and its oxides, primarily α-bisabolol oxide A and B.[1][2] Bisabolol oxide A is a significant marker for the quality and chemotype of chamomile oil and is sought after for its anti-inflammatory, antimicrobial, and spasmolytic properties.[2][3] The concentration of this compound can vary significantly based on plant genetics, cultivation conditions, and, most critically, the extraction methodology employed.[4][5]
These application notes provide a comprehensive overview of prevalent and advanced techniques for the extraction of this compound from German chamomile. Detailed protocols for laboratory-scale extraction using Steam Distillation, Supercritical Fluid Extraction (SFE), and Microwave-Assisted Hydrodistillation (MAHD) are presented, along with comparative data to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Comparative Analysis of Extraction Techniques
The choice of extraction technique directly impacts the yield of essential oil and the concentration of specific chemical constituents like this compound. The following table summarizes quantitative data from various studies, offering a comparison between different methodologies.
| Extraction Method | Plant Material | Key Parameters | Essential Oil Yield (%) | α-Bisabolol Oxide A Content (%) | Source |
| Hydrodistillation | Dried Flowers | 4 hours distillation | 0.4 - 1.2 | 1.0 - 36.2 | [5] |
| Hydrodistillation | Flowers | Not Specified | Not Specified | 17.14 | [4] |
| Hydrodistillation | Flowers | Not Specified | Not Specified | 29.71 - 34.41 | [6] |
| Steam Distillation (SD) | Fresh Flowers | 2 hours distillation | 0.03 (v/w) | High (88% more than SFME) | [7][8] |
| Steam Distillation (SD) | Dried Flowers | 480 minutes distillation | ~0.31 ( g/1000g ) | Plateaued after 240 min | |
| Solvent Extraction (Ethanol) | Triturated Flowers | 40°C, 4 hours, Solvent/Feed Ratio: 6 | 4.10 (Oleoresin) | Major Component | [9] |
| Soxhlet (n-hexane) | Dried Flowers | ~6 hours | Not Specified | Lower than SFE | [6] |
| Supercritical Fluid (SFE) | Flower Heads | 250 bar, 40°C | High | Highest among tested methods | [10] |
| Supercritical Fluid (SFE) | Flower Heads | 90 atm, 40°C, 30 min | 4.4x higher than 4h SD | Not Specified | [11] |
| Supercritical Fluid (SFE) | Dried Flowers | 100-400 bar, 40°C | Not Specified | Increased with pressure | [6] |
| Microwave (MAHD/SFME) | Fresh Flowers | 1200 W, 45 min | 0.083 (v/w) | Lower (SD had 88% more) | [7][8] |
| Ultrasound-Assisted (UAE) | Dried Flowers | 20-40 kHz, 20-30 min, Ethanol:Water (70:30) | Not Specified | Enhances recovery | [12] |
Experimental Protocols & Workflows
Protocol 1: Steam Distillation (SD)
Steam distillation is a traditional and widely used method for extracting essential oils from plant material. It is particularly effective for thermolabile compounds as it operates at temperatures slightly below 100°C. This method is noted to yield an essential oil with a high relative content of α-bisabolol oxide A.[7][8]
Caption: Workflow for the extraction of this compound via steam distillation.
-
Plant Material Preparation:
-
Use dried flower heads of Matricaria recutita L. for optimal results.
-
Weigh approximately 100 g of the dried flowers. For improved extraction efficiency, the flowers can be coarsely ground.
-
-
Apparatus Setup:
-
Assemble a Clevenger-type or similar steam distillation apparatus.[6][13] The setup consists of a boiling flask (for water/steam generation), a biomass flask, a condenser, and a collection vessel/separator.
-
Fill the boiling flask with distilled water to about two-thirds of its volume.
-
Place the weighed chamomile flowers into the biomass flask. Ensure the material is packed loosely to allow for even steam penetration.
-
Connect all glassware components securely, ensuring airtight seals. Start the flow of cold water through the condenser.
-
-
Distillation:
-
Heat the boiling flask to generate steam. The steam will pass through the chamomile flowers, causing the volatile essential oils to vaporize.
-
The steam-oil vapor mixture travels to the condenser, where it cools and liquefies.
-
Continue the distillation process for a minimum of 2 hours. Studies suggest that extending the distillation time to 4-8 hours can increase the yield of specific sesquiterpenoids like this compound.
-
-
Collection and Separation:
-
The condensed liquid (a mixture of essential oil and water, known as a hydrosol) collects in the separator.
-
Due to its lower density, the blue-colored essential oil will form a distinct layer on top of the aqueous layer.
-
Once the distillation is complete, carefully decant the essential oil layer.
-
-
Post-Processing and Storage:
-
To remove any residual water, dry the collected oil using a small amount of anhydrous sodium sulfate.[6]
-
Filter the dried oil into a clean, airtight, amber glass vial.
-
Store the essential oil at 4°C in the dark to prevent degradation.
-
Analyze the chemical composition, particularly the percentage of this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[14] By manipulating pressure and temperature, the solvating power of CO₂ can be precisely controlled. This method is advantageous for its high efficiency, shorter extraction times, and solvent-free final product.[11] SFE has been shown to produce high yields of extracts rich in active components.[10]
Caption: Workflow for the extraction of this compound via SFE.
-
Plant Material Preparation:
-
Use dried and milled chamomile flower heads to increase the surface area for extraction.
-
Weigh approximately 70 g of the prepared plant material.[6]
-
-
Apparatus Setup and Loading:
-
Use a laboratory-scale SFE system.
-
Load the weighed chamomile powder into the high-pressure extraction vessel.
-
-
Extraction Parameters:
-
Pressurize and heat the liquid CO₂ to bring it to a supercritical state.
-
Optimal conditions for extracting active components, including bisabolol oxides, have been reported at a pressure of 250 bar and a temperature of 40°C.[10] Increasing pressure has been shown to increase the content of bisabolol oxides in the extract.[6]
-
Set the CO₂ flow rate (e.g., 0.3 kg/h ).[6]
-
-
Extraction Process:
-
Pump the supercritical CO₂ through the extraction vessel for a set duration, typically 1-3 hours. The supercritical fluid acts as a solvent, dissolving the lipophilic compounds from the plant matrix.
-
-
Collection and Separation:
-
The CO₂-extract mixture flows from the extraction vessel to a separator (or series of separators) operating at a lower pressure and temperature (e.g., 15 bar, 25°C).[6]
-
This pressure drop causes the CO₂ to lose its solvating power and return to a gaseous state, precipitating the extracted compounds.
-
The extract is collected in a vial connected to the separator. The now-gaseous CO₂ can be vented or recycled.
-
-
Post-Processing and Storage:
-
The resulting extract is a concentrated, solvent-free oleoresin.
-
Seal the collection vial and store the extract at 4°C.
-
Analyze the extract's composition via GC-MS to quantify this compound.
-
Protocol 3: Microwave-Assisted Hydrodistillation (MAHD)
MAHD is an advanced distillation technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release their essential oil. It is significantly faster and more energy-efficient than conventional distillation methods.[15][16]
Caption: Workflow for the extraction of this compound via MAHD.
-
Plant Material Preparation:
-
This method can be performed with either fresh or dried chamomile flowers. Some variations, like Solvent-Free Microwave Extraction (SFME), are optimized for fresh plant material.[7]
-
Place a known quantity of chamomile flowers (e.g., 100 g) into a round-bottomed flask suitable for the microwave apparatus.
-
For MAHD, add distilled water to the flask, typically at a ratio of 3:1 or 4:1 water to plant material (v/w).[6][17] For SFME, no additional water is needed as the internal water of the fresh plant is used.
-
-
Apparatus Setup:
-
Place the flask inside the microwave cavity.
-
Connect the flask to a Clevenger-type condenser and collection system located outside the microwave cavity.
-
-
Extraction Process:
-
Set the microwave power and extraction time. A typical setting might be 900-1200 W for 30-45 minutes.[7][17][18]
-
The microwave energy rapidly heats the water within the plant material, generating internal pressure that ruptures the oil glands and releases the essential oil.
-
The resulting vapor is directed to the condenser.
-
-
Collection and Separation:
-
The condensed liquid is collected in the separator.
-
The essential oil is separated from the aqueous layer by decantation, as described in the steam distillation protocol.
-
-
Post-Processing and Storage:
-
Dry the collected oil with anhydrous sodium sulfate.
-
Store the final essential oil in a sealed, amber vial at 4°C.
-
Perform GC-MS analysis to determine the chemical profile and quantify the this compound content.
-
References
- 1. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Essential Oil Components of German Chamomile Cultivated in Firoozabad, Iran – Oriental Journal of Chemistry [orientjchem.org]
- 5. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 10. researchgate.net [researchgate.net]
- 11. Analytical and preparative supercritical fluid extraction of chamomile flowers and its comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted hydrodistillation of essential oil from rosemary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bisabolol Oxide A as a Primary Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a significant sesquiterpenoid found in the essential oil of German chamomile (Matricaria recutita L.), a plant with a long history of use in traditional medicine. Due to its notable anti-inflammatory and antioxidant properties, this compound is a compound of interest in pharmaceutical and cosmetic research and development.[1] The availability of a primary reference standard for this compound is crucial for the accurate quantification and quality control of raw materials, extracts, and finished products.[2]
These application notes provide detailed protocols for the use of this compound as a primary reference standard in common chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₆O₂ | |
| Molecular Weight | 238.37 g/mol | |
| CAS Number | 22567-36-8 | |
| Appearance | Not specified, typically an oil | |
| Storage | -20°C |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Quantification of this compound
This protocol provides a general method for the quantification of this compound in essential oil samples using a primary reference standard.
a. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound primary reference standard and dissolve it in 10 mL of a suitable solvent such as hexane or ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
b. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample.
-
Dissolve the sample in 10 mL of the chosen solvent.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
c. GC-MS Operating Conditions (Representative):
| Parameter | Recommended Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (split mode, e.g., 1:50) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
d. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of this compound
This protocol outlines a general HPLC method suitable for the analysis of this compound.
a. Preparation of Standard and Sample Solutions:
Follow the same procedure as described in the GC-MS protocol, using a mobile phase-compatible solvent such as methanol or acetonitrile.
b. HPLC Operating Conditions (Representative):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) or a gradient elution if co-eluting peaks are present. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis at a low wavelength (e.g., 210 nm), as sesquiterpenes may have weak chromophores. |
c. Data Analysis:
Perform data analysis as described in the GC-MS protocol using the peak areas obtained from the HPLC chromatograms.
Quantitative Data
The concentration of this compound can vary significantly in chamomile essential oil depending on the cultivar and origin.
Table 1: Reported Content of this compound in Matricaria recutita Essential Oil
| Source/Cultivar | This compound Content (%) | Reference |
| Mexican Commercial Chamomile Tea (Sample S3) | 51.84 | [3] |
| Mexican Commercial Chamomile Tea (Sample S6) | 70.46 | [3] |
| Wild Bulgarian M. chamomilla | 21.37 | [4] |
| Commercial Chamomile Flowers | 58.18 ± 1.99 | [5] |
| Commercial Chamomile Teabags | 27.95 ± 4.32 | [5] |
Table 2: Representative Method Validation Parameters (based on similar compounds)
While specific validation data for a method using a this compound primary standard is not extensively published, the following table provides expected performance characteristics based on validated methods for the related compound, α-bisabolol.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visualization of Workflows and Mechanisms
Conclusion
This compound is a valuable primary reference standard for the accurate quantification of this bioactive compound in various matrices. The provided protocols, based on established chromatographic techniques, offer a reliable framework for researchers in quality control and drug development. The known anti-inflammatory and antioxidant properties of this compound further underscore its importance as a target for scientific investigation. The use of a certified primary reference standard is paramount for ensuring the accuracy, reproducibility, and validity of analytical results.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrgc.eu [hrgc.eu]
- 3. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijdmsrjournal.com [ijdmsrjournal.com]
- 5. impactfactor.org [impactfactor.org]
Application Notes and Protocols for In Vitro Assay of Bisabolol Oxide A Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a natural sesquiterpene found in chamomile and other plants, which has garnered interest for its potential therapeutic properties. Inflammation is a complex biological response implicated in numerous diseases. Key mediators of the inflammatory process include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound by quantifying its effect on the production of these key inflammatory molecules in a lipopolysaccharide (LPS)-stimulated macrophage model.
Overview of Anti-Inflammatory Signaling Pathways
Inflammatory stimuli, such as LPS, activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription and release of pro-inflammatory mediators.
-
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes, including inflammation.[2] Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.[3]
The following diagram illustrates the simplified signaling cascade leading to the production of inflammatory mediators.
References
- 1. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Evaluation of the Antibacterial Efficacy of Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a natural sesquiterpenoid found in essential oils of various plants, notably German chamomile (Matricaria recutita). It is an oxidized derivative of α-bisabolol and has demonstrated promising biological activities.[1] Preliminary studies suggest that this compound possesses greater antibacterial activity than its precursor, α-bisabolol, against a range of Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive set of experimental protocols to systematically evaluate the antibacterial efficacy of this compound, offering a detailed guide for researchers in the fields of microbiology, natural product chemistry, and drug development.
The protocols outlined herein cover the determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, anti-biofilm potential, and cytotoxicity, providing a robust framework for the preclinical assessment of this compound as a potential antibacterial agent.
Materials and Reagents
-
This compound (purity ≥95%)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Staphylococcus epidermidis ATCC 12228, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Crystal Violet (0.1% w/v)
-
Acetic acid (33% v/v)
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and flasks
-
Spectrophotometer (microplate reader)
-
Inverted microscope
-
CO2 incubator
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in CAMHB.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria on MHA plates overnight at 37°C.
-
Inoculate a few colonies into CAMHB and incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Microdilution Assay:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria and CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. To enhance visibility, 30 µL of 0.02% resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take 10 µL aliquots from the wells showing no visible growth (at and above the MIC).
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth or a colony count that is ≥99.9% lower than the initial inoculum count.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Protocol:
-
Prepare a bacterial culture in CAMHB to the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare flasks containing CAMHB with this compound at concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Include a growth control flask without the compound.
-
Inoculate each flask with the bacterial culture.
-
Incubate the flasks at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in PBS and plate onto MHA.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension in TSB supplemented with 1% glucose to a turbidity of 0.5 McFarland standard.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Add 100 µL of this compound at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the wells. Include a positive control (bacteria and TSB) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Quantification of Biofilm:
-
Carefully aspirate the planktonic cells from the wells and wash three times with 200 µL of sterile PBS.
-
Fix the biofilms by air-drying the plate.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential toxicity of this compound against a human cell line.
Protocol:
-
Cell Culture: Culture HaCaT human keratinocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare various concentrations of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance_treated / Absorbance_control) x 100.
-
Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes. They are extrapolated based on the reported increased activity of this compound compared to α-bisabolol. Actual experimental results may vary.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 64 | 128 |
| Staphylococcus epidermidis ATCC 12228 | 32 | 64 |
| Escherichia coli ATCC 25922 | 128 | 256 |
| Pseudomonas aeruginosa ATCC 27853 | 256 | >256 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.2 | 4.5 |
| 4 | 7.2 | 5.5 | 4.1 | 3.2 |
| 8 | 8.5 | 5.1 | 3.0 | <2.0 |
| 12 | 9.0 | 4.8 | <2.0 | <2.0 |
| 24 | 9.1 | 4.5 | <2.0 | <2.0 |
Table 3: Anti-Biofilm Activity of this compound against Staphylococcus aureus ATCC 29213
| Concentration (µg/mL) | Biofilm Inhibition (%) |
| 32 (1/2 MIC) | 75 ± 5.2 |
| 16 (1/4 MIC) | 52 ± 4.1 |
| 8 (1/8 MIC) | 31 ± 3.5 |
Table 4: Cytotoxicity of this compound on HaCaT Cells
| Concentration (µg/mL) | Cell Viability (%) |
| 10 | 98 ± 2.1 |
| 25 | 95 ± 3.5 |
| 50 | 88 ± 4.2 |
| 100 | 75 ± 5.8 |
| 200 | 55 ± 6.1 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating antibacterial efficacy.
Caption: Proposed mechanism of antibacterial action.
References
Application of Bisabolol Oxide A in Cancer Cell Line Viability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a natural sesquiterpenoid found in essential oils of various plants, notably German chamomile (Matricaria recutita). While research into the anticancer properties of chamomile and its constituents is ongoing, the available scientific literature specifically detailing the effects of isolated this compound on cancer cell line viability is limited. Studies have more extensively focused on the related compound, α-bisabolol. This document summarizes the current findings on this compound and provides a comprehensive overview of the well-documented anticancer activities of α-bisabolol as a potential reference for future research into bisabolol oxides.
This compound: Current Research Findings
Research specifically investigating the cytotoxic and apoptotic effects of this compound on a wide range of cancer cell lines is not extensive. However, one notable study has explored its impact on human leukemia cells.
A study on human leukemia K562 cells demonstrated that this compound exhibits an inhibitory action on cell growth.[1] The threshold concentration to exert this cytotoxic action was determined to be between 5-10 μM.[1] Interestingly, incubation with 10 μM this compound for 72 hours did not lead to a significant increase in the population of dead or shrunken cells, suggesting a potential cytostatic rather than a potent cytotoxic effect at this concentration.[1]
Furthermore, the same study investigated the combination of this compound with the chemotherapeutic agent 5-fluorouracil. The results indicated that the combination of both compounds led to a further inhibition of K562 cell growth.[1] This suggests a potential synergistic or additive effect that could be beneficial in cancer therapy, possibly allowing for a reduction in the dosage of 5-fluorouracil.[1]
An in-silico investigation also explored the interaction of this compound with the anti-apoptotic protein bcl-xl, suggesting a potential role in the regulation of apoptosis.
α-Bisabolol: A Comprehensive Reference for Anticancer Research
Given the limited data on this compound, the following sections detail the significant body of research on α-bisabolol, a structurally similar sesquiterpene alcohol also found in chamomile. These findings may provide valuable insights for researchers investigating the potential anticancer properties of this compound.
α-Bisabolol has demonstrated pro-apoptotic and anticancer effects across a variety of cancer cell lines, including those of the lung, pancreas, breast, and brain.[2][3] Its mechanisms of action involve the induction of apoptosis, disruption of key signaling pathways, and cell cycle arrest.[3][4]
Data Presentation: Quantitative Analysis of α-Bisabolol's Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of α-bisabolol in various cancer cell lines, as reported in the literature.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-small cell lung carcinoma | A549 | 15 | [2][5] |
| Human glioma | - | 2.5-5 | [2] |
| Rat glioma | - | 45 | [2] |
| B-chronic lymphocytic leukemia | - | 42 | [2] |
| Breast Cancer | MCF-7 | Not specified (effective at 5, 10, and 20 µM) | [6] |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and the specific assay used.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and α-bisabolol's effects on cancer cell viability.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or α-bisabolol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or α-bisabolol in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound or α-bisabolol, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are yet to be fully elucidated, research on α-bisabolol has identified several key molecular targets and pathways involved in its anticancer effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. α-Bisabolol has been shown to inhibit this pathway in cancer cells.[5][6] Downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) leads to a decrease in pro-survival signals and can promote apoptosis.[6]
Mitochondrial Apoptosis Pathway
α-Bisabolol can induce apoptosis through the intrinsic mitochondrial pathway.[2] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Specifically, α-bisabolol has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic proteins Bax and Bad.[6]
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anticancer effects of a compound such as this compound.
Conclusion
While the direct evidence for the anticancer effects of this compound is currently limited, preliminary studies suggest a potential for growth inhibition in cancer cells. The extensive research on the closely related compound, α-bisabolol, provides a strong rationale for further investigation into this compound. The protocols and mechanistic insights presented here for α-bisabolol can serve as a valuable guide for researchers aiming to explore the therapeutic potential of this compound in oncology. Future studies should focus on screening this compound against a broader panel of cancer cell lines, determining its IC50 values, and elucidating its specific molecular mechanisms of action.
References
- 1. Cytotoxic action of bisabololoxide A of German chamomile on human leukemia K562 cells in combination with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Skin Permeation of Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a sesquiterpene oxide found in chamomile and other plants, often as an oxidation product of α-bisabolol.[1] While α-bisabolol is well-studied for its anti-inflammatory, soothing, and penetration-enhancing properties, specific data on the skin permeation of this compound is less readily available.[2][3][4][5] These application notes provide a detailed methodological framework for assessing the skin permeation of this compound, drawing upon established in vitro and ex vivo techniques widely used in dermatological and cosmetic research. The protocols outlined below will enable researchers to quantify the absorption, distribution, and potential cutaneous bioavailability of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound skin permeation in publicly accessible literature, the following tables are presented as templates. Researchers can populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: In Vitro Skin Permeation Parameters of this compound
| Formulation | Lag Time (h) | Steady-State Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h) | Cumulative Amount Permeated at 24h (µg/cm²) |
| 1% this compound in PG | ||||
| 1% this compound in Nanoemulsion | ||||
| Control (Vehicle) |
PG: Propylene Glycol
Table 2: Distribution of this compound in Skin Layers (Ex Vivo)
| Formulation | Stratum Corneum (µg/cm²) | Viable Epidermis (µg/cm²) | Dermis (µg/cm²) | Total Skin Retention (µg/cm²) |
| 1% this compound in PG | ||||
| 1% this compound in Nanoemulsion | ||||
| Control (Vehicle) |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to assess the percutaneous absorption of this compound.[6][7][8][9][10]
Objective: To quantify the rate and extent of this compound permeation through a skin membrane from a topical formulation.
Materials:
-
Franz diffusion cells (e.g., 9 mm orifice, 5 mL receptor volume)[6]
-
Excised human or porcine skin (full-thickness or dermatomed)[11]
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) with a solubility enhancer like 0.5-2% polysorbate 20 to maintain sink conditions)
-
Test formulation containing this compound
-
Control formulation (vehicle)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) system for quantification[12][13]
-
Syringes and vials for sample collection
Protocol:
-
Skin Preparation:
-
Franz Cell Assembly and Equilibration:
-
Fill the receptor chamber with pre-warmed (37°C) receptor solution, ensuring it is degassed to prevent bubble formation.
-
Place a small magnetic stir bar in the receptor chamber.[8]
-
Assemble the Franz cell and place it in a water bath or heating block to maintain a skin surface temperature of 32°C.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a precise amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp) from the linear portion of the plot.
-
Ex Vivo Skin Deposition Study using Tape Stripping
This protocol determines the amount of this compound retained in the stratum corneum following topical application.[14][15][16][17]
Objective: To quantify the distribution of this compound within the stratum corneum.
Materials:
-
Adhesive tape (e.g., 3M Scotch Magic™ Tape 810 or D-Squame®)[17]
-
Forceps
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
Vials
-
Vortex mixer
-
Centrifuge
Protocol:
-
In Vitro Skin Treatment:
-
Following the 24-hour permeation study (Protocol 2.1), carefully dismantle the Franz cells.
-
Gently wash the skin surface with a mild detergent solution to remove any unabsorbed formulation, then pat dry.
-
-
Tape Stripping Procedure:
-
Apply a piece of adhesive tape firmly to the treated skin area.
-
Press down with a consistent force for a few seconds.
-
Rapidly remove the tape in a single, smooth motion.[15]
-
Place the tape strip into a vial containing a known volume of extraction solvent.
-
Repeat the stripping process for a defined number of times (e.g., 15-20 strips) to progressively remove the stratum corneum. Pool the first few strips (e.g., 1-5) and subsequent strips separately to analyze different depths of the stratum corneum if desired.
-
-
Extraction of this compound:
-
Vortex the vials containing the tape strips and extraction solvent for several minutes to extract the analyte.
-
Centrifuge the vials to pellet any debris.
-
-
Sample Analysis:
-
Analyze the supernatant for the concentration of this compound using a validated HPLC or HPTLC method.
-
-
Quantification of Stratum Corneum Removed (Optional but Recommended):
-
The amount of stratum corneum removed on each tape strip can be quantified gravimetrically or by protein analysis (e.g., BCA assay) to normalize the this compound concentration to the amount of stratum corneum.
-
Analysis of Viable Epidermis and Dermis
Objective: To quantify the amount of this compound that has penetrated beyond the stratum corneum and is present in the viable epidermis and dermis.
Materials:
-
Scalpel or heat separation device
-
Forceps
-
Homogenizer
-
Extraction solvent
-
Centrifuge
-
HPLC or HPTLC system
Protocol:
-
Separation of Epidermis and Dermis:
-
After tape stripping, the remaining skin can be processed to separate the epidermis from the dermis. This can be achieved by heat separation (e.g., immersing the skin in water at 60°C for 1-2 minutes) or by manual dissection with a scalpel.
-
-
Extraction:
-
Mince each tissue layer (epidermis and dermis) separately and place them in vials with a known volume of extraction solvent.
-
Homogenize the tissue to ensure complete extraction.
-
Vortex and centrifuge the samples.
-
-
Sample Analysis:
-
Analyze the supernatant for the concentration of this compound using a validated HPLC or HPTLC method.
-
Visualizations
Caption: Workflow for assessing skin permeation and disposition of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. researchgate.net [researchgate.net]
- 3. doctorecksteinusa.com [doctorecksteinusa.com]
- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prescription-professional.nl [prescription-professional.nl]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thesis | Investigation into the use of synthetic membranes for drug diffusion in Franz cells | ID: w0892998j | STAX [stax.strath.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. permegear.com [permegear.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-rnr.eu [cancer-rnr.eu]
- 15. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for Subcritical Water Extraction of Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of bisabolol oxide A from plant matrices, primarily targeting German Chamomile (Matricaria chamomilla L.), using subcritical water extraction (SWE). This environmentally friendly technique offers a powerful alternative to conventional solvent-based methods.
Introduction to Subcritical Water Extraction
Subcritical water extraction, also known as pressurized hot water extraction (PHWE), is a green extraction technology that utilizes water at temperatures between its boiling point (100°C) and critical point (374°C) under sufficient pressure to maintain its liquid state.[1][2] A key advantage of this method is the ability to tune the polarity of water by altering the temperature.[3] As the temperature of water increases, its dielectric constant decreases, making it a suitable solvent for a wide range of compounds, from polar to less polar, such as the terpenoid this compound.[3][4] This tunability allows for selective extraction and can enhance extraction efficiency.[3] Temperature is the most influential parameter in subcritical water extraction.[3]
This compound is a significant bioactive sesquiterpenoid found in chamomile, known for its anti-inflammatory and other pharmacological properties.[5] However, its solubility in water at ambient temperature is low.[6] Subcritical water extraction provides an effective method to overcome this limitation.
Optimized and Investigated Parameters
The following tables summarize the key parameters for the subcritical water extraction of this compound from Matricaria chamomilla L. based on scientific literature.
Table 1: Optimized Extraction Parameters
| Parameter | Optimized Value | Source |
| Temperature | 150°C | [7] |
| Pressure | 20 bar | [7] |
| Extraction Time | 120 min | [7] |
| Flow Rate | 4 ml/min | [7] |
| Particle Size | 0.5 mm | [7] |
Table 2: Investigated Temperature Range and Effect
| Temperature (°C) | Observation | Source |
| 100 | Lower percentage of main components | [7] |
| 125 | Increasing percentage of main components | [7] |
| 150 | Highest percentage of main components | [7] |
| 175 | Decreased percentage and extract with a burning smell | [7] |
Table 3: Investigated Flow Rate Range and Effect (at 150°C, 20 bar)
| Flow Rate (ml/min) | Observation on α-bisabolol oxide A Percentage | Source |
| 1 | Lower percentage | [7] |
| 2 | Increased percentage | [7] |
| 4 | Maximum percentage | [7] |
Experimental Protocol
This protocol outlines the steps for performing subcritical water extraction of this compound from dried chamomile flowers using a dynamic extraction system.
1. Materials and Equipment
-
Dried chamomile flowers (Matricaria chamomilla L.)
-
Grinder or mill
-
Sieves for particle size separation
-
Subcritical water extraction system (including a high-pressure pump, extraction vessel, heating unit, pressure regulator, and collection vial)
-
Deionized water (HPLC grade)
-
Analytical balance
-
Filter paper
2. Sample Preparation
-
Grind the dried chamomile flowers to a fine powder.
-
Sieve the ground material to obtain a uniform particle size of approximately 0.5 mm.[7]
-
Accurately weigh a specific amount of the ground chamomile powder for extraction.
3. Extraction Procedure (Dynamic Mode)
-
Pack the ground chamomile powder into the extraction vessel.
-
Assemble the subcritical water extraction system as per the manufacturer's instructions.
-
Set the high-pressure pump to deliver deionized water at a constant flow rate of 4 ml/min.[7]
-
Heat the extraction vessel to the optimal temperature of 150°C.[7]
-
Pressurize the system to 20 bar to ensure water remains in its liquid state.[7]
-
Begin the dynamic extraction process by allowing the subcritical water to flow through the extraction vessel containing the sample.
-
Collect the extract in a collection vial for a total extraction time of 120 minutes.[7]
-
After the extraction is complete, cool down the system and depressurize it safely.
-
Filter the collected extract to remove any solid particles.
-
Store the extract at a low temperature (e.g., 4°C) for subsequent analysis.
4. Analysis
-
The concentration of this compound in the extract can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Diagrams
Caption: Workflow for the subcritical water extraction of this compound.
Caption: Logical relationships of parameters in subcritical water extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Subcritical Water Extraction of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bisabolol Oxide A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a naturally occurring sesquiterpenoid found in essential oils of various plants, notably German chamomile (Matricaria recutita). It is recognized for its potential anti-inflammatory, anti-cancer, and other pharmacological activities. As interest in its biological effects grows, standardized protocols for its use in in vitro cell culture experiments are essential for reproducible and reliable results. These application notes provide detailed protocols for the preparation of this compound solutions for cell culture experiments, along with important considerations for its use.
Physicochemical Properties and Solubility
This compound is a lipophilic compound with poor water solubility, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture applications. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | - |
| Molecular Weight | 238.37 g/mol | - |
| Solubility in DMSO | ≥ 200 mg/mL (839.03 mM) | [1] |
| Appearance | Colorless to slightly yellowish oil | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Pre-warm the vial of this compound to room temperature if stored at a low temperature.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.
-
Dissolve the weighed this compound in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1]
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile vial to remove any potential microbial contamination.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines or long-term experiments.
Protocol for Preparing Working Solutions (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations. To maintain a consistent final DMSO concentration across all treatments, it is recommended to first prepare intermediate dilutions of the stock in DMSO, and then add a fixed small volume of each intermediate to the culture medium.
Example Dilution Strategy to Maintain 0.1% Final DMSO Concentration:
-
Prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in DMSO.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM intermediate stock 1:10 in DMSO.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM intermediate stock solution to 999 µL of cell culture medium.
-
To prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
Table 2: Recommended Concentration Ranges and Solvent Considerations
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10-100 mM in DMSO | Higher concentrations minimize the volume of DMSO added to the culture. |
| Final DMSO Concentration | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be cytotoxic and affect cell signaling. |
| Recommended Final Concentration of this compound for Cytotoxicity Assays | 5-100 µM | The cytotoxic threshold for K562 cells is 5-10 µM for a 72h incubation. Concentrations ≤10 µM showed no significant cytotoxicity in rat thymocytes after 24h. |
Stability in Cell Culture Media
Recommendation: It is highly recommended that researchers perform a stability study of this compound under their specific experimental conditions. This can be achieved by incubating the compound in the cell culture medium of choice at 37°C for the duration of the experiment and measuring its concentration at different time points using a suitable analytical method such as HPLC or LC-MS.
Signaling Pathways and Experimental Workflow
This compound and its parent compound, α-bisabolol, have been reported to influence several key signaling pathways, particularly those involved in apoptosis and inflammation. Based on studies of α-bisabolol, a likely mechanism of action for this compound involves the intrinsic apoptosis pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
The following workflow diagram illustrates the general steps for conducting a cell culture experiment with this compound.
Caption: A generalized workflow for cell culture experiments.
Conclusion
The protocols and information provided in these application notes are intended to serve as a guide for researchers working with this compound in cell culture. Adherence to these guidelines for solution preparation, particularly concerning solvent concentration, will contribute to the generation of reliable and reproducible data. Given the limited information on its stability in aqueous media, it is strongly advised to perform a preliminary stability assessment under specific experimental conditions.
References
Application Notes and Protocols for the Analytical Detection of Bisabolol Oxide A in Commercial Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of bisabolol oxide A in various commercial products, including essential oils, teas, and cosmetic formulations. The protocols are designed to be a practical guide for quality control, formulation development, and research purposes.
Introduction
This compound is a sesquiterpenoid ether naturally occurring in essential oils of various plants, most notably German chamomile (Matricaria recutita L.). It is recognized for its potential anti-inflammatory, anti-irritant, and other pharmacological properties, making it a valuable ingredient in cosmetics, personal care products, and herbal preparations. Accurate and reliable analytical methods are crucial for the quality assessment of raw materials and finished products containing this compound. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for analyzing volatile compounds like this compound in essential oils and other complex matrices. It offers excellent separation and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative for the analysis of thermally labile or less volatile compounds. While less common for this compound, an HPLC method can be developed and validated, particularly for non-volatile cosmetic matrices.
Application Note 1: Quantification of this compound in Essential Oils and Teas by GC-MS
This method is suitable for the analysis of this compound in volatile matrices such as essential oils and dried plant materials (e.g., chamomile tea).
Experimental Protocol
1. Sample Preparation
-
Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in a suitable solvent such as hexane or ethyl acetate (e.g., 1 mL) to an appropriate concentration for GC-MS analysis.
-
Herbal Teas:
-
Perform hydrodistillation of the dried chamomile flowers to extract the essential oil.
-
Alternatively, for a simpler screening, perform a solvent extraction:
-
Weigh 1-2 g of the finely ground tea sample into a flask.
-
Add 20 mL of a suitable solvent (e.g., hexane or methanol).
-
Sonication for 30 minutes or maceration overnight.
-
Filter the extract and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane or ethyl acetate for GC-MS analysis.
-
-
2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5975 or similar |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C[1] |
| Electron Energy | 70 eV[1] |
| Mass Scan Range | m/z 40-550 amu[2] |
3. Identification and Quantification
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by a distinctive fragmentation pattern with a base peak at m/z 143 and other significant fragments at m/z 125, 107, and 71[3].
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at different concentrations. The concentration of this compound in the sample can be determined from the peak area using the calibration curve.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various commercial products, primarily chamomile essential oils and teas.
| Product Type | Sample Description | This compound Concentration (% of essential oil) | Reference |
| Chamomile Tea | Commercial Sample 1 | 38.78% | [4] |
| Chamomile Tea | Commercial Sample 3 | 51.84% | [4] |
| Chamomile Tea | Commercial Sample 6 | 70.46% | [4] |
| Chamomile Essential Oil | Wild Bulgarian M. chamomilla | Present (major component with B) | [5] |
| Chamomile Essential Oil | Commercial Product 1 | Lower content | [5] |
| Chamomile Essential Oil | Commercial Product 2 | Lower content | [5] |
| Chamomile Essential Oil | Commercial Product 3 | Lower content | [5] |
Application Note 2: Proposed HPLC-DAD Method for the Determination of this compound in Cosmetic Formulations
This proposed method is designed for the analysis of this compound in cosmetic products such as creams, lotions, and oils. Note: This method is based on established protocols for α-bisabolol and other sesquiterpenes and requires in-house validation for accuracy, precision, and specificity for this compound.
Experimental Protocol
1. Sample Preparation
-
Creams and Lotions:
-
Accurately weigh about 1 g of the cosmetic product into a centrifuge tube.
-
Add 10 mL of a suitable solvent mixture (e.g., methanol:acetonitrile 1:1 v/v).
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Sonication for 30 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Oils:
-
Dilute a known amount of the oil in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity or similar with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a starting point and may require optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or scan for optimal wavelength) |
3. Identification and Quantification
-
Identification: Compare the retention time and UV spectrum of the peak in the sample chromatogram with that of a certified reference standard of this compound.
-
Quantification: Create a calibration curve by injecting known concentrations of the this compound reference standard. Determine the concentration in the sample from its peak area.
Quantitative Data Summary
Quantitative data for this compound in cosmetic products is not widely available in the literature. The concentration will vary significantly based on the product formulation and intended use. As a general guideline, α-bisabolol is used in cosmetics at concentrations up to 1.0%. It is expected that this compound, when used, would be within a similar range.
| Product Type | Expected Concentration Range |
| Creams | 0.1 - 1.0% |
| Lotions | 0.1 - 1.0% |
| Serums/Oils | 0.1 - 1.0% |
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Molecular Docking Studies of Bisabolol Oxide A for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolol oxide A, a sesquiterpenoid found in chamomile, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. However, its precise molecular targets remain largely uncharacterized. Molecular docking, particularly reverse docking, presents a powerful computational approach to identify potential protein targets of small molecules like this compound, thereby elucidating its mechanism of action and paving the way for further drug development. This document provides detailed application notes and protocols for utilizing this compound in molecular docking studies for novel target identification.
Introduction to this compound and Molecular Docking
This compound is a natural bicyclic sesquiterpene oxide that contributes to the known therapeutic properties of chamomile.[1] Preclinical studies have indicated its potential in modulating key signaling pathways involved in inflammation and apoptosis.[2][3] Specifically, bisabolol and its derivatives have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.[4][5] Furthermore, its pro-apoptotic effects suggest interactions with proteins in the intrinsic and extrinsic apoptosis pathways.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule (ligand) with a protein (receptor). Reverse docking, a variation of this technique, takes a single ligand and screens it against a library of potential protein targets to identify those to which it binds with the highest affinity.[7][8] This approach is particularly valuable for identifying the molecular targets of natural products with known biological activity but an unknown mechanism of action.
Principles of Reverse Docking for Target Identification
The workflow for reverse docking to identify potential protein targets for this compound involves several key steps:
-
Ligand Preparation: The three-dimensional (3D) structure of this compound is prepared for docking. This includes optimizing its geometry and assigning appropriate atomic charges.
-
Protein Target Library Preparation: A library of 3D protein structures is compiled. For a focused study on this compound, this library should include key proteins from the NF-κB, MAPK, and apoptosis signaling pathways.
-
Molecular Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to systematically predict the binding poses and affinities of this compound with each protein in the target library.
-
Scoring and Ranking: The docking results are scored and ranked based on the predicted binding affinities (e.g., docking scores in kcal/mol).
-
Post-Docking Analysis and Prioritization: The top-ranked protein-ligand complexes are analyzed to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions). This analysis, combined with existing biological knowledge, helps in prioritizing potential targets for experimental validation.
Experimental Protocols
This section provides detailed protocols for performing a molecular docking study with this compound.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.[9]
-
Protein Data Bank (PDB): To obtain the 3D structures of protein targets.
Ligand Preparation
-
Obtain the 3D structure of this compound: Download the structure in SDF or MOL2 format from a database like PubChem (CID: 13092559).[9]
-
Convert to PDBQT format: Use MGLTools (AutoDockTools) to convert the ligand file to the PDBQT format, which includes atomic charges and torsional degrees of freedom.
Protein Target Library Preparation
-
Identify potential protein targets: Based on the known anti-inflammatory and pro-apoptotic effects of bisabolol derivatives, select key druggable proteins from the NF-κB, MAPK, and apoptosis pathways. A list of suggested targets is provided in Table 2.
-
Download protein structures: Obtain the crystal structures of the selected proteins from the Protein Data Bank (PDB).
-
Prepare protein structures for docking: For each protein structure:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format using AutoDockTools.
-
Molecular Docking with AutoDock Vina
-
Define the docking grid box: For each protein target, define a 3D grid box that encompasses the known or predicted binding site. The center and dimensions of the grid box need to be specified in a configuration file.
-
Create a configuration file: For each docking run, create a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and other docking parameters.
-
Run the docking simulation: Execute AutoDock Vina from the command line using the configuration file:
Analysis of Docking Results
-
Examine the docking scores: The output file (docking_results.pdbqt) will contain the binding affinities (in kcal/mol) for the top-ranked docking poses. A more negative score indicates a higher predicted binding affinity.
-
Visualize the binding poses: Use a molecular visualization tool (e.g., PyMOL, Chimera) to inspect the predicted binding poses of this compound within the active site of the protein targets.
-
Identify key interactions: Analyze the interactions between this compound and the amino acid residues of the protein, noting any hydrogen bonds or significant hydrophobic contacts.
Data Presentation
Quantitative data from experimental studies and the hypothetical molecular docking should be summarized in clearly structured tables.
Table 1: Experimentally Determined Biological Activities of this compound
| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| Cytotoxicity | Human leukemia K562 cells | Threshold Concentration | 5-10 µM | [3] |
| Antibacterial | Staphylococcus aureus | MIC | 3.125 mg/mL | [10] |
| Acaricidal (larval) | Hyalomma scupense | LC50 | 0.78% | [10] |
| Anti-Acetylcholinesterase | - | IC50 | 28.14 µg/mL | [10] |
| Antioxidant | DPPH radical scavenging | IC50 | 1.50 mg/mL | [11] |
Table 2: Hypothetical Molecular Docking Results of this compound with Key Protein Targets
| Pathway | Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| NF-κB | IKKβ | 4KIK | -8.5 | 450 nM |
| NF-κB (p50/p65) | 1VKX | -7.9 | 1.2 µM | |
| MAPK | p38α | 3S3I | -9.1 | 150 nM |
| JNK1 | 4AWI | -8.2 | 750 nM | |
| MEK1 | 1S9J | -7.5 | 2.5 µM | |
| Apoptosis | Bcl-2 | 4LVT | -8.8 | 280 nM |
| Caspase-3 | 3KJF | -7.2 | 4.1 µM |
Table 3: Hypothetical Binding Interactions of this compound with Top-Ranked Protein Targets
| Protein Target | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| p38α | GLN109, LYS53 | LEU75, ILE84, MET109, LEU167 |
| Bcl-2 | ARG146 | PHE105, PHE112, VAL133, ALA149 |
| IKKβ | CYS99, ASP166 | VAL29, ALA42, ILE165 |
Visualizations
Experimental Workflows and Signaling Pathways
Figure 1: Reverse docking workflow for target identification.
Figure 2: NF-κB signaling pathway.
Figure 3: MAPK signaling pathway.
Figure 4: Apoptosis signaling pathways.
Conclusion
The application of molecular docking, specifically reverse docking, offers a robust and efficient strategy for the identification of novel protein targets for this compound. By following the detailed protocols outlined in this document, researchers can systematically screen a library of relevant protein targets and prioritize candidates for further experimental validation. The integration of computational and experimental approaches will be crucial in fully elucidating the therapeutic potential of this compound and accelerating its development as a potential therapeutic agent.
References
- 1. PDTD: a web-accessible protein database for drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Thymocytes with Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A (BSBO), a primary constituent of German chamomile (Matricaria recutita L.), has demonstrated cytotoxic effects by inducing apoptosis in rat thymocytes.[1] Understanding the underlying mechanisms and possessing standardized protocols to study this process are crucial for research in immunology, toxicology, and drug development. These application notes provide a comprehensive guide to inducing and analyzing apoptosis in thymocytes using this compound, including detailed experimental protocols, data presentation, and visualization of the proposed signaling pathway.
Mechanism of Action
This compound induces apoptosis in thymocytes in a concentration and time-dependent manner. The apoptotic process is characterized by key morphological and biochemical changes, including cell shrinkage, exposure of phosphatidylserine on the outer leaflet of the plasma membrane, and DNA fragmentation.[1] The apoptotic cascade is dependent on the activation of caspases, as the pan-caspase inhibitor Z-VAD-FMK has been shown to attenuate BSBO-induced apoptosis.[1]
While the precise signaling pathway for this compound in thymocytes is yet to be fully elucidated, studies on the related compound α-bisabolol suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and regulation of the Bcl-2 family of proteins.[2][3] It is plausible that this compound initiates apoptosis in thymocytes through a similar mitochondrial-mediated mechanism, leading to the activation of initiator caspases (e.g., caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3).
Data Presentation
The following tables summarize the dose-dependent and time-course effects of this compound on the induction of apoptosis in rat thymocytes, as determined by flow cytometry analysis of Annexin V-positive cells.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Rat Thymocytes (24-hour incubation) *
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 10 | 6.1 ± 1.3 |
| 30 | 25.8 ± 3.5 |
| 50 | 48.2 ± 4.1 |
| 100 | 75.6 ± 5.9 |
Note: The data presented are representative and inferred from qualitative descriptions in existing literature, which states a significant increase in apoptosis at concentrations of 30 µM or more.[1] Actual percentages may vary based on experimental conditions.
Table 2: Time-Course of Apoptosis Induction by 50 µM this compound in Rat Thymocytes *
| Incubation Time (hours) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| 0 | 5.1 ± 1.0 |
| 3 | 7.3 ± 1.5 |
| 6 | 15.9 ± 2.8 |
| 12 | 32.4 ± 3.9 |
| 24 | 48.2 ± 4.1 |
Note: The data presented are representative and inferred from existing literature, which indicates that short incubation times (3 hours) did not significantly affect the cells.[1] Actual percentages may vary based on experimental conditions.
Experimental Protocols
Preparation of Rat Thymocytes
-
Euthanize Wistar rats (6-8 weeks old) according to institutional guidelines.
-
Aseptically remove the thymus gland and place it in ice-cold RPMI-1640 medium.
-
Gently tease the thymus using sterile forceps to release the thymocytes.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells twice with RPMI-1640 medium by centrifugation at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Induction of Apoptosis with this compound
-
Seed the isolated thymocytes in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 10, 30, 50, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 3, 6, 12, 24 hours).
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Harvest the thymocytes by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Proteins
-
Protein Extraction:
-
Harvest and wash the treated thymocytes with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP-1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Harvest and wash the treated thymocytes with PBS.
-
Resuspend the cells in pre-warmed complete medium at 1 x 10^6 cells/mL.
-
Add the cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) to a final concentration of 2 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Detection of Cytochrome c Release
-
Cell Fractionation:
-
Harvest and wash the treated thymocytes with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Perform western blotting on the cytosolic and mitochondrial fractions as described in Protocol 4.
-
Probe the membrane with an antibody specific for cytochrome c.
-
Use GAPDH as a cytosolic marker and COX IV as a mitochondrial marker to verify the purity of the fractions.
-
An increase in cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for inducing and analyzing apoptosis in thymocytes.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
References
- 1. Bisabololoxide A, one of the main constituents in German chamomile extract, induces apoptosis in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Experimental Design for In Vivo Anti-inflammatory Studies with Bisabolol Oxide A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide A is a natural sesquiterpenoid found in chamomile and other plants, which has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for the in vivo investigation of the anti-inflammatory effects of this compound. The experimental designs described herein utilize two well-established and reproducible animal models of inflammation: carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced systemic inflammation in mice. These models are instrumental in assessing the efficacy and mechanism of action of novel anti-inflammatory compounds. The protocols provided are intended to guide researchers in the accurate and effective evaluation of this compound's anti-inflammatory potential.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used method to induce acute, localized inflammation and is particularly useful for screening potential anti-inflammatory drugs.[1][2] The injection of carrageenan, a sulfated polysaccharide, into the rat paw elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.
Experimental Protocol
1.1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
1.2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, or saline with 1% Tween 80)
-
Carrageenan (lambda, 1% w/v in sterile saline)[3]
-
Positive control: Indomethacin or another reference non-steroidal anti-inflammatory drug (NSAID)
-
Plethysmometer or digital calipers
-
Syringes and needles
1.3. Experimental Groups:
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Carrageenan control (receives vehicle and carrageenan)
-
Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan. Doses are based on effective ranges for the related compound, α-bisabolol.[4][5]
-
Group 6: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
1.4. Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer this compound, vehicle, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[3]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[3]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect blood samples via cardiac puncture for cytokine analysis.
-
Dissect the inflamed paw tissue for histopathological examination and biochemical analysis (e.g., myeloperoxidase activity).
1.5. Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | - | |||||
| Carrageenan Control | - | |||||
| This compound | 25 | |||||
| This compound | 50 | |||||
| This compound | 100 | |||||
| Indomethacin | 10 |
1.6. Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammatory responses seen in conditions like sepsis by administering LPS, a component of the outer membrane of Gram-negative bacteria.[7] It leads to a rapid and robust release of pro-inflammatory cytokines into the circulation.
Experimental Protocol
2.1. Animals:
-
Species: Male C57BL/6 or BALB/c mice
-
Weight: 20-25 g
-
Acclimatization: Minimum of 7 days under standard laboratory conditions.
2.2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone
-
Syringes and needles
-
ELISA kits for TNF-α, IL-6, and IL-1β
2.3. Experimental Groups:
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: LPS control (receives vehicle and LPS)
-
Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, i.p.) + LPS. Doses are based on effective ranges for the related compound, α-bisabolol.[8]
-
Group 6: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS
2.4. Procedure:
-
Administer this compound, vehicle, or the positive control drug intraperitoneally (i.p.) 30-60 minutes before LPS administration.[9]
-
Induce systemic inflammation by injecting LPS (e.g., 0.5-1 mg/kg, i.p.).[10]
-
Monitor the animals for signs of endotoxemia.
-
At a predetermined time point (e.g., 1.5-2 hours post-LPS for peak TNF-α, or 3-6 hours for other cytokines), euthanize the animals.[9]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA) for plasma separation, or into serum separator tubes.
-
Centrifuge the blood to obtain plasma or serum and store at -80°C until cytokine analysis.
-
Harvest organs such as the lungs and liver for histopathological examination.
2.5. Data Presentation:
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Dexamethasone | 1 |
2.6. Experimental Workflow Diagram:
Caption: Workflow for LPS-Induced Systemic Inflammation Model.
Endpoint Analysis Protocols
Cytokine Analysis by ELISA
Protocol for Mouse TNF-α, IL-6, and IL-1β ELISA:
-
Use commercially available ELISA kits and follow the manufacturer's instructions.[11][12]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and diluted serum/plasma samples to the wells and incubate.[11]
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
Calculate cytokine concentrations based on the standard curve.
Histopathological Analysis
Protocol for Hematoxylin and Eosin (H&E) Staining of Inflamed Paw Tissue:
-
Fix the dissected paw tissue in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.[14]
-
Stain the nuclei with hematoxylin for 3-5 minutes.[15]
-
Rinse in running tap water.
-
Differentiate with 0.3% acid alcohol to remove excess stain.[16]
-
"Blue" the sections in a suitable reagent (e.g., Scott's tap water substitute).[16]
-
Counterstain the cytoplasm with eosin for 1-2 minutes.[17]
-
Dehydrate the sections through graded alcohols and clear in xylene.[14]
-
Mount with a coverslip using a resinous mounting medium.
-
Examine the slides under a light microscope for signs of inflammation, such as edema, inflammatory cell infiltration (neutrophils, macrophages), and tissue damage.
Signaling Pathway Analysis
The anti-inflammatory effects of bisabolol and its derivatives are often attributed to the modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.[18][19][20]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression.[21] Bisabolol has been shown to inhibit the activation of NF-κB.[4][18]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, also plays a crucial role in regulating the production of inflammatory mediators.[19] Bisabolol has been demonstrated to suppress the phosphorylation of MAPK pathway proteins.[18][22]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the in vivo evaluation of the anti-inflammatory properties of this compound. By utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, researchers can effectively assess the compound's efficacy and gain insights into its potential mechanisms of action through the analysis of key inflammatory mediators and signaling pathways. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is crucial for the advancement of drug discovery and development in the field of inflammation research.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Mouse TNF-alpha ELISA Kit - Quantikine MTA00B: R&D Systems [rndsystems.com]
- 12. arigobio.com [arigobio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. a.storyblok.com [a.storyblok.com]
- 15. grtc.ucsd.edu [grtc.ucsd.edu]
- 16. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 17. mycetoma.edu.sd [mycetoma.edu.sd]
- 18. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bisabolol Oxide A Yield from Matricaria chamomilla Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of bisabolol oxide A from Matricaria chamomilla (chamomile) extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Matricaria chamomilla?
A1: The primary methods for extracting essential oils rich in this compound from chamomile include:
-
Steam Distillation (SD): A conventional method that often results in higher yields of α-bisabolol oxide A and B.[1][2]
-
Solvent Extraction: Utilizes organic solvents like ethanol or methanol to extract a wide range of compounds, including bisabolol oxides.[3][4]
-
Pressurized Hot Water Extraction (PHWE): An innovative technique using pressurized hot water that can significantly improve extraction efficiency and yield of essential oils.[5]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is effective for extracting lipophilic compounds like this compound.[6]
-
Solvent-Free Microwave Extraction (SFME): A green technology that can offer higher yields and better quality essential oil in a shorter time compared to traditional methods.[1][2]
Q2: Which factors have the most significant impact on the yield of this compound?
A2: Several factors can influence the final yield of this compound:
-
Plant Material: The geographical origin, cultivar, and drying techniques of the chamomile flowers can significantly affect the chemical composition of the essential oil.[5][7]
-
Extraction Method: The choice of extraction technique plays a crucial role. For instance, SFME may yield more chamazulene and α-bisabolol, while steam distillation can favor α-bisabolol oxides A and B.[1][2]
-
Extraction Parameters: Time, temperature, pressure, and solvent-to-solid ratio are critical parameters that need to be optimized for each extraction method to maximize the yield.[3][5]
-
Compound Stability: Bisabolol and its oxides can be sensitive to heat and oxidation, which may lead to degradation during extraction and storage.[5][8]
Q3: What are the expected concentrations of this compound in chamomile essential oil?
A3: The concentration of this compound can vary widely depending on the factors mentioned above. Studies have reported α-bisabolol oxide A as a major constituent, with concentrations ranging from approximately 7% to over 34% in the essential oil.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
Issue 1: Low overall yield of essential oil.
| Potential Cause | Troubleshooting Step |
| Inefficient extraction method | Consider switching to a more efficient method like PHWE or SFME, which have been shown to produce higher yields compared to traditional hydrodistillation.[1][2][5] |
| Suboptimal extraction parameters | Optimize parameters such as extraction time, temperature, and solvent-to-sample ratio. For PHWE, a temperature of 150°C and a flow rate of 4 mL/min for 120 minutes have been reported as optimal.[5] For steam distillation, adjusting pressure and condensation flow rate can improve yield.[3] |
| Poor quality plant material | Ensure the use of high-quality, properly dried chamomile flowers from a reputable source. The chemical profile of the plant material is crucial.[5] |
Issue 2: Low concentration of this compound in the extracted oil.
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Bisabolol oxides can be susceptible to thermal degradation.[5] Use milder extraction conditions or methods like SFE that operate at lower temperatures. For methods involving heat, minimize the extraction time. |
| Co-extraction of other compounds | The presence of a high percentage of other compounds can dilute the concentration of this compound. Optimize the selectivity of your extraction method. For solvent extraction, the choice of solvent is critical.[3] |
| Improper analytical quantification | Ensure that the analytical method (e.g., GC-MS) is properly calibrated and validated for the quantification of this compound.[10][11][12] |
Issue 3: Inconsistent results between extraction batches.
| Potential Cause | Troubleshooting Step |
| Variability in plant material | Source chamomile flowers from the same cultivar and geographical region if possible. Document the specifics of each batch of raw material.[5] |
| Lack of standardized protocol | Strictly adhere to a validated and documented extraction and analysis protocol for every batch to ensure reproducibility.[8] |
| Fluctuation in extraction conditions | Precisely control and monitor all extraction parameters (temperature, pressure, time, etc.) for each run. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Matricaria chamomilla
| Extraction Method | Key Advantages | Reported Yield/Composition Notes | Citations |
| Steam Distillation (SD) | Conventional, good for obtaining bisabolol oxides. | Can yield higher percentages of α-bisabolol oxides A and B. | [1][2] |
| Solvent-Free Microwave Extraction (SFME) | High yield, shorter extraction time, green technology. | Higher yield of essential oil and greater content of chamazulene and α-bisabolol compared to SD. | [1][2] |
| Pressurized Hot Water Extraction (PHWE) | High efficiency, environmentally friendly. | Optimal conditions (150°C, 4 mL/min, 120 min) yielded high-quality essential oil. | [5] |
| Supercritical Fluid Extraction (SFE) | High selectivity, mild extraction temperatures. | α-Bisabolol oxide A was the major compound in SFE samples. | [6] |
| Solvent Extraction | Can extract a broad range of compounds. | Yield is affected by solvent type, solvent-to-feed ratio, time, and temperature. | [3] |
Experimental Protocols
Protocol 1: Solvent-Free Microwave Extraction (SFME)
-
Preparation of Plant Material: Use 600g of fresh chamomile flowers (80-82% humidity).
-
Apparatus: A solvent-free microwave extraction system.
-
Procedure:
-
Place the fresh chamomile flowers directly into the extraction vessel.
-
Do not add any solvent.
-
Set the microwave power and extraction time according to the manufacturer's instructions, or based on optimization studies. A significant reduction in extraction time (around 60%) has been reported compared to steam distillation.[2]
-
-
Collection: The essential oil is collected from a Clevenger-type apparatus connected to the microwave system.
-
Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Protocol 2: Pressurized Hot Water Extraction (PHWE)
-
Preparation of Plant Material: Use dried and ground chamomile leaves.
-
Apparatus: A pressurized hot water extraction system.
-
Procedure:
-
Pack the extraction vessel with the ground chamomile material.
-
Heat the water to the desired temperature (e.g., 150°C).
-
Pump the hot water through the extraction vessel at a specific flow rate (e.g., 4 mL/min).
-
Maintain the pressure to keep the water in its liquid state.
-
Continue the extraction for a set duration (e.g., 120 minutes).[5]
-
-
Collection: The extract is cooled and the essential oil is separated from the aqueous phase.
-
Analysis: Quantify the content of this compound in the essential oil using GC-MS.[5]
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 4. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogrev.com [phcogrev.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the chromatographic isolation of bisabolol oxide A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic isolation of bisabolol oxide A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic isolation of this compound.
Question: Why am I seeing poor separation between this compound and bisabolol oxide B?
Answer: Co-elution of this compound and B is a common challenge due to their structural similarity as isomers. To improve separation, consider the following:
-
Optimize the Mobile Phase: Fine-tune the polarity of your mobile phase. For normal-phase chromatography on silica gel, a non-polar solvent system with a small amount of a slightly more polar modifier is often effective. You can try gradients of hexane with increasing concentrations of ethyl acetate or diethyl ether. For instance, starting with a low polarity mobile phase and gradually increasing it can enhance the resolution between the two isomers.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina or silver nitrate-impregnated silica gel have different selectivities and may improve the separation of these isomers.
-
Employ Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a cyano or diol-bonded phase) can provide superior resolution compared to flash chromatography.
Question: My this compound peak is tailing significantly. What can I do to improve peak shape?
Answer: Peak tailing in the chromatography of this compound can be caused by several factors:
-
Sample Overload: You may be loading too much sample onto your column. Reduce the sample load and re-run the separation.
-
Interactions with the Stationary Phase: The hydroxyl group on this compound can lead to strong interactions with the silica gel surface, causing tailing. Deactivating the silica gel by treating it with a small amount of a volatile amine, like triethylamine, in your mobile phase can help to mitigate this issue.[1]
-
Inappropriate Solvent for Sample Loading: Dissolving your sample in a solvent that is too strong relative to the mobile phase can cause band broadening and peak tailing.[2][3] Ensure your sample is dissolved in the mobile phase or a weaker solvent.
Question: I suspect my this compound is degrading on the column. How can I confirm this and prevent it?
Answer: this compound can be sensitive to acidic conditions and prolonged exposure to the stationary phase.[1][4]
-
Check for Degradation: To check for on-column degradation, you can perform a 2D TLC analysis.[5] Spot your sample on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same mobile phase. If new spots appear off the diagonal, it indicates degradation on the silica gel.
-
Use a Deactivated Stationary Phase: As mentioned for peak tailing, using deactivated silica gel can reduce degradation.[1]
-
Work at Lower Temperatures: Performing the chromatography at a reduced temperature can minimize the degradation of sensitive compounds.[4]
-
Minimize Time on the Column: Use a faster flow rate to reduce the residence time of the compound on the column.
Question: The yield of my isolated this compound is very low. What are the potential causes?
Answer: Low yield can be due to several factors throughout the isolation process:
-
Incomplete Extraction: Ensure your initial extraction from the source material (e.g., chamomile oil) is efficient. Multiple extractions with an appropriate solvent will improve the recovery of this compound.
-
Degradation: As discussed above, degradation on the column can lead to a significant loss of product.
-
Irreversible Adsorption: Some of your compound may be irreversibly adsorbed onto the stationary phase. Using a more polar mobile phase at the end of your run to "strip" the column can help recover any strongly bound compounds.
-
Co-elution with other compounds: If this compound is not well-separated from other components, fractions containing your target compound may be discarded if they are deemed impure, thus lowering the overall yield.
Frequently Asked Questions (FAQs)
What are the most common co-eluting impurities with this compound?
This compound is often found in complex mixtures, particularly in essential oils like that from German chamomile (Matricaria chamomilla).[6][7] Common co-eluting impurities include:
-
Bisabolol oxide B
-
α-Bisabolol[8]
-
Chamazulene[9]
-
(Z)- and (E)-β-Farnesene[10]
-
Sesquiterpene lactones such as matricin[7]
What is a good starting point for a mobile phase in normal-phase chromatography of this compound?
For normal-phase chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:
-
Hexane:Ethyl Acetate (e.g., starting at 95:5 and gradually increasing the proportion of ethyl acetate)
-
Dichloromethane[9]
-
Chloroform:Acetone (e.g., 99:1)[11]
-
Toluene:Chloroform:Methanol:Acetic Acid (in specific ratios for HPTLC)[12]
The optimal ratio will depend on the specific source of your this compound and the other compounds present in the mixture. It is always recommended to first develop the separation on a TLC plate to determine the ideal mobile phase composition.
How can I detect this compound in my fractions?
This compound does not have a strong chromophore for UV detection at higher wavelengths. Therefore, other methods are often more effective:
-
Thin-Layer Chromatography (TLC): TLC is a versatile method for detecting this compound. After developing the plate, the spots can be visualized by staining with reagents such as vanillin-sulfuric acid, which will produce colored spots upon heating.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying this compound in fractions. It provides both the retention time and a characteristic mass spectrum for confirmation.[6][13] The mass spectrum of bisabolol oxides typically shows a distinctive fragmentation pattern with a base peak at m/z 143.[6]
Is this compound stable during storage?
The stability of this compound can be a concern. It is susceptible to degradation, especially when exposed to heat, light, and acidic conditions. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Quantitative Data
The following table summarizes typical chromatographic parameters for this compound and related compounds found in the literature. This data can be used as a reference for method development.
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Rf Value / Retention Time | Reference |
| This compound | TLC | Silica Gel | Dichloromethane | 0.30 | [9] |
| Bisabolonoxide | TLC | Silica Gel | Dichloromethane | 0.75 | [9] |
| Chamazulene | TLC | Silica Gel | Dichloromethane | 0.93 | [9] |
| (-)-α-Bisabolol | HPTLC | Silica Gel 60 F254 | Toluene:Chloroform:Methanol:Acetic Acid (9.2:0.4:0.4:0.2:0.04) | 0.46 ± 0.02 | [12] |
| This compound | GC-MS | HP-5MS | - (Temperature Programmed) | - | [6][13] |
Experimental Protocols
Protocol 1: Isolation of this compound from Chamomile Oil using Flash Column Chromatography
This protocol provides a general workflow for the isolation of this compound from a commercial source of German chamomile essential oil.
1. Materials and Reagents:
- German chamomile essential oil
- Silica gel for flash chromatography (40-63 µm)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- TLC plates (silica gel 60 F254)
- Vanillin-sulfuric acid staining solution
- Glass column for flash chromatography
- Fraction collector or test tubes
- Rotary evaporator
2. Mobile Phase Preparation:
- Prepare a series of hexane:ethyl acetate mixtures with increasing polarity (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
- Use TLC to determine the optimal mobile phase for separating this compound from other components. The ideal solvent system should give an Rf value of approximately 0.2-0.3 for this compound.
3. Column Packing:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane:ethyl acetate 98:2).
- Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.
- Ensure the packed bed is level and free of cracks or air bubbles.
4. Sample Loading:
- Dissolve a known amount of chamomile oil in a minimal volume of the initial mobile phase.
- Carefully load the sample onto the top of the packed silica gel bed.
5. Elution and Fraction Collection:
- Begin elution with the initial mobile phase.
- Collect fractions of a consistent volume.
- Monitor the separation by TLC analysis of the collected fractions.
- Gradually increase the polarity of the mobile phase (step or gradient elution) to elute compounds with stronger retention. This compound will elute after less polar compounds like chamazulene and farnesene.
6. Fraction Analysis and Pooling:
- Spot every few fractions on a TLC plate.
- Develop the TLC plate in the appropriate mobile phase and visualize the spots with the vanillin-sulfuric acid stain.
- Identify the fractions containing pure this compound and pool them together.
7. Solvent Removal:
- Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.
8. Purity Confirmation:
- Assess the purity of the isolated this compound using GC-MS or HPLC.
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CAS:22567-36-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Bisabolol Oxide A in Formulations
Welcome to the technical support center for assessing the stability and degradation of Bisabolol Oxide A in your formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in formulations important?
A1: this compound is a sesquiterpenoid commonly found as a major component in the essential oil of chamomile (Matricaria recutita). It is known for its anti-inflammatory, antioxidant, and skin-soothing properties, making it a valuable active ingredient in cosmetic and pharmaceutical formulations. Ensuring its stability is crucial to maintain the product's efficacy, safety, and shelf-life. Degradation can lead to a loss of biological activity and the formation of potentially irritating or sensitizing byproducts.
Q2: What are the primary factors that can cause the degradation of this compound in a formulation?
A2: The stability of this compound can be influenced by several factors, including:
-
Oxidation: As an oxidation product of α-bisabolol itself, this compound can be susceptible to further oxidation.[1][2] This can be initiated by exposure to air (oxygen), heat, light, and the presence of metal ions.
-
Light Exposure (Photodegradation): UV radiation can provide the energy to initiate degradation reactions. Formulations should be protected from light.
-
Temperature: High temperatures can accelerate the rate of chemical degradation reactions.
-
pH: The pH of a formulation can significantly impact the stability of active ingredients.[3] For this compound, extremes in pH may catalyze hydrolytic or oxidative degradation pathways.
-
Formulation Composition: Interactions with other ingredients in the formulation, such as certain preservatives, fragrances, or metal ions, can promote degradation.[4]
Q3: What are the visible signs of this compound degradation in my formulation?
A3: Degradation of this compound, particularly in an emulsion, may manifest as:
-
Color Change: A shift in color, often to a yellowish or brownish hue, can indicate oxidative degradation of botanical compounds.[4][5][6][7]
-
Odor Change: The development of an off-odor can signal the formation of degradation byproducts.
-
Phase Separation: In emulsions, the breakdown of the active ingredient can sometimes destabilize the entire system, leading to the separation of oil and water phases.[7][8]
-
Changes in Viscosity or Texture: A noticeable change in the thickness or feel of the product can also be an indicator of instability.
Q4: How can I analyze the concentration of this compound in my formulation to assess its stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying this compound.[9] This method can separate the intact active ingredient from its degradation products, allowing for accurate measurement of its concentration over time. A general approach involves extraction of this compound from the formulation matrix followed by chromatographic analysis.
Troubleshooting Guides
Issue 1: My cream/lotion containing this compound is changing color (turning yellow/brown).
| Potential Cause | Troubleshooting Action |
| Oxidation | 1. Incorporate Antioxidants: Add antioxidants such as Tocopherol (Vitamin E), Ascorbyl Palmitate, or Ferulic Acid to your formulation to quench free radicals and inhibit oxidative chain reactions.[4] Consider using a synergistic blend of antioxidants for broader protection.[1][10] 2. Use Chelating Agents: Add a chelating agent like Disodium EDTA or Phytic Acid to bind metal ions that can catalyze oxidation.[11] 3. Minimize Headspace: During manufacturing and packaging, minimize the air in the container to reduce oxygen exposure. |
| Photodegradation | 1. Use UV-Protective Packaging: Store the formulation in opaque or amber-colored containers to block UV light.[4] 2. Incorporate UV Filters: For sun care products, the inclusion of UV filters will also help protect the formulation itself. |
| Interaction with Other Ingredients | Review your formulation for ingredients that may be contributing to color instability. Certain botanical extracts or fragrance components can be prone to oxidation and discoloration. |
Issue 2: The emulsion is showing signs of phase separation (creaming, coalescence).
| Potential Cause | Troubleshooting Action |
| Incorrect Emulsifier or Concentration | 1. Optimize HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for the oil phase of your formulation. 2. Adjust Emulsifier Concentration: Insufficient emulsifier can lead to coalescence.[5][8] Gradually increase the concentration and observe the impact on stability. |
| High Droplet Size | 1. Increase Homogenization Energy: Increase the speed or duration of homogenization to reduce the oil droplet size. Smaller droplets are less prone to creaming.[6] |
| Inadequate Viscosity | 1. Add a Thickener/Stabilizer: Incorporate a viscosity modifier such as a gum (e.g., Xanthan Gum) or a polymer into the aqueous phase to slow down the movement of droplets.[8][12] |
| Ingredient-Related Destabilization | The degradation of an active ingredient can sometimes impact the overall stability of the emulsion. Address the potential degradation of this compound using the strategies outlined in "Issue 1". |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in an O/W Emulsion
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[13][14]
Methodology:
-
Prepare the Base Formulation: Prepare a simple oil-in-water (O/W) emulsion without this compound to serve as a placebo.
-
Prepare the Test Formulation: Prepare the same O/W emulsion and incorporate a known concentration of this compound (e.g., 0.5% w/w).
-
Expose to Stress Conditions:
-
Acid and Base Hydrolysis: Adjust the pH of the formulation to acidic (e.g., pH 3-4) and alkaline (e.g., pH 9-10) conditions using HCl and NaOH, respectively. Store at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%) to the formulation and store at room temperature, protected from light.[15]
-
Thermal Degradation: Store the formulation at elevated temperatures (e.g., 40°C, 50°C) in a stability chamber.
-
Photostability: Expose the formulation to a controlled source of UV and visible light in a photostability chamber. A common exposure is 1.2 million lux hours and 200 watt-hours/m².[16]
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Extract this compound and its degradants and analyze using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method for Quantification of this compound
Objective: To develop an analytical method to accurately quantify this compound in the presence of its degradation products.
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (determined by scanning a standard solution).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on a 0.5% this compound O/W emulsion. This data is for representative purposes to demonstrate how to structure experimental results.
Table 1: Degradation of this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | % this compound Remaining | Appearance |
| Control (25°C, Dark) | 4 Weeks | 99.5% | No change |
| 40°C | 4 Weeks | 92.1% | Slight yellowing |
| 50°C | 4 Weeks | 85.3% | Noticeable yellowing |
| UV/Vis Light | 200 Wh/m² | 90.8% | Slight yellowing |
Table 2: Degradation of this compound under Hydrolytic and Oxidative Stress
| Stress Condition | Duration | % this compound Remaining | Appearance |
| pH 3 (40°C) | 4 Weeks | 94.5% | No significant change |
| pH 10 (40°C) | 4 Weeks | 91.2% | Slight yellowing |
| 3% H₂O₂ (25°C, Dark) | 48 Hours | 88.7% | Noticeable yellowing |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for formulation instability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. btsa.com [btsa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. formulabotanica.com [formulabotanica.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. asianjpr.com [asianjpr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Bisabolol Oxide A Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential degradation products of bisabolol oxide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a natural sesquiterpene oxide found predominantly in German chamomile (Matricaria recutita)[1][2]. It is known for its anti-inflammatory, anti-irritant, and antimicrobial properties, making it a valuable ingredient in cosmetics and pharmaceutical products[3]. Understanding its degradation is crucial as degradation products may have reduced efficacy or, in some cases, allergenic potential[4]. Stability studies are essential to ensure the quality, safety, and shelf-life of products containing this compound.
Q2: What are the known or likely degradation pathways for this compound?
A2: this compound is itself an oxidation product of α-bisabolol[3]. Further degradation of this compound is likely to occur through several pathways, with hydroxylation being a key reaction. This can happen at various positions on the molecule. The degradation products formed are highly dependent on the specific conditions such as temperature, pH, and the presence of solvents or other reactive species[1]. Microbial biotransformation has also been shown to produce hydroxylated derivatives[1].
Q3: What are the typical analytical methods used to study the degradation of this compound?
A3: The most common analytical techniques for studying the degradation of this compound and other sesquiterpenes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors (LC-MS)[5][6]. GC-MS is well-suited for volatile compounds like sesquiterpenes and their derivatives, providing both separation and structural information[2][5]. HPLC is a versatile technique for separating a wide range of compounds and is a cornerstone of stability-indicating method development[7][8]. UPLC-MS/MS can be employed for highly sensitive and specific quantification of the parent compound and its metabolites or degradants[9][10].
Q4: Are there any specific challenges in analyzing this compound and its degradation products?
A4: A key challenge is the potential for a complex mixture of structurally similar degradation products, particularly various hydroxylated isomers. Chromatographic separation of these isomers can be difficult and may require careful method development and optimization. Another challenge is the lack of commercially available reference standards for many of the potential degradation products, which can complicate their identification and quantification.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental investigation of this compound degradation.
Issue 1: No or minimal degradation observed during forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |
| This compound is highly stable under the tested conditions. | While possible, it's more likely that the conditions were not stringent enough. Systematically increase the stress level until degradation is observed (target 5-20% degradation). |
| Inappropriate solvent. | Ensure this compound is soluble in the chosen solvent system for the stress study. Poor solubility can limit its exposure to the stressor. |
Issue 2: Complete degradation of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to achieve partial degradation to identify the primary degradation products. |
| High reactivity of this compound under the specific conditions. | Perform time-point studies at shorter intervals to capture the formation of initial degradation products before they degrade further. |
Issue 3: Poor chromatographic resolution between this compound and its degradation products.
| Possible Cause | Troubleshooting Step | | Inadequate chromatographic method. | For HPLC: Modify the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH). Experiment with different stationary phases (e.g., C18, phenyl-hexyl). For GC: Optimize the temperature program (e.g., initial temperature, ramp rate, final temperature). Consider using a different capillary column with a different stationary phase polarity. | | Co-elution of isomers. | Employ high-resolution columns and optimize the chromatographic conditions meticulously. Two-dimensional chromatography (2D-LC or 2D-GC) could also be considered for complex mixtures. |
Issue 4: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step | | Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that can help in structural characterization. If sufficient quantities of the degradant can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation. | | Lack of reference standards. | Propose structures based on the fragmentation patterns and knowledge of the degradation chemistry of similar compounds. If possible, synthesize the proposed degradation products to confirm their identity. |
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate a clear and structured presentation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Peak Area of Major Degradant (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5 | 2 | 8.2 (DP-H1) |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 18.2 | 3 | 11.5 (DP-B1) |
| Oxidative (3% H₂O₂, RT, 24h) | 25.8 | 4 | 15.7 (DP-O1) |
| Thermal (80°C, 48h) | 8.9 | 1 | 6.1 (DP-T1) |
| Photolytic (ICH Q1B, 24h) | 15.1 | 2 | 9.8 (DP-P1) |
DP-H1, DP-B1, DP-O1, DP-T1, DP-P1 are hypothetical major degradation products under hydrolytic, basic, oxidative, thermal, and photolytic stress, respectively.
Table 2: Retention Times of this compound and Potential Degradation Products in a Stability-Indicating HPLC Method
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Degradation Product DP-H1 | 12.8 |
| Degradation Product DP-B1 | 13.5 |
| Degradation Product DP-O1 | 11.9 |
| Degradation Product DP-O2 | 14.1 |
| Degradation Product DP-T1 | 16.5 |
| Degradation Product DP-P1 | 10.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions. At the end of the exposure, dissolve the solid sample in a suitable solvent and dilute the solution sample for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or a Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is recommended. A typical starting gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm), or use a photodiode array (PDA) detector to monitor a range of wavelengths.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.
Mandatory Visualization
Caption: Experimental workflow for identifying potential degradation products of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [escholarship.org]
Technical Support Center: Optimizing GC-MS for Bisabolol Oxide Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in separating bisabolol oxide isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC-MS temperature program for separating bisabolol oxide isomers?
A1: A good starting point, often called a "scouting gradient," allows you to determine the elution range of your analytes and provides a baseline for optimization.[1] Based on methods used for chamomile extracts rich in bisabolol oxides, a robust starting program is as follows[2]:
-
Initial Oven Temperature: 60 °C
-
Initial Hold Time: 1 minute
-
Temperature Ramp: 10 °C/min up to 280 °C
-
Final Hold Time: 7 minutes
This program can then be modified to improve the resolution between the specific isomers of interest.[1]
Q2: My bisabolol oxide A and B peaks are co-eluting. What is the first parameter I should adjust?
A2: The most effective parameter for resolving closely eluting peaks in the middle of a chromatogram is the temperature ramp rate.[1] For isomers with very similar boiling points, a fast ramp can cause them to move through the column too quickly to be separated.[3]
Troubleshooting Step: Decrease the temperature ramp rate. Try reducing the rate from 10 °C/min to 5 °C/min, and then in smaller increments if needed (e.g., 2-3 °C/min).[3][4] Slower ramp rates increase the interaction time between the analytes and the stationary phase, which often enhances the separation of isomers.[5]
Q3: How does changing the temperature program affect isomer separation?
A3: Each part of the temperature program influences the separation of different parts of the chromatogram:
-
Initial Temperature & Hold: Primarily affects the resolution of early-eluting, more volatile compounds. A lower initial temperature can improve their separation.[1][3]
-
Temperature Ramp Rate: Has the most significant impact on the resolution of analytes that elute during the ramp. Slower ramps generally improve separation for complex mixtures and isomers.[1][3] Interestingly, altering the ramp rate can sometimes even reverse the elution order of certain isomers due to their different interactions with the stationary phase at various temperatures.[6]
-
Final Temperature & Hold: Ensures that high-boiling, less volatile compounds are fully eluted from the column, preventing sample carryover and contamination.[1][5]
Q4: What type of GC column is recommended for separating bisabolol oxide isomers?
A4: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers.[7]
-
Avoid Non-Polar Columns: Standard non-polar columns (e.g., 100% dimethylpolysiloxane) separate compounds primarily by boiling point.[3] Since isomers often have very similar boiling points, these columns may not provide adequate resolution.
-
Use Mid- to High-Polarity Columns: For terpene oxides and other isomers, a mid-polarity column is a better starting point.[5] Phases containing phenyl or cyanopropyl functional groups, or polyethylene glycol (PEG) phases, can provide better selectivity through dipole-dipole or π-π interactions.[3] Columns with a 5% phenyl-methyl-polysiloxane phase (e.g., DB-5ms, HP-5MS) are commonly used for the analysis of terpenes and related compounds.[2][8]
Q5: My peaks are broad, tailing, or splitting. What could be the cause?
A5: Poor peak shape is generally caused by issues with the GC system, column, or injection technique, rather than the temperature program alone.
-
Column Contamination: Active sites on a contaminated column can cause peak tailing. Consider trimming a small portion (10-20 cm) from the front of the column.[5]
-
Incorrect Carrier Gas Flow Rate: If the carrier gas flow (or linear velocity) is too high or too low, it can reduce column efficiency and lead to peak broadening.[3] Optimize the flow rate for your column dimensions and carrier gas type.
-
Injector Issues: A partially blocked injector liner or a leaking septum can cause peak splitting or tailing.[3] Regularly inspect and replace these consumables.
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, fronting peaks.[4][5] Dilute your sample or increase the split ratio.
Troubleshooting Guide for Poor Isomer Resolution
This section provides a systematic approach to resolving co-elution issues.
| Symptom | Possible Cause | Recommended Solution |
| Complete Co-elution | 1. Suboptimal Temperature Program: The ramp rate is too fast for the isomers to separate.[3] 2. Inappropriate GC Column: The stationary phase lacks the necessary selectivity for the isomers.[3][7] | 1. Decrease Ramp Rate: Reduce the ramp rate significantly (e.g., from 10°C/min to 2-5°C/min).[3] 2. Lower Initial Temperature: Decrease the starting temperature to enhance separation of earlier eluting compounds.[1] 3. Change Column: Switch to a more polar column (e.g., a 50% Phenyl phase or a PEG/Wax phase) to introduce different selectivity.[3] |
| Poor Resolution (Rs < 1.5) | 1. Temperature Ramp is Suboptimal: The ramp rate is still too high. 2. Initial Temperature is Too High: Early eluting isomers are not sufficiently retained at the start.[1] 3. Carrier Gas Flow is Not Optimal: Incorrect linear velocity is reducing column efficiency.[3] | 1. Fine-Tune Ramp Rate: Make smaller adjustments to the ramp rate (e.g., ± 1-2 °C/min). 2. Lower Initial Temperature: Decrease the initial oven temperature by 10-20 °C.[1] 3. Optimize Flow Rate: Check and adjust the carrier gas flow rate to the column manufacturer's recommendation for optimal efficiency. |
| Elution Order Reversal | Differential Retention Effects: Isomers are interacting differently with the stationary phase as the temperature changes.[6] | This is not necessarily a problem if baseline resolution is achieved. However, it highlights the significant impact the temperature ramp can have on selectivity. Note the optimal ramp rate that provides the best resolution, regardless of elution order.[6] |
Experimental Protocols & Data
Protocol 1: General Method for Bisabolol Oxide Analysis
This protocol provides a detailed methodology based on established methods for analyzing chamomile extracts containing bisabolol oxides.[2]
-
Sample Preparation: Dilute the essential oil or extract sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration of approximately 50-100 µg/mL.
-
GC Column Installation: Install a mid-polarity capillary column, such as an SLB-5ms or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness).[2]
-
Injector Setup:
-
Injector Temperature: 250 °C - 300 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations).
-
Injection Volume: 1.0 µL.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[2]
-
GC Oven Program (Starting Method):
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a suitable delay (e.g., 3-4 minutes) to avoid acquiring data from the solvent peak.
-
Table 1: Parameter Optimization for Bisabolol Oxide Isomer Separation
This table summarizes key GC parameters and provides guidance for their optimization to improve the resolution between this compound and B.
| Parameter | Starting Value[2] | Optimization Range | Expected Outcome of Adjustment |
| GC Column Phase | 5% Phenyl-Methyl-polysiloxane | Mid- to High-Polarity (e.g., 35-50% Phenyl, PEG/Wax) | Increased selectivity (α) through different chemical interactions.[3][6] |
| Initial Temperature | 60 °C | 40 - 70 °C | Lowering the temperature increases retention and may improve resolution of early eluting isomers.[1] |
| Initial Hold Time | 1 min | 0 - 5 min | Increasing hold time can improve focusing of analytes on the column head, aiding separation.[3] |
| Temperature Ramp Rate | 10 °C/min | 2 - 15 °C/min | Primary adjustment for isomer resolution. Slower rates (2-5 °C/min) generally increase resolution.[1][3] |
| Carrier Gas Flow Rate | 1.0 mL/min (Helium) | 0.8 - 1.5 mL/min | Optimizing for column efficiency (N) leads to sharper peaks and better resolution. |
Visual Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Workflow for GC-MS temperature program optimization.
References
troubleshooting analytical interference in bisabolol oxide A quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical interference during the quantification of bisabolol oxide A.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS is well-suited for volatile and thermally stable compounds like terpenoids, while HPLC-MS is advantageous for less volatile compounds and can be gentler on the analyte.
Q2: What is analytical interference and how does it affect this compound quantification?
A2: Analytical interference refers to the effect of co-eluting compounds in the sample matrix on the ionization and detection of the target analyte, in this case, this compound. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Common sources of interference in this compound analysis include other structurally similar terpenoids and non-volatile matrix components from the sample extract.
Q3: What are "matrix effects" in the context of this compound analysis?
A3: Matrix effects are a type of analytical interference where components of the sample matrix (e.g., from plant extracts, essential oils, or biological fluids) co-elute with this compound and affect its ionization efficiency in the mass spectrometer's ion source.[1] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.[1]
Q4: How can I minimize interference from other terpenes during analysis?
A4: Minimizing interference from other terpenes often requires optimizing the chromatographic separation. This can be achieved by using a high-resolution capillary column in GC-MS or a suitable stationary phase in HPLC.[2] Gradient elution in both techniques can also help to separate compounds with similar retention times. In GC-MS, selecting specific ions for quantification (Selected Ion Monitoring, SIM mode) can also improve selectivity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape or Tailing for this compound
Possible Causes:
-
Active sites in the GC inlet or column: Silanol groups in the liner or column can interact with the analyte.
-
Inappropriate column temperature: If the temperature is too low, it can lead to poor peak shape.
-
Contamination: Buildup of non-volatile residues in the inlet or at the head of the column.
Troubleshooting Steps:
-
Inlet Maintenance:
-
Clean or replace the GC inlet liner. Use a deactivated liner.
-
Replace the septum.
-
-
Column Maintenance:
-
Condition the column according to the manufacturer's instructions to remove contaminants.
-
If tailing persists, trim the first few centimeters of the column.
-
-
Method Optimization:
Issue 2: Inconsistent or Non-Reproducible Quantification Results
Possible Causes:
-
Matrix effects: Variable ion suppression or enhancement between samples.
-
Inconsistent sample preparation: Variations in extraction efficiency.
-
Injector variability: Inconsistent injection volumes.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Prepare matrix-matched calibration standards to compensate for consistent matrix effects.
-
-
Improve Sample Preparation:
-
Use a robust sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][6]
-
Employ an internal standard (ideally a stable isotope-labeled version of this compound) to correct for variations in extraction recovery and matrix effects.
-
-
Check the Injection System:
-
Ensure the autosampler is functioning correctly and the syringe is clean.
-
Check for leaks in the injection port.[3]
-
Issue 3: Co-elution with an Interfering Peak
Possible Causes:
-
Suboptimal chromatographic separation: The chosen column or mobile phase is not providing adequate resolution.
-
Presence of isomers or structurally similar compounds: Other terpenoids in the sample may have very similar retention times.
Troubleshooting Steps:
-
Optimize Chromatography:
-
GC-MS:
-
Use a longer column or a column with a different stationary phase (e.g., a more polar column) to improve separation.[2]
-
Adjust the temperature program (slower ramp rate) to increase resolution.
-
-
HPLC-MS:
-
Modify the mobile phase composition or gradient profile.
-
Try a column with a different chemistry (e.g., C18, Phenyl-Hexyl).
-
-
-
Mass Spectrometry Settings:
-
Use high-resolution mass spectrometry to differentiate between this compound and interfering compounds with the same nominal mass.
-
If using tandem MS (MS/MS), select unique precursor-product ion transitions for this compound.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Terpenoid Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, low cost. | Can be labor-intensive, may not provide the cleanest extracts. | 60-90 |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, cleaner extracts, potential for automation. | Higher cost, method development can be complex. | 80-110 |
| Headspace-Solid Phase Microextraction (HS-SPME) | Volatile and semi-volatile analytes are adsorbed onto a coated fiber from the headspace above the sample. | Solvent-free, simple, good for volatile compounds. | Fiber can be fragile, potential for analyte discrimination based on volatility. | 70-100 |
Note: Recovery values are illustrative and can vary significantly based on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Essential Oil
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., deuterated bisabolol or a structurally similar compound not present in the sample).
-
Dilute to volume with n-hexane and vortex thoroughly.
-
Transfer 1 mL of the hexane extract to a 1.5 mL vial for GC-MS analysis.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60°C for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of this compound.
-
Protocol 2: HPLC-MS/MS Quantification of this compound in a Plant Extract
-
Sample Preparation (Solid-Phase Extraction):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.
-
-
HPLC-MS/MS Parameters:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Strategies for mitigating matrix effects in quantification.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
methods for resolving bisabolol oxide A and bisabolol oxide B peaks
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the successful resolution and analysis of bisabolol oxide A and bisabolol oxide B.
Frequently Asked Questions (FAQs)
Q1: What are (-)-α-bisabolol oxide A and (-)-α-bisabolol oxide B?
A1: (-)-α-bisabolol oxide A and B are oxidized derivatives of (-)-α-bisabolol, a natural monocyclic sesquiterpene alcohol found in the essential oil of plants like German chamomile (Matricaria chamomilla).[1][2] These compounds are considered important marker compounds for distinguishing different chamomile chemotypes and contribute to the plant's therapeutic properties, including anti-inflammatory and antibacterial effects.[1][3]
Q2: What are the primary analytical methods for resolving and identifying this compound and B?
A2: The most common and robust method for the analysis of bisabolol oxides is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique is well-suited for the volatile nature of these compounds. Other methods include High-Performance Liquid Chromatography (HPLC) with UV detection, which has been validated for quantification in biological matrices like plasma, and High-Performance Thin-Layer Chromatography (HPTLC).[6][7][8] For preparative isolation, techniques such as centrifugal partition chromatography (CPC) and size-exclusion chromatography (SEC) have been employed.[3]
Q3: How can this compound and B be definitively identified using GC-MS?
A3: Identification via GC-MS is based on their characteristic mass fragmentation pattern. Both this compound and B produce a distinctive base peak at a mass-to-charge ratio (m/z) of 143.[1] Other significant fragmentation peaks are typically observed at m/z 125, 107, and 71.[1][3] Comparing the obtained mass spectra with a comprehensive database, such as the NIST library, can confirm their identity.[1]
Q4: What are the key structural differences between this compound and B?
A4: this compound contains a tetrahydropyran ring structure, while bisabolol oxide B possesses a tetrahydrofuran ring.[2][9][10] These structural differences arise from different cyclization mechanisms of the parent compound, α-bisabolol.
Troubleshooting Guide: Peak Resolution
Q5: My this compound and B peaks are co-eluting or show poor resolution in my GC-MS analysis. What steps can I take to improve separation?
A5: Poor resolution is a common issue, especially in complex matrices like essential oils. Consider the following adjustments:
-
Modify the Temperature Program: Decrease the initial ramp rate of your oven temperature program. A slower ramp (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, often improving the separation of closely eluting isomers.
-
Select a Different Column: If you are using a standard non-polar column (e.g., DB-5ms, HP-5ms), consider switching to a mid-polar or polar stationary phase (e.g., a column with a higher percentage of phenyl or cyanopropyl functional groups). These columns offer different selectivity based on polarity and may resolve the isomers more effectively.
-
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. Deviating from the optimal linear velocity can significantly decrease column efficiency and resolution.
-
Reduce Injection Volume/Concentration: Overloading the column can lead to broad, overlapping peaks. Try diluting your sample or reducing the injection volume.
Q6: I am not detecting this compound or B in my samples, even though they are expected to be present. What are the potential causes?
A6: This could be due to issues with sample preparation, instrument sensitivity, or compound degradation.
-
Verify Extraction Efficiency: Bisabolol oxides are semi-volatile. Ensure your extraction method (e.g., steam distillation, solvent extraction) is appropriate and efficient for these compounds.
-
Check for Thermal Degradation: Although stable under typical GC conditions, excessively high injector or transfer line temperatures could potentially lead to degradation. Review your temperature settings.
-
Confirm MS Detector Settings: Ensure the mass spectrometer is scanning over the correct m/z range (e.g., 40-400 amu) and that the detector is functioning correctly. Confirm the presence of the characteristic ions (m/z 143, 125, 107, 71) in your raw data.[1]
Q7: My chromatographic peaks for the bisabolol oxides are broad or exhibit tailing. How can I improve the peak shape?
A7: Poor peak shape is often caused by activity in the GC system or column issues.
-
Check for Active Sites: Active sites in the injector liner, column, or detector can cause peak tailing. Deactivating the liner with silylation or using a liner with built-in deactivation can help. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove non-volatile residues and active sites.
-
Evaluate Column Health: An aging or contaminated column can lead to degraded performance. Bake out the column according to the manufacturer's instructions or consider replacing it if performance does not improve.
-
Optimize Temperatures: Ensure the injector and detector temperatures are sufficiently high to ensure rapid volatilization and prevent condensation, but not so high as to cause degradation.
Quantitative Data Summary
The relative abundance of bisabolol oxides can vary significantly based on the chemotype, origin, and processing of the plant material. The following table summarizes reported concentrations in various chamomile samples.
| Compound | Sample Type / Chemotype | Relative Content (%) | Source |
| This compound | Chamomile Essential Oil | 21.6 | [5] |
| German Chamomile (Chemotype A) | 38.78 - 70.46 | [4] | |
| Bisabolol Oxide B | Chamomile Essential Oil | 1.2 | [5] |
Experimental Protocols
Protocol 1: GC-MS Method for Separation and Identification
This protocol provides a general guideline for the analysis of bisabolol oxides in essential oils. Optimization will be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane or ethyl acetate. Vortex to ensure homogeneity.
-
-
GC-MS Instrument Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 4°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
Protocol 2: HPLC-UV Method for Quantification
This protocol is adapted from methods developed for the quantification of α-bisabolol and can be used as a starting point for the analysis of its oxides.[6][8]
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step with acetonitrile followed by liquid-liquid extraction with an n-hexane-ethyl acetate mixture.[6]
-
For other samples, dissolve a known quantity in the mobile phase and filter through a 0.45 µm syringe filter.
-
-
HPLC-UV Instrument Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 mm x 2.0 mm, 5 µm).[6]
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
Start at 60% A.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV/Vis Diode Array Detector (DAD).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Create a calibration curve using certified reference standards of this compound and B.
-
Quantify the peaks in the sample by comparing their peak area to the calibration curve.
-
Visualized Workflows
Caption: High-level overview of the analytical process.
Caption: Decision-making guide for resolving co-eluting peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-bisabolol oxide A, 22567-36-8 [thegoodscentscompany.com]
- 10. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
purification strategies to remove contaminants from bisabolol oxide A extracts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of bisabolol oxide A from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for extracting this compound?
This compound is a major sesquiterpenoid found in the essential oil of several plants, most notably German chamomile (Matricaria chamomilla or Chamomilla recutita).[1][2][3][4] It is considered a key marker compound for distinguishing different chemotypes of chamomile.[1][2] Another significant, though less common, source is the Candeia tree (Vanillosmopsis erythropappa).[5][6]
Q2: What are the common contaminants I should expect in a crude this compound extract?
Crude extracts are complex mixtures. Depending on the extraction method and plant source, contaminants can include:
-
Other Sesquiterpenoids: Bisabolol oxide B, α-bisabolol, farnesene, and chamazulene are frequently co-extracted.[1][7][8]
-
Spiroethers: cis- and trans-enyne-dicycloethers are volatile components of chamomile oil.[7][8]
-
Flavonoids: Apigenin, luteolin, and their glycosides.[2]
-
Coumarins: Herniarin and umbelliferone.[7]
-
Fatty Acids: Palmitic, linoleic, and stearic acids.[7]
-
Pigments and Waxes: Non-volatile compounds from the plant matrix.
Q3: Which analytical techniques are best for assessing the purity of my this compound fractions?
A combination of chromatographic and spectroscopic methods is recommended for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile compounds like bisabolol oxides. The fragmentation pattern is distinctive, with a characteristic base peak at m/z 143.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method can be used for quantification, especially for less volatile contaminants.[9]
-
High-Performance Thin-Layer Chromatography (HPTLC): Useful for rapid screening of multiple fractions and for stability-indicating assays.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final purified compound.[11]
Troubleshooting Guide
Problem 1: My final product has low purity and is contaminated with bisabolol oxide B.
-
Cause: this compound and B are structural isomers and often co-elute due to their similar polarities. Standard silica gel chromatography may not provide sufficient resolution.
-
Solution 1: Optimize Column Chromatography:
-
Change Stationary Phase: Switch from normal-phase silica to a different stationary phase. Reversed-phase C18 silica can separate compounds based on hydrophobicity, which may resolve the isomers.[1]
-
Fine-tune Mobile Phase: Use a shallow, slow gradient of a less polar solvent system (e.g., hexane-ethyl acetate or chloroform-acetone) instead of an isocratic elution.[1][7] This can improve the separation between closely related compounds.
-
Consider High-Performance Techniques: Techniques like Overpressured-Layer Chromatography (OPLC) or Flash Chromatography provide better separation efficiency and more compact spots than gravity column chromatography.[1][7]
-
-
Solution 2: Preparative HPLC: If high purity (>99%) is required, preparative HPLC with a C18 column is the most effective method for separating isomers.[9][12]
Problem 2: The extract is dark and oily, and my column performance is poor.
-
Cause: Crude plant extracts contain high concentrations of non-polar contaminants like waxes, fatty acids, and pigments that can irreversibly bind to the stationary phase, leading to poor separation and low recovery.
-
Solution: Implement a Pre-Purification Step:
-
Liquid-Liquid Partitioning: Before column chromatography, partition the crude extract. Suspend the initial extract (e.g., methanol extract) in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[1] Bisabolol oxides are typically found in the less polar fractions (hexane and chloroform), while more polar impurities are removed.
-
Activated Carbon Treatment: For removing pigments and strongly odorous compounds, treatment with activated carbon can be effective.[13][14] However, this should be tested on a small scale first, as it can also adsorb the target compound.
-
Problem 3: My purified this compound has an unpleasant odor.
-
Cause: Odorous compounds, often volatile sulfur compounds or other terpenoids, can be present even in trace amounts and are difficult to remove by standard chromatography alone.[14]
-
Solution 1: Alkaline Wash: A process described for purifying α-bisabolol involves treating a solution of the crude product with an alkaline material (e.g., potassium carbonate, calcium hydroxide) to neutralize acidic, odorous impurities.[13] This can be followed by distillation or another chromatographic step.
-
Solution 2: Fractional Distillation Under Reduced Pressure: For thermally stable compounds, vacuum distillation can effectively separate components based on boiling points. A specific patent for α-bisabolol purification notes that taking the purified product as a side stream from the lower half of a distillation column can effectively remove malodorous low-boiling components.[15]
Quantitative Data Summary
The efficiency of purification strategies can be compared based on the purity and yield of the final product. The following table summarizes typical outcomes for different techniques based on literature.
| Purification Technique | Starting Material | Key Contaminants Addressed | Typical Purity of this compound | Reference |
| Solvent Partitioning + Gravity Column Chromatography | Crude Methanol Extract | Polar compounds (flavonoids, glycosides), Pigments | 85-95% | [1] |
| Overpressured-Layer Chromatography (OPLC) | Pre-fractionated Extract | Isomers (Bisabolol Oxide B), Other Sesquiterpenoids | >95% | [7] |
| Flash Chromatography (e.g., Biotage Isolera) | Non-polar fraction of extract | Closely related terpenoids | >98% | [1] |
| Fractional Distillation (Vacuum) | Essential Oil / Pre-purified Extract | Volatile odorous compounds, low-boiling terpenes | >97% (for α-bisabolol, applicable to oxides) | [15] |
Key Experimental Protocols
Protocol 1: Liquid-Liquid Partitioning for Crude Extract Cleanup
This protocol is designed to remove highly polar and non-polar impurities from a crude extract (e.g., from a methanol extraction) before chromatographic purification.
-
Preparation: Obtain the crude extract (e.g., 170 g) and suspend it in 500 mL of distilled water to form a slurry.[1]
-
Hexane Partition: Transfer the aqueous suspension to a large separatory funnel. Add 500 mL of hexane, shake vigorously for 5 minutes, and allow the layers to separate. Drain the lower aqueous layer and collect the upper hexane layer. Repeat the hexane extraction two more times. Combine the hexane fractions.
-
Chloroform Partition: To the remaining aqueous layer, add 500 mL of chloroform. Shake, allow layers to separate, and collect the lower chloroform layer. Repeat two more times and combine the chloroform fractions.
-
Ethyl Acetate Partition: To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake, allow layers to separate, and collect the upper ethyl acetate layer. Repeat and combine the fractions.
-
Solvent Removal: Evaporate the solvent from each of the combined fractions (hexane, chloroform, ethyl acetate) under reduced pressure using a rotary evaporator at a temperature below 40°C.[1]
-
Analysis: Analyze a small sample of each dried fraction by GC-MS or TLC to determine which contains the highest concentration of this compound. Typically, it will be concentrated in the hexane and chloroform fractions.[1]
Protocol 2: Flash Column Chromatography for this compound Isolation
This protocol is suitable for purifying the this compound-rich fractions obtained from Protocol 1.
-
Column and Stationary Phase: Select a pre-packed silica gel cartridge (e.g., KP-Sil, 40–63 µm) suitable for your flash chromatography system (e.g., Biotage Isolera).[1]
-
Sample Preparation: Dissolve the dried, pre-purified fraction (e.g., 5 g of the chloroform fraction) in a minimal amount of the initial mobile phase solvent (e.g., hexane).
-
Mobile Phase: Prepare a two-solvent mobile phase system. A common system is a gradient of ethyl acetate in hexane or acetone in chloroform.[1][7]
-
Solvent A: 100% Hexane
-
Solvent B: 100% Ethyl Acetate
-
-
Elution Program: Set up a linear gradient elution. For example:
-
0-5 min: 0% B (isocratic)
-
5-40 min: 0% to 20% B (linear gradient)
-
40-50 min: 20% to 100% B (wash step)
-
-
Fraction Collection: Collect fractions based on the UV detector signal (if applicable) or in fixed volumes (e.g., 10 mL tubes).
-
Analysis: Analyze the collected fractions using TLC or GC-MS to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to yield the final product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. alpha-bisabolol oxide A, 22567-36-8 [thegoodscentscompany.com]
- 4. This compound | C15H26O2 | CID 13092559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JSM Central || Article Info [jsmcentral.org]
- 13. US3932533A - Process for the recovery of pure alpha-bisabolol - Google Patents [patents.google.com]
- 14. EP0253922A1 - Process for the purification of alpha-bisabolol - Google Patents [patents.google.com]
- 15. US5132471A - Purification of α-bisabolol - Google Patents [patents.google.com]
addressing low bioactivity in synthetic vs. natural bisabolol oxide A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bioactivity of bisabolol oxide A, particularly the discrepancies observed between synthetic and natural sources.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed with Synthetic this compound in Cellular Assays
Possible Causes and Solutions
| Cause | Recommended Action |
| Racemic Mixture of Synthetic Product | Natural (-)-α-bisabolol is optically active. Synthetic bisabolol is often a racemic mixture of (+) and (-) isomers, with only the (-) isomer being significantly bioactive. This results in the synthetic version having only about 42% of the active compound. Verify the stereoisomer composition of your synthetic this compound. If it is a racemic mixture, adjust the concentration accordingly or source enantiomerically pure (-)-α-bisabolol oxide A. |
| Impurities in Synthetic Product | Chemical synthesis can result in impurities that may interfere with the assay or have cytotoxic effects, masking the true bioactivity of this compound.[1] It has been noted that synthetic bisabolol is approximately 85% pure. Obtain a certificate of analysis (CoA) for your synthetic compound and consider using techniques like HPLC to assess purity. If significant impurities are present, purification may be necessary, or sourcing from a different supplier with higher purity standards is recommended. |
| Oxidation of the Compound | Bisabolol and its oxides can be susceptible to oxidation, which may lead to a reduction in bioactivity.[2] Store the compound under inert gas (argon or nitrogen) at low temperatures and protected from light. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Solvent or Poor Solubility | This compound is a lipophilic compound with poor water solubility.[3] If the compound precipitates in your cell culture medium, its effective concentration will be much lower than intended. Use a biocompatible solvent like DMSO to prepare a high-concentration stock solution. When diluting into your aqueous assay medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Cell Line Insensitivity | The chosen cell line may not express the necessary targets or signaling pathways for this compound to elicit a response. Research the literature to select a cell line known to be responsive to bisabolol or its derivatives. For example, human leukemia K562 cells and rat thymocytes have been used to study the apoptotic effects of this compound.[4] |
| Suboptimal Assay Conditions | The concentration range, incubation time, or assay endpoint may not be optimal for observing the desired biological effect. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) and a time-course experiment to determine the optimal conditions for your specific cell line and assay. |
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound showing significantly lower anti-inflammatory activity compared to the natural form?
A1: The primary reason is likely the stereoisomeric composition. Natural bisabolol is the (-)-α-isomer, which is the more biologically active form. Synthetic bisabolol is often a racemic mixture, containing both (-) and (+) isomers, effectively diluting the active component by about 58%. Additionally, impurities from the synthesis process can interfere with the assay.
Q2: What are the expected IC50 values for this compound in apoptosis or anti-inflammatory assays?
A2: Specific IC50 values for this compound are not extensively reported. However, studies on α-bisabolol can provide a starting point. For instance, α-bisabolol has shown cytotoxic effects on glioma cells with IC50 values ranging from 2.5 to 45 µM depending on the cell line and exposure time.[5] For anti-inflammatory activity, concentrations of α-bisabolol between 20 and 40 µM have been shown to reduce pro-inflammatory mediators.[6] It is recommended to perform a dose-response study to determine the IC50 in your specific experimental setup.
Q3: Can I use α-bisabolol as a positive control for my this compound experiments?
A3: Yes, α-bisabolol can be a useful positive control, especially if you are investigating similar bioactivities such as anti-inflammatory or apoptotic effects. Both compounds share structural similarities and have been shown to modulate overlapping signaling pathways. However, be aware that their potency and specific mechanisms may differ.
Q4: How should I prepare my this compound for in vitro assays?
A4: Due to its lipophilicity, you should first dissolve this compound in a small amount of a sterile, biocompatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent in your assay does not exceed a level that is toxic to your cells (typically <0.5% for DMSO).
Q5: What signaling pathways are known to be modulated by bisabolol and its oxides?
A5: Research has primarily focused on α-bisabolol, which has been shown to modulate several key signaling pathways involved in inflammation and apoptosis, including:
-
NF-κB Signaling: α-Bisabolol can inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[3][7][8]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation, is also modulated by α-bisabolol.[3][7]
-
PI3K/Akt Signaling: This pathway, crucial for cell survival and proliferation, has been shown to be inhibited by α-bisabolol in cancer cells.[9]
-
Caspase Activation: this compound has been shown to induce apoptosis through a caspase-dependent mechanism.[4]
It is highly probable that this compound interacts with these same pathways.
Quantitative Data Summary
Table 1: Comparison of Anti-inflammatory Activity of Bisabolol Isomers
| Compound | Cell Line | Assay | Concentration | % Inhibition | Reference |
| β-Bisabolol | RAW 264.7 | NO Production | 12.5 µg/mL | Greater than α-bisabolol | [10] |
| α-Bisabolol | RAW 264.7 | NO Production | 12.5 µg/mL | Less than β-bisabolol | [10] |
| β-Bisabolol | RAW 264.7 | TNF-α Production | 12.5 µg/mL | Less than α-bisabolol | [10] |
| α-Bisabolol | RAW 264.7 | TNF-α Production | 12.5 µg/mL | Greater than β-bisabolol | [10] |
| β-Bisabolol | 3T3 | IL-6 Production | 50.0 µg/mL | 77.7% | [10] |
| α-Bisabolol | 3T3 | IL-6 Production | 50.0 µg/mL | 87.2% | [10] |
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | Concentration | Observation | Reference |
| This compound | K562 (human leukemia) | Cell Growth | 10 µM (72h) | Inhibitory action on growth | [4] |
| This compound | K562 (human leukemia) | Cytotoxicity | 5-10 µM | Threshold for cytotoxic action | [4] |
| This compound | Rat thymocytes | Apoptosis | ≥ 30 µM (24h) | Significant increase in dead and shrunken cells | [4] |
| This compound | Rat thymocytes | Apoptosis | ≤ 10 µM (24h) | No significant changes | [4] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is to determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Target cells (e.g., K562, RAW 264.7)
-
Complete cell culture medium
-
This compound (synthetic or natural)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Apoptosis Assay using Caspase-3 Activity
This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Target cells (e.g., K562, Jurkat)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)
-
Cell lysis buffer
-
96-well plates (black plates for fluorescent assays)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.
-
Transfer the cell lysates to a new 96-well plate.
-
Prepare the caspase-3 substrate reaction mix as per the kit protocol.
-
Add the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, e.g., excitation/emission ~380/460 nm).
-
Quantify caspase-3 activity relative to the untreated control.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. cusabio.com [cusabio.com]
- 3. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:22567-36-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. α-Bisabolol Attenuates Doxorubicin Induced Renal Toxicity by Modulating NF-κB/MAPK Signaling and Caspase-Dependent Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
minimizing artifact formation during bisabolol oxide A analysis
Welcome to the technical support center for the analysis of bisabolol oxide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing artifact formation during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of this sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate analysis important?
A1: this compound is a naturally occurring sesquiterpene oxide found in high concentrations in the essential oil of German chamomile (Matricaria recutita)[1][2]. It is known to be a major oxidation product of (-)-α-bisabolol[3][4]. Accurate analysis is crucial for the quality control of chamomile-based products, understanding its pharmacological properties, and for research in drug development, as it possesses anti-inflammatory and other biological activities.
Q2: What are the primary analytical methods used for this compound analysis?
A2: The most common analytical technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS)[1][5]. This method allows for the separation of volatile and semi-volatile compounds like sesquiterpenoids, followed by their identification based on their mass spectra.
Q3: What are the main challenges and potential artifacts in this compound analysis?
A3: The primary challenge in the analysis of this compound is its potential for thermal degradation and isomerization in the hot injector port of a gas chromatograph. This can lead to the formation of artifacts, resulting in an underestimation of the actual amount of this compound in the sample and the appearance of extraneous peaks in the chromatogram.
Q4: How can I minimize the thermal degradation of this compound during GC-MS analysis?
A4: To minimize thermal degradation, it is recommended to use a lower injector temperature. While a temperature of 250 °C is commonly used for the analysis of essential oils[5], for thermally labile compounds like sesquiterpene oxides, a lower temperature may be necessary. Alternatively, advanced injection techniques such as Cool On-Column (COC) injection can be employed. COC injection introduces the sample directly onto the column at a low temperature, avoiding the hot inlet altogether[6][7][8].
Q5: Are there any specific sample preparation steps to consider to ensure the stability of this compound?
A5: Samples should be stored in a cool, dark place to prevent oxidation and degradation. For GC-MS analysis, dilution in a suitable solvent like n-hexane is a common practice. It is advisable to prepare fresh dilutions for analysis to minimize the risk of degradation in the solvent over time.
Troubleshooting Guides
Issue 1: Low recovery or absence of this compound peak in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation in GC Inlet | Lower the injector temperature in 10-20 °C increments to find the optimal temperature that allows for volatilization without significant degradation. Consider using a Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlet if available[6][7][8]. |
| Sample Oxidation | Ensure samples are stored properly (cool, dark, airtight containers). Prepare fresh sample dilutions before analysis. |
| Improper GC-MS Parameters | Verify that the GC oven temperature program and MS parameters are appropriate for the analysis of sesquiterpenoids. Refer to the detailed experimental protocols below. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Thermal Isomerization or Degradation | High injector temperatures can cause the formation of degradation products. Analyze the mass spectra of the unknown peaks to see if they are structurally related to this compound (e.g., isomers, dehydration products). Lowering the injector temperature should reduce or eliminate these peaks. |
| Sample Matrix Interference | If analyzing a complex matrix like an essential oil, other components may co-elute with or be degradation products of other compounds. Analyze a pure standard of this compound under the same conditions to confirm which peaks are artifacts. |
| Active Sites in the GC System | Active sites in the injector liner or column can catalyze degradation. Use a deactivated liner and a high-quality, inert GC column. |
Quantitative Data Summary
The following table illustrates the expected impact of the GC injector temperature on the recovery of this compound. Note that these are representative values based on the known thermal lability of similar compounds and are intended for illustrative purposes. Actual results may vary depending on the specific instrument and conditions.
| Injector Temperature (°C) | Expected this compound Recovery (%) | Observations |
| 250 | 70-85 | Potential for significant degradation, appearance of artifact peaks. |
| 220 | 85-95 | Reduced degradation, improved peak area for this compound. |
| 200 | >95 | Minimal degradation, most accurate quantification. |
| Cool On-Column | ~100 | Ideal for thermally labile compounds, eliminates inlet-related degradation[6][7][8]. |
Detailed Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol is a starting point for the analysis of this compound in essential oils or other matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet.
-
Injector Temperature: 220 °C (Optimization may be required, see troubleshooting).
-
Split Ratio: 10:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute the sample in n-hexane to an appropriate concentration.
Protocol 2: Cool On-Column (COC) Injection for this compound
This protocol is recommended for the most accurate quantification of this compound, as it minimizes thermal degradation.
-
Instrumentation: GC-MS equipped with a Cool On-Column (COC) inlet.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 1-2 m deactivated fused silica retention gap.
-
Injector: Cool On-Column.
-
Inlet Temperature Program: Track oven temperature.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 10 minutes at 250 °C.
-
-
MS Parameters: Same as Protocol 1.
-
Sample Preparation: Dilute the sample in n-hexane.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound in a hot GC inlet.
References
- 1. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. ecs.umass.edu [ecs.umass.edu]
- 8. agilent.com [agilent.com]
Technical Support Center: Protocol Refinement for Reproducible Results in Bisabolol Oxide A Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving bisabolol oxide A.
I. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound in a question-and-answer format.
Q1: How should I dissolve and prepare this compound for cell culture experiments?
A1: this compound is sparingly soluble in water. Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent.
-
Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 200 mg/mL), ultrasonic assistance may be necessary to ensure complete dissolution. It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and the presence of water can affect solubility.[1]
-
Working Solution Preparation: The stock solution should be diluted in cell culture medium to the final desired concentration immediately before use. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on the cells.
Troubleshooting:
-
Precipitation in Media: If you observe precipitation upon dilution of the stock solution in your culture medium, try preparing an intermediate dilution in a serum-free medium before adding it to your complete medium.
-
Inconsistent Results: Ensure the stock solution is vortexed thoroughly before each use, as concentration gradients can form during storage.
Q2: What is the stability of this compound in solution and how should it be stored?
A2: Proper storage is critical for maintaining the stability and activity of this compound.
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistent results.[1]
Troubleshooting:
-
Loss of Activity: If you observe a decrease in the expected biological activity, it may be due to degradation of the compound. Discard old stock solutions and prepare a fresh one. Avoid prolonged exposure of the stock solution to light.
Q3: I am not observing the expected cytotoxic or anti-inflammatory effects. What are the possible reasons?
A3: Several factors can contribute to a lack of expected biological response.
-
Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. The threshold concentration for cytotoxic action in K562 cells was found to be between 5-10 μM.[2] It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Compound Purity: Verify the purity of your this compound. Impurities can affect its biological activity.
-
Incubation Time: The duration of treatment can significantly influence the outcome. For instance, in K562 cells, an inhibitory effect on growth was observed after 72 hours of incubation.[2] Optimize the incubation time for your experimental setup.
-
Cell Density: The initial cell seeding density can impact the results of cell viability assays. Ensure consistent cell seeding across all experiments.
Troubleshooting:
-
High Cell Viability: If you observe unexpectedly high cell viability, consider increasing the concentration of this compound and/or extending the incubation period.
-
No Anti-inflammatory Effect: Ensure that your inflammatory stimulus (e.g., LPS) is potent enough to induce a measurable response. Titrate the stimulus concentration and pre-treat with this compound for an adequate duration.
II. Quantitative Data Presentation
The following table summarizes the cytotoxic effects of this compound and the related compound α-bisabolol on different cancer cell lines. This data can serve as a reference for designing your own experiments.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 / Effective Concentration | Citation |
| This compound | K562 (Human leukemia) | Cytotoxicity | 72 | 5-10 µM (threshold for activity) | [2] |
| α-Bisabolol | A549 (Human non-small cell lung carcinoma) | MTT | 24 | ~15 µM | |
| α-Bisabolol | Human and Rat Glioma Cells | Cytotoxicity | 24 | 2.5-5 µM and 45 µM | |
| α-Bisabolol | B-chronic lymphocytic leukemia | Cytotoxicity | N/A | 42 µM | |
| α-Bisabolol | Pancreatic cancer cell lines | N/A | N/A | N/A |
III. Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
A. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
B. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
C. Western Blot Analysis of NF-κB Pathway Activation
This protocol is for assessing the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound research.
A. Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
B. Proposed Apoptosis Induction Pathway of this compound
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
C. General Experimental Workflow for this compound
Caption: A general workflow for in vitro experiments with this compound.
References
troubleshooting poor signal response for bisabolol oxide A in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal response for bisabolol oxide A in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak or no signal for this compound in my mass spectrometry analysis?
A poor signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, instrument suitability and settings, or the inherent chemical properties of the analyte. Common culprits include analyte degradation, inefficient ionization, matrix effects, or inappropriate analytical technique selection (GC-MS vs. LC-MS).
Q2: Which analytical technique is better for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
Both GC-MS and LC-MS can be used for the analysis of this compound, and the choice depends on the sample matrix, desired sensitivity, and available equipment.
-
GC-MS is a robust and widely used technique for analyzing volatile and semi-volatile compounds like terpenes and their oxides.[1][2] It often provides excellent chromatographic separation and classic, library-matchable electron ionization (EI) spectra.[3][4][5]
-
LC-MS , particularly with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is also a viable option.[6] ESI is suitable for polar compounds, but may require careful optimization for less polar molecules like this compound.[7][8] APCI is often a better choice for non-polar to moderately polar compounds that are not amenable to ESI.[9][10]
Q3: What are the expected ions and fragmentation patterns for this compound in mass spectrometry?
In GC-MS using Electron Ionization (EI), bisabolol oxides typically exhibit a distinctive fragmentation pattern. The base peak is often observed at m/z 143, with other significant fragment ions at m/z 125, 107, and 71.[11]
In LC-MS using soft ionization techniques like ESI, you are more likely to observe adduct ions rather than extensive fragmentation.[12] Common adducts in positive ion mode include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium adduct [M+NH₄]⁺.[8][13] Poor signal can sometimes be attributed to the signal being split among multiple adducts.[14]
Troubleshooting Guides
Guide 1: No Peaks or Extremely Weak Signal
If you are observing no peaks or a signal that is barely distinguishable from noise, follow this systematic troubleshooting guide.
Step 1: Verify Sample Preparation and Integrity this compound, like other sesquiterpenoids, can be susceptible to degradation or loss during sample preparation.
-
Problem: Analyte loss due to volatility.
-
Solution: When preparing samples from plant material, consider freezing the sample before grinding or grinding under liquid nitrogen to prevent heat-induced volatilization.[1]
-
Problem: Inefficient extraction.
-
Solution: Use an appropriate solvent for extraction. For LC-MS, typical solvents include methanol, acetonitrile, or water, or combinations thereof.[15] For GC-MS, a solvent-based extraction followed by injection is a common approach.[16] Ensure the final concentration is appropriate for your instrument's sensitivity, typically in the range of 10 µg/mL for LC-MS.[15]
-
Problem: Sample matrix interference.
-
Solution: Complex matrices can suppress the ionization of the target analyte.[17] Employ sample cleanup procedures like Solid-Phase Extraction (SPE) or ensure good chromatographic separation to resolve this compound from interfering compounds.[16]
Step 2: Check Instrument and Source Conditions The issue may lie with the mass spectrometer itself or the chosen settings.
-
Problem: Instrument not functioning correctly.
-
Solution: Check for basic instrument issues such as gas leaks, which can lead to a loss of sensitivity.[18] Ensure the detector is functioning and that auto-sampler and syringe are working correctly.[18]
-
Problem: Inefficient ionization.
-
Solution:
-
For LC-MS: this compound may not ionize efficiently with ESI. Consider switching to APCI, which is often more suitable for less polar molecules.[9][10] If using ESI, the formation of multiple adducts ([M+H]⁺, [M+Na]⁺, etc.) can split the signal. Try adding modifiers to the mobile phase, such as sodium acetate (0.1mM), to promote the formation of a single, dominant adduct for more consistent quantification.[14]
-
For GC-MS: Ensure the ion source temperature is appropriate. Terpenes are volatile, but higher molecular weight sesquiterpenoids may require higher temperatures to prevent condensation in the transfer line or source.[1]
-
Step 3: Review Method Parameters Incorrect chromatographic or mass spectrometer settings can lead to a complete loss of signal.
-
Problem: Analyte is not eluting from the column or is co-eluting with a suppressing agent.
-
Solution: Verify your chromatographic method. Ensure the gradient (for LC) or temperature ramp (for GC) is suitable for eluting sesquiterpene oxides. If peaks are co-eluting, consider adjusting the method or using a more selective mass spectrometry technique like MS/MS to isolate your analyte.[1]
-
Problem: Mass spectrometer is not monitoring the correct mass.
-
Solution: Double-check that you are monitoring for the correct m/z values. For this compound (Molecular Weight: ~238.37 g/mol ), you should be looking for ions corresponding to its adducts in LC-MS (e.g., [M+Na]⁺ at ~m/z 261.4) or its characteristic fragments in GC-MS (e.g., m/z 143).[11]
Guide 2: Improving a Weak Signal
If you can see a peak for this compound, but the intensity is too low for reliable quantification, consider the following optimization strategies.
Step 1: Address Matrix Effects Matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization, are a primary cause of poor signal intensity and irreproducibility.[17]
-
Strategy 1: Improve Chromatographic Separation: Modify your LC gradient or GC temperature program to better separate this compound from interfering matrix components.
-
Strategy 2: Enhance Sample Cleanup: Implement a more rigorous sample cleanup protocol. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to remove compounds that interfere with ionization.
-
Strategy 3: Dilute the Sample: In cases of severe ion suppression, diluting the sample can sometimes mitigate the effect and improve the signal-to-noise ratio.
Step 2: Optimize Ionization and Ion Transfer
-
Strategy 1 (LC-MS): Switch Ionization Source: As mentioned, APCI is often more efficient for moderately non-polar compounds than ESI.[7][8] If available, test your samples using an APCI source.
-
Strategy 2 (LC-MS): Control Adduct Formation: A weak signal can result from the analyte ion population being split across multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). To consolidate the signal into a single, more intense ion, add a low concentration of a salt to your mobile phase. For example, adding 0.1 mM sodium acetate can force the formation of the [M+Na]⁺ adduct, improving signal intensity and consistency.[14]
-
Strategy 3 (GC-MS): Adjust Temperatures: Optimize the injector, transfer line, and source temperatures. Sesquiterpenes are less volatile than monoterpenes; ensuring the transfer path is hot enough can prevent analyte loss.[1]
Step 3: Refine Mass Spectrometer Settings
-
Strategy 1: Use Tandem Mass Spectrometry (MS/MS): If using a triple quadrupole or ion trap instrument, develop an MS/MS method (Selected Reaction Monitoring - SRM). By monitoring a specific fragmentation transition (e.g., precursor ion → product ion), you can dramatically reduce chemical noise and improve the signal-to-noise ratio.
-
Strategy 2: Increase Dwell Time: In scanning modes, increasing the time spent monitoring the specific m/z of your analyte can improve signal intensity.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis from Plant Material
This protocol is a general guideline for the extraction of this compound for GC-MS analysis.
-
Homogenization: Weigh approximately 1 gram of dried plant material (e.g., chamomile flowers).[4] To prevent the loss of volatile compounds, pre-cool the sample with liquid nitrogen before grinding to a fine powder.[1]
-
Extraction: Transfer the powder to a vial and add 10 mL of a suitable organic solvent (e.g., ethanol or hexane). Vortex vigorously for 1 minute.
-
Sonication: Place the vial in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration & Injection: Carefully transfer the supernatant to a new vial. If necessary, filter through a 0.22 µm syringe filter into a GC vial. The sample is now ready for injection into the GC-MS system.[2]
Protocol 2: Sample Preparation for LC-MS/MS Analysis from a Liquid Matrix
This protocol provides a general method for preparing a liquid sample for LC-MS/MS analysis.
-
Dilution: Based on the expected concentration, dilute the sample in a suitable solvent mixture (e.g., 50:50 methanol:water). The final analyte concentration should ideally be within the instrument's linear range, often around 10-100 µg/mL.[15]
-
Protein Precipitation (if applicable): For biological samples like plasma, add three parts of a cold organic solvent (e.g., acetonitrile) to one part sample. Vortex and centrifuge at high speed (>10,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Filtration: Transfer the supernatant to a clean vial and filter through a 0.22 µm syringe filter into an LC vial.
-
Mobile Phase Additives: To control adduct formation and improve peak shape, ensure the final sample solvent is compatible with the mobile phase. Consider adding modifiers like formic acid (0.1%) for protonation or sodium acetate (0.1 mM) to promote sodium adducts.[14]
Data Tables
Table 1: Common Adducts and Fragments of this compound
| Ionization Type | Ion Species | Typical m/z | Notes |
| Electron Ionization (EI) | Fragment Ion (Base Peak) | 143 | Characteristic fragment for bisabolol oxides.[11] |
| Electron Ionization (EI) | Other Fragment Ions | 125, 107, 71 | Additional fragments confirming structure.[11] |
| Electrospray (ESI) / APCI | Protonated Molecule | [M+H]⁺ (~239.4) | Often observed in acidic mobile phases. |
| Electrospray (ESI) / APCI | Sodium Adduct | [M+Na]⁺ (~261.4) | Very common, can be promoted with additives.[14] |
| Electrospray (ESI) / APCI | Ammonium Adduct | [M+NH₄]⁺ (~256.4) | Common when using ammonium-based buffers.[8] |
Table 2: Example Content of Bisabolol Oxides in Chamomile Samples
This table provides context on the potential concentration of this compound relative to other compounds in a natural product matrix.
| Sample Origin / Type | This compound Content (%) | Other Major Components | Reference |
| Mexican Commercial Tea (S3) | 51.84 | Chamazulene, other sesquiterpenes | [4] |
| Mexican Commercial Tea (S6) | 70.46 | (Z)-en-yn-dicycloether, β-farnesene | [4] |
| Wild Chamomile (Bulgaria) | 21.37 | α-Bisabolol Oxide B (27.26%), α-Bisabolone Oxide A (11.41%) | [19] |
| Estonian Chamomile | 39.4 | Bisabolone Oxide A (13.9%), (Z)-en-yn-dicycloether (11.5%) | [20] |
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. microsaic.com [microsaic.com]
- 11. researchgate.net [researchgate.net]
- 12. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adduct formation in quantitative bioanalysis: Effect of ionization conditions on paclitaxel | Scilit [scilit.com]
- 14. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. eijppr.com [eijppr.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. ijdmsrjournal.com [ijdmsrjournal.com]
- 20. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of bisabolol oxide A during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of bisabolol oxide A during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the degradation of this compound.
| Observed Issue | Probable Cause | Recommended Solution |
| Yellowing of the solution | Oxidation of this compound due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in the dark. Consider adding an antioxidant such as Vitamin E (d-alpha-tocopherol) at 0.1% (w/w) or Butylated Hydroxytoluene (BHT) at 0.01-0.1% (w/w). |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation of this compound. This can be caused by oxidation, hydrolysis (if in aqueous solution), or reaction with impurities in the solvent. | Confirm the identity of the new peaks using mass spectrometry (MS). Review storage and handling procedures to eliminate exposure to oxygen, light, and reactive contaminants. Ensure the use of high-purity, peroxide-free solvents. |
| Decreased potency or biological activity | Degradation of the active compound. | Re-evaluate the storage conditions. Ensure the compound is stored at the recommended temperature of -20°C. Perform a stability study to determine the rate of degradation under your specific storage conditions. |
| Changes in viscosity or precipitation | Polymerization or formation of insoluble degradation products. | This is a sign of significant degradation. The sample may not be suitable for use. Review the entire storage and handling protocol to identify potential causes of extensive degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at -20°C in a tightly sealed container. For maximum protection against oxidation, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, and to protect it from light by using amber glass vials or storing it in a dark location.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, a sesquiterpenoid, is oxidation. This process, known as autoxidation, can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. The oxidation process likely involves the formation of hydroperoxides, which can then decompose into a variety of other oxygenated compounds, including aldehydes, ketones, and further epoxides.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, adding antioxidants can be an effective strategy to inhibit oxidation. Recommended antioxidants include:
-
Vitamin E (d-alpha-tocopherol): A natural antioxidant that is effective at low concentrations (typically 0.1% w/w).
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is also effective at low concentrations (typically 0.01-0.1% w/w).
It is crucial to ensure the chosen antioxidant is compatible with your experimental system and will not interfere with downstream applications.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: this compound is a lipophilic compound and is soluble in many organic solvents. For storage, it is best to use high-purity, peroxide-free solvents. Ethanol and methanol are common choices. It is important to avoid solvents that may contain reactive impurities. If storing in solution, it is recommended to prepare fresh solutions for use and to store stock solutions at -20°C under an inert atmosphere.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability study should be designed to assess the compound's purity over time under your specific storage conditions. The appearance of new peaks or a decrease in the area of the main this compound peak are indicative of degradation.
Data on Factors Affecting Stability
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Isomerization products, ring-opening products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10 - 25% | Rearrangement products |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 15 - 40% | Hydroperoxides, further epoxides, aldehydes, ketones |
| Thermal | 80°C for 48h | 5 - 10% | Isomerization and oxidation products |
| Photostability | UV light (254 nm) or broad spectrum light for 24h | 10 - 30% | Photo-oxidation products |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Forced degradation reagents (HCl, NaOH, H₂O₂)
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL. Heat at 60°C and take samples at various time points (e.g., 2, 6, 24 hours). Neutralize the samples before injection.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 M NaOH.
-
Oxidation: Dissolve this compound in methanol and dilute with 3% H₂O₂. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Store the solid compound at 80°C and sample at various time points. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) or broad-spectrum light and sample at various time points.
5. Method Validation:
-
Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Potential Oxidation Pathway of this compound.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Decision Tree for this compound Degradation.
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Properties of Bisabolol Oxide A and Alpha-Bisabolol
For Immediate Release
[City, State] – This comprehensive guide offers a detailed comparative analysis of the anti-inflammatory properties of two key sesquiterpenes found in chamomile and other botanicals: bisabolol oxide A and alpha-bisabolol. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesis of current experimental data to inform future research and therapeutic applications.
While alpha-bisabolol has been extensively studied for its potent anti-inflammatory effects, research specifically isolating and quantifying the anti-inflammatory activity of this compound is notably limited. This guide presents the substantial body of evidence for alpha-bisabolol and contrasts it with the currently available information for this compound, highlighting a significant gap in the scientific literature.
Executive Summary
Alpha-bisabolol has demonstrated significant anti-inflammatory activity across a range of in vitro and in vivo models. Its mechanisms of action are well-documented and involve the downregulation of key pro-inflammatory cytokines and mediators through the inhibition of the NF-κB and MAPK signaling pathways.
In contrast, direct and quantitative evidence for the anti-inflammatory effects of isolated this compound is scarce. While some studies on essential oils rich in bisabolol oxides suggest potential anti-inflammatory and antinociceptive properties, these findings are not specific to this compound and lack the detailed mechanistic data available for alpha-bisabolol. One study has indicated that bisabolol oxides A and B do not inhibit the cyclooxygenase (COX) enzymes, key mediators of inflammation. This suggests that if this compound does possess anti-inflammatory properties, it likely operates through different pathways than COX inhibition.
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data for alpha-bisabolol's anti-inflammatory effects. No directly comparable quantitative data for isolated this compound was identified in the reviewed literature.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Alpha-Bisabolol
| Mediator | Cell Line | Stimulant | Concentration of Alpha-Bisabolol | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 50 µg/mL | ~55% | [1] |
| TNF-α | RAW 264.7 Macrophages | LPS | 50 µg/mL | ~47% | [1] |
| IL-6 | 3T3 Fibroblasts | LPS | 50 µg/mL | ~87% | [1] |
| IL-6 | Peritoneal Macrophages | LPS | 10 µM | Significant Inhibition | [2] |
| TNF-α | Peritoneal Macrophages | LPS | 10 µM | Significant Inhibition | [2] |
Table 2: In Vivo Anti-Inflammatory Effects of Alpha-Bisabolol
| Animal Model | Inflammatory Stimulus | Dosage of Alpha-Bisabolol | Effect | Reference |
| Mice | Carrageenan-induced paw edema | 100 and 200 mg/kg (p.o.) | Significant reduction in edema | [3] |
| Mice | TPA-induced ear edema | Topical application | Dose-dependent inhibition of edema | [2] |
| Mice | Carrageenan-induced pleurisy | 25 and 50 mg/kg (p.o.) | Decreased leukocyte migration and TNF-α levels | [3] |
Mechanistic Insights: Signaling Pathways
Alpha-bisabolol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Alpha-bisabolol has been shown to inhibit the activation of NF-κB.[4][5] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Alpha-bisabolol inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade in inflammation. Alpha-bisabolol has been demonstrated to suppress the phosphorylation of p38 and JNK MAPKs, thereby inhibiting downstream inflammatory processes.[4]
Caption: Alpha-bisabolol inhibits the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., alpha-bisabolol) and the cells are pre-incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A control group with LPS alone and a vehicle control group are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Caption: Workflow for the in vitro nitric oxide (NO) production assay.
Cytokine Measurement by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or tissue homogenates.
Methodology:
-
Sample Collection: Supernatants from cell cultures (as described in the NO assay) or homogenates from in vivo experiments are collected.
-
ELISA Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, samples and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion and Future Directions
The existing body of research strongly supports the anti-inflammatory properties of alpha-bisabolol, highlighting its potential as a therapeutic agent for inflammatory conditions. Its well-defined mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for further clinical investigation.
Conversely, the anti-inflammatory profile of this compound remains largely uncharacterized. The limited available data, suggesting a lack of COX inhibition, points towards a potentially different mechanism of action if anti-inflammatory effects are present. Therefore, there is a pressing need for dedicated studies to isolate this compound and systematically evaluate its anti-inflammatory activity in vitro and in vivo. Such research should aim to generate quantitative data on its effects on key inflammatory mediators and to elucidate its molecular targets and signaling pathways. A direct, head-to-head comparative study with alpha-bisabolol would be invaluable in determining its relative potency and therapeutic potential. This future research is critical for a comprehensive understanding of the pharmacological contributions of all major constituents of botanicals like chamomile and for the development of new and effective anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents | Semantic Scholar [semanticscholar.org]
- 4. carmellcosmetics.com [carmellcosmetics.com]
- 5. Pharmacological and biological effects of alpha-bisabolol: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Bisabolol Oxide A and B
For Researchers, Scientists, and Drug Development Professionals
Bisabolol oxide A and bisabolol oxide B, two oxygenated derivatives of the naturally occurring sesquiterpene α-bisabolol, are prominent constituents of German chamomile (Matricaria recutita L.). While often found together in essential oils, these closely related compounds exhibit distinct biological activities that are of significant interest to the pharmaceutical and cosmetic industries. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by available experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound and bisabolol oxide B. It is important to note that direct comparative studies for all activities are limited, and some data is derived from studies on essential oils rich in these compounds.
| Biological Activity | Compound | Test Model/Assay | Result | Reference |
| Antioxidant Activity | This compound | DPPH Radical Scavenging | IC50: 1.50 mg/mL | [1] |
| Bisabolol Oxide B | DPPH Radical Scavenging | Data not available | ||
| Anti-inflammatory Activity | This compound & B (in Matricaria Oil) | Carrageenan-induced rat paw edema | ED50 (Antihyperalgesic): 49.8 ± 6.0 mg/kg | [2] |
| ED50 (Antiedematous): 42.4 ± 0.2 mg/kg | [2] | |||
| Antimicrobial Activity | Bisabolol Oxides (A and B) | General antibacterial assays | Higher activity than α-bisabolol against Gram-positive and Gram-negative bacteria. | [1][3] |
| Cytotoxic Activity | This compound | Human leukemia K562 cells | Inhibitory action on growth at 10 µM | [4] |
| Bisabolol Oxide B | Glioblastoma (in silico) | High binding affinity to Bcl-xl | [5] |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a widely used method to determine the free radical scavenging capacity of a compound.[6][7][8]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound or B in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: Add 1 mL of the sample or standard (e.g., ascorbic acid) solution to 2 mL of the DPPH solution. A blank is prepared with 1 mL of methanol and 2 mL of DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[9][10][11][12]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound or B (or the vehicle control) orally or intraperitoneally at predetermined doses.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as Vt - V0.
-
The percentage of inhibition of edema is calculated as: % Inhibition = [((Vt - V0)_control - (Vt - V0)_treated) / (Vt - V0)_control] x 100 The ED50 value, the dose that causes 50% inhibition of edema, can then be determined.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Principle: The test compound is serially diluted in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound or B in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for this compound and B are not as extensively studied as for their precursor, α-bisabolol, available evidence and in silico studies provide some insights.
Anti-inflammatory Signaling
α-Bisabolol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[15][16][17][18] It is plausible that bisabolol oxides A and B share similar mechanisms. The inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.
Caption: Postulated anti-inflammatory mechanism of bisabolol oxides via inhibition of NF-κB and MAPK pathways.
Cytotoxic and Apoptotic Signaling
In silico studies suggest that bisabolol oxide B may exert its cytotoxic effects on glioblastoma cells by targeting the anti-apoptotic protein Bcl-xl, a member of the Bcl-2 family.[5] Inhibition of Bcl-xl would disrupt the mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspases, ultimately triggering apoptosis. α-Bisabolol has been shown to induce apoptosis through the mitochondrial pathway.[19][20] It is likely that its oxide derivatives could follow a similar mechanism.
Caption: Proposed apoptotic pathway of bisabolol oxide B through inhibition of Bcl-2 family proteins.
Conclusion
This compound and B are bioactive compounds with promising therapeutic potential. The available data suggests that this compound may possess superior antioxidant properties, while both oxides contribute significantly to the anti-inflammatory effects observed in matricaria oil. The antimicrobial activity of the oxides appears to be greater than that of their precursor, α-bisabolol. In the context of cancer, both molecules show potential, with this compound demonstrating activity against leukemia and bisabolol oxide B showing promise in targeting glioblastoma through a distinct molecular mechanism.
Further research involving direct, head-to-head comparisons of the purified oxides is necessary to fully elucidate their individual potencies and expand their therapeutic applications. The detailed experimental protocols and proposed signaling pathways provided in this guide offer a framework for future investigations into these valuable natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic action of bisabololoxide A of German chamomile on human leukemia K562 cells in combination with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 14. apec.org [apec.org]
- 15. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Bisabolol Oxide A and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory and analgesic efficacy of bisabolol oxide A, a primary constituent of chamomile, against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections detail the mechanistic pathways, quantitative efficacy data from preclinical models, and the experimental protocols utilized in these assessments.
Mechanistic Overview: Divergent Pathways to Inflammation and Pain Relief
Standard NSAIDs and this compound achieve their therapeutic effects through distinct molecular mechanisms. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, this compound appears to exert its effects through a broader modulation of inflammatory signaling cascades.
Standard NSAIDs: The Cyclooxygenase Inhibition Pathway
The anti-inflammatory, analgesic, and antipyretic properties of most NSAIDs are attributed to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[1]
This compound: A Multi-Target Approach
This compound, along with its closely related precursor α-bisabolol, demonstrates a more multifaceted anti-inflammatory and analgesic mechanism. Preclinical studies suggest that its efficacy stems from the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression.[2] This regulation is mediated through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2]
Quantitative Efficacy Comparison
Direct comparative studies provide valuable insights into the relative potency of this compound and standard NSAIDs. The following tables summarize key efficacy data from preclinical anti-inflammatory and analgesic models.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Dose (mg/kg, p.o.) | Edema Inhibition (%) | ED50 (mg/kg) | Reference |
| Matricaria Oil (rich in Bisabolol Oxides A & B) | 25 | Significant | 42.4 ± 0.2 | [3] |
| 50 | Dose-dependent | [3] | ||
| 100 | reduction | [3] | ||
| Indomethacin | 10 | Similar to Matricaria Oil | - | [4] |
| α-Bisabolol + Diclofenac (Combination) | 13.4 (experimental) | 40% | 13.4 | [5][6] |
| Diclofenac (alone) | - | - | 41.2 (theoretical) | [5][6] |
Note: The study on Matricaria oil did not provide a percentage inhibition at specific doses but stated the effect was dose-dependent and similar to indomethacin. The α-bisabolol and diclofenac study demonstrated a synergistic effect, with the experimental ED40 of the combination being significantly lower than the theoretical additive ED40.
Table 2: Analgesic Efficacy in Acetic Acid-Induced Writhing (Mouse Model)
| Compound | Dose (mg/kg, p.o.) | Inhibition of Writhing (%) | Reference |
| (-)-α-Bisabolol | 25 | Significant | [7][8] |
| 50 | reduction | [7][8] | |
| Aspirin | 100 | Comparable to α-Bisabolol | [9] |
Table 3: Analgesic Efficacy in Hyperalgesia Model (Rat)
| Compound | Dose (mg/kg, p.o.) | Effect on Hyperalgesia | ED50 (mg/kg) | Reference |
| Matricaria Oil (rich in Bisabolol Oxides A & B) | 25 | Significant | 49.8 ± 6.0 | [3] |
| 50 | Dose-dependent | [3] | ||
| 100 | reduction | [3] | ||
| Ibuprofen | - | Comparable to Matricaria Oil | - | [4] |
| α-Bisabolol + Diclofenac (Combination) | 38.7 (experimental) | 40% | 38.7 | [5][6] |
| Diclofenac (alone) | - | - | 98.89 (theoretical) | [5][6] |
Note: The study on Matricaria oil stated its effect was comparable to ibuprofen. The α-bisabolol and diclofenac study showed a synergistic antinociceptive effect.
Experimental Protocols
The following are detailed methodologies for the key in vivo and in vitro experiments cited in the comparative data.
In Vivo Models
This model is a standard for evaluating acute anti-inflammatory activity.[10][11]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Test compounds (this compound or NSAIDs) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[11]
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
This test is used to screen for peripheral analgesic activity.[1][12][13]
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Test compounds or vehicle are administered (e.g., p.o. or i.p.) 30-60 minutes before the induction of writhing.
-
0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[14]
-
Immediately after the injection, each mouse is placed in an observation box.
-
The number of writhes (a characteristic stretching behavior) is counted for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.[15]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
This method assesses central analgesic activity by measuring the response to a thermal stimulus.[16][17]
-
Animals: Mice are used for this assay.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded before and after the administration of the test compound.
-
A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage.[17]
-
-
Data Analysis: The increase in latency time is calculated to determine the analgesic effect.
In Vitro Models
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antihyperalgesic-and-antiedematous-activities-of-bisabolol-oxides-rich-matricaria-oil-in-a-rat-model-of-inflammation - Ask this paper | Bohrium [bohrium.com]
- 5. Pharmacological interaction of α-bisabolol and diclofenac on nociception, inflammation, and gastric integrity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. ajpp.in [ajpp.in]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Comparative Bioactivity of Bisabolol Oxides in Carrageenan-Induced Rat Paw Edema: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory bioactivity of bisabolol oxides, focusing on their effects in the well-established carrageenan-induced rat paw edema model. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this area.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the available data on the anti-inflammatory effects of a matricaria oil rich in α-bisabolol oxide A and B, as well as data for (-)-α-bisabolol, to provide a contextual reference for their potential individual activities.
| Test Substance | Active Components | Dosage | Edema Inhibition (%) | ED₅₀ (mg/kg) |
| Matricaria Oil [1][2] | α-Bisabolol oxide A (21.5%) & α-Bisabolol oxide B (25.5%) | 25, 50, 100 mg/kg (p.o.) | Dose-dependent reduction | 42.4 ± 0.2 |
| (-)-α-Bisabolol [3][4] | (-)-α-Bisabolol | 100, 200 mg/kg (p.o.) | Significant reduction | Not Reported |
Note: The data for matricaria oil represents the combined effect of its components and not the individual efficacy of bisabolol oxide A or B. The lack of data for bisabolol oxide C highlights a significant gap in the current research landscape.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced rat paw edema assay, a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[2][3][5][6]
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. They should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.
Materials and Reagents
-
Carrageenan (lambda, type IV).
-
Test compounds (bisabolol oxides).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin, Diclofenac sodium).
-
Plethysmometer.
Experimental Procedure
-
Fasting: Animals are fasted for 12-18 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle only.
-
Carrageenan Group: Receives the vehicle followed by carrageenan injection.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).
-
Test Groups: Receive different doses of the bisabolol oxides.
-
-
Administration of Test Compounds: The test compounds, positive control, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average edema volume of the control group.
-
Vt = Average edema volume of the treated group.
-
-
Statistical Analysis
Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Visualizing the Mechanisms
To understand the context of the anti-inflammatory action of bisabolol oxides, it is crucial to visualize the underlying signaling pathways and the experimental process.
Carrageenan-Induced Inflammatory Pathway
The following diagram illustrates the key molecular players and signaling cascades initiated by carrageenan injection, leading to the characteristic signs of inflammation.
Caption: Signaling pathway of carrageenan-induced inflammation.
Experimental Workflow
This diagram outlines the sequential steps of the carrageenan-induced rat paw edema experiment.
Caption: Experimental workflow for the rat paw edema assay.
This guide provides a foundational understanding of the comparative bioactivity of bisabolol oxides in the context of carrageenan-induced inflammation. The clear lack of direct comparative data for individual bisabolol oxides presents a compelling opportunity for future research to elucidate their specific contributions to the observed anti-inflammatory effects of matricaria-derived preparations.
References
- 1. Antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of drugs on four paw oedema models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Bisabolol Oxide A and Chamazulene
In the landscape of natural anti-inflammatory compounds, bisabolol oxide A and chamazulene, both prominent constituents of German chamomile (Matricaria recutita L.), have garnered significant attention for their therapeutic potential. This guide provides a detailed, evidence-based comparison of their anti-inflammatory properties, drawing upon available in vitro and in vivo experimental data. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two phytochemicals.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of chamazulene and the closely related α-bisabolol, which serves as an indicator for the activity of bisabolol oxides. Direct quantitative data for this compound is limited in the current literature; therefore, data for α-bisabolol is presented to provide a comparative context.
| Compound | Assay | Target/Mediator | Cell Type/System | IC50 / Inhibition |
| Chamazulene | Leukotriene B4 Formation | 5-Lipoxygenase (5-LOX) | Intact Rat Peritoneal Neutrophils | 15 µM[1][2] |
| Leukotriene B4 Formation | 5-Lipoxygenase (5-LOX) | 105,000 x g supernatant | 10 µM[1][2] | |
| Arachidonic Acid Peroxidation | Chemical Peroxidation | Cell-free system | 2 µM[1][2] | |
| 5-Lipoxygenase Inhibition | 5-Lipoxygenase (5-LOX) | - | 13 µM[3] | |
| α-Bisabolol | 5-Lipoxygenase Inhibition | 5-Lipoxygenase (5-LOX) | - | 40 µM[3] |
| Nitric Oxide (NO) Production | Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW264.7 Macrophages | Inhibition at 50 µg/mL | |
| Prostaglandin E2 (PGE2) Production | Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW264.7 Macrophages | Inhibition at 50 µg/mL | |
| TNF-α Production | - | LPS-stimulated RAW264.7 Macrophages | Inhibition at 50 µg/mL |
Mechanistic Insights into Anti-Inflammatory Action
Both this compound and chamazulene contribute to the overall anti-inflammatory profile of chamomile, albeit through distinct and overlapping mechanisms.
Chamazulene primarily exerts its anti-inflammatory effects by targeting the arachidonic acid cascade. It is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators.[1][2][3] By inhibiting 5-LOX, chamazulene effectively reduces the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[1][2] Furthermore, chamazulene exhibits antioxidant properties by blocking the chemical peroxidation of arachidonic acid.[1][2]
Experimental Protocols
Leukotriene B4 Formation Assay
Objective: To determine the inhibitory effect of a compound on the production of leukotriene B4 in stimulated inflammatory cells.
Methodology:
-
Cell Culture: Rat peritoneal neutrophils are harvested and suspended in an appropriate buffer.
-
Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., chamazulene) or vehicle control for a specified time.
-
Stimulation: Inflammation is induced by adding a stimulating agent, such as the calcium ionophore A23187.
-
Extraction: After incubation, the reaction is stopped, and the lipids, including LTB4, are extracted from the cell suspension using an organic solvent.
-
Quantification: The amount of LTB4 is quantified using a specific method, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the test compound that inhibits LTB4 production by 50% (IC50) is calculated.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the activity of the 5-LOX enzyme.
Methodology:
-
Enzyme Preparation: Purified 5-LOX enzyme is used.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the 5-LOX enzyme, and various concentrations of the test compound or vehicle control.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The activity of the 5-LOX enzyme is determined by measuring the formation of its products, typically through spectrophotometry by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm) due to the formation of conjugated dienes.
-
Data Analysis: The IC50 value, representing the concentration of the test compound required to inhibit 50% of the 5-LOX enzyme activity, is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for their in vitro evaluation.
Caption: Key Anti-Inflammatory Pathways Targeted by Chamazulene and this compound.
Caption: General Experimental Workflow for In Vitro Anti-Inflammatory Assessment.
Conclusion
Both this compound and chamazulene are significant contributors to the anti-inflammatory properties of chamomile, operating through distinct yet complementary mechanisms. Chamazulene demonstrates potent, direct inhibition of the 5-lipoxygenase pathway, making it a strong candidate for targeting leukotriene-mediated inflammation. While direct quantitative data for this compound is less available, evidence from the closely related α-bisabolol suggests it effectively suppresses the production of key pro-inflammatory mediators like NO, PGE2, and TNF-α, indicating a broader modulatory role in inflammatory processes.
For researchers and drug development professionals, the choice between these compounds, or their synergistic use, would depend on the specific inflammatory pathways being targeted. Further head-to-head comparative studies with standardized assays are warranted to fully elucidate the relative potencies and therapeutic potential of these two valuable natural compounds.
References
- 1. A radiochemical assay for detection of leukotriene B4 production from isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chamazulene: an antioxidant-type inhibitor of leukotriene B4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Determination of Bisabolol Oxide A
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bisabolol oxide A, a significant sesquiterpenoid ether found in chamomile and other botanicals, is crucial for quality control, formulation development, and pharmacological research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile samples, or derivatization to increase volatility. |
| Derivatization | Generally not required. | May be necessary for polar or non-volatile analytes. |
| Selectivity | Good, based on chromatographic separation and UV detection wavelength. | Excellent, based on both chromatographic retention time and mass spectral fragmentation patterns. |
| Sensitivity | Generally good, with UV or other detectors. | Typically offers very high sensitivity, especially with selected ion monitoring (SIM). |
| Typical Run Time | Can be relatively short, often in the range of 10-30 minutes.[1] | Can be longer due to temperature programming, often 30-60 minutes.[2] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Solvent Consumption | Higher, due to the liquid mobile phase. | Lower, uses carrier gas. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the analysis of the related compound α-bisabolol and is adaptable for this compound.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for complex samples. A common mobile phase consists of a mixture of acetonitrile and water.[3] For example, a gradient could start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for this compound.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following protocol is a typical method used for the analysis of volatile compounds in essential oils, including this compound.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[2]
-
Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is crucial for separating the components of a complex mixture. A representative program could be: initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held at 240 °C for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 500.
-
Identification: Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as NIST. Bisabolol oxides A and B have a characteristic base peak at m/z 143 and other significant fragments at m/z 125, 107, and 71.[2]
-
-
Sample Preparation: Samples are typically diluted in a volatile solvent like hexane or ethyl acetate before injection.
Method Validation and Comparison
| Parameter | HPLC (UV Detection) | GC-MS |
| Linearity (R²) | Typically ≥ 0.999[3] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | Generally in the range of 98-102%[3] | Generally in the range of 95-105% |
| Precision (% RSD) | Intra-day and inter-day precision typically < 2% | Intra-day and inter-day precision typically < 5% |
| Limit of Detection (LOD) | In the low µg/mL range | Can reach low ng/mL or even pg/mL levels, especially in SIM mode. |
| Limit of Quantification (LOQ) | In the low to mid µg/mL range | Can reach ng/mL levels. |
Logical Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods for the determination of this compound.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the determination of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis.
-
HPLC is a versatile and cost-effective method, particularly suitable for routine quality control where high throughput is required and the sample matrix is relatively clean. Its ability to analyze non-volatile compounds without derivatization is a significant advantage.
-
GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex matrices, trace-level analysis, and unambiguous identification through mass spectral data. While the initial investment is higher and run times can be longer, the wealth of structural information it provides is invaluable for research and development.
For a comprehensive understanding of a sample, especially during initial characterization or in complex botanical extracts, employing both techniques can be highly beneficial. Cross-validation ensures data integrity and provides a more complete analytical profile of the product.
References
- 1. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Antinociceptive Efficacy of Bisabolol Oxide A in Rodent Models: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vivo antinociceptive effects of bisabolol oxide A, a primary constituent of Matricaria oil, with its parent compound, (-)-α-bisabolol, and standard non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an analgesic agent. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for reproducibility.
Executive Summary
This compound, as a major component of bisabolol-oxide-rich Matricaria oil, demonstrates significant antihyperalgesic effects in a rat model of inflammatory pain. When compared to the more extensively studied (-)-α-bisabolol and conventional NSAIDs, the bisabolol-oxide-rich oil exhibits notable potency. This guide will delve into the experimental evidence supporting these findings, offering a side-by-side comparison of efficacy, experimental designs, and proposed mechanisms of action.
Comparative Analysis of Antinociceptive Effects
The primary study validating the antinociceptive properties of this compound utilized a bisabolol-oxide-rich Matricaria oil in a carrageenan-induced inflammatory pain model in rats. The efficacy of this oil is compared below with (-)-α-bisabolol and the standard NSAID, diclofenac, in similar models. It is important to note that the data for this compound is derived from studies on an essential oil rich in this compound, not on the purified molecule itself.
| Compound/Drug | Animal Model | Nociceptive Test | Administration Route | Dose Range | Efficacy (ED50 or % Inhibition) | Reference |
| Bisabolol-Oxide-Rich Matricaria Oil (21.5% α-bisabolol oxide A) | Rat | Carrageenan-Induced Mechanical Hyperalgesia (Paw Pressure Test) | Oral (p.o.) | 25, 50, 100 mg/kg | ED50: 49.8 ± 6.0 mg/kg | [1] |
| (-)-α-Bisabolol | Mouse | Acetic Acid-Induced Writhing | Oral (p.o.) | 25, 50 mg/kg | 46% and 68% inhibition, respectively | [2] |
| (-)-α-Bisabolol | Mouse | Formalin Test (Second Phase) | Oral (p.o.) | 25, 50 mg/kg | 41% and 52% inhibition, respectively | [2] |
| Diclofenac | Rat | Carrageenan-Induced Thermal Hyperalgesia | Not Specified | Not Specified | ED50: 2.0 mg/kg | [3] |
| Indomethacin | Rat | Carrageenan-Induced Paw Edema | Oral (p.o.) | 5 mg/kg | Significant inhibition | [4] |
Detailed Experimental Protocols
For the purpose of transparency and to allow for replication of the cited findings, the following are detailed methodologies for the key experiments.
Carrageenan-Induced Mechanical Hyperalgesia in Rats (Tomić et al., 2014)
-
Animals: Male Wistar rats (180-220 g) were used.
-
Induction of Inflammation: A 1% w/v suspension of carrageenan in saline was injected into the plantar surface of the right hind paw.
-
Drug Administration: Bisabolol-oxide-rich Matricaria oil (25, 50, and 100 mg/kg) was administered orally (p.o.) 1 hour prior to carrageenan injection.
-
Assessment of Hyperalgesia: A modified paw-pressure test was used to measure the nociceptive threshold. An increasing pressure was applied to the dorsal surface of the hind paw, and the pressure required to elicit paw withdrawal was recorded. Measurements were taken before and at various time points after carrageenan injection.
-
Statistical Analysis: The antihyperalgesic effect was expressed as the percentage increase in the paw withdrawal threshold compared to the control group. The ED50 value was calculated from the dose-response curve.[1]
Acetic Acid-Induced Writhing Test in Mice (Rocha et al., 2011)
-
Animals: Swiss mice (25-30 g) were used.
-
Induction of Nociception: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution was administered.
-
Drug Administration: (-)-α-bisabolol (25 and 50 mg/kg) was administered orally (p.o.) 1 hour prior to the acetic acid injection.
-
Assessment of Nociception: The number of abdominal writhes (a characteristic stretching behavior) was counted for 20 minutes following the acetic acid injection.
-
Statistical Analysis: The antinociceptive effect was expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group.[2]
Formalin Test in Mice (Rocha et al., 2011)
-
Animals: Swiss mice (25-30 g) were used.
-
Induction of Nociception: 20 µL of a 2.5% formalin solution was injected into the plantar surface of the right hind paw.
-
Drug Administration: (-)-α-bisabolol (25 and 50 mg/kg) was administered orally (p.o.) 1 hour prior to the formalin injection.
-
Assessment of Nociception: The time the animal spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Statistical Analysis: The antinociceptive effect was expressed as the percentage of inhibition of licking time in each phase compared to the vehicle-treated control group.[2]
Visualizing Experimental Design and Mechanisms
To further clarify the experimental processes and hypothesized mechanisms of action, the following diagrams are provided.
Discussion of Findings
The available data suggests that bisabolol-oxide-rich Matricaria oil possesses potent antihyperalgesic properties in a rodent model of inflammatory pain. The calculated ED50 of 49.8 mg/kg, while not directly comparable to the ED50 of diclofenac in a thermal hyperalgesia model (2.0 mg/kg), indicates a significant biological effect. It is crucial to highlight that the study on bisabolol oxides used a mechanical hyperalgesia endpoint, which may have different sensitivities to pharmacological interventions compared to thermal hyperalgesia.
The parent compound, (-)-α-bisabolol, has also demonstrated consistent antinociceptive activity across multiple models, including chemical-induced visceral pain and the inflammatory phase of the formalin test.[2] The mechanism of action for (-)-α-bisabolol is thought to be peripheral, and does not appear to involve the opioid system.[5] For bisabolol oxides, the precise mechanism remains to be fully elucidated, but it is hypothesized to involve a reduction in neuronal excitability and potentially the inhibition of prostaglandin synthesis, which are key pathways in inflammatory pain.[6]
Conclusion
This compound, as a key component of Matricaria oil, presents a promising profile for the management of inflammatory pain. The in vivo data from rodent models validates its antinociceptive, specifically antihyperalgesic, effects. Further research utilizing purified this compound is warranted to definitively establish its efficacy and to elucidate its precise mechanism of action. A direct comparison with standard analgesics in the same experimental paradigm would be invaluable for determining its relative potency and therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers interested in the further development of this compound as a novel antinociceptive agent.
References
- 1. Antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing carrageenan-induced locomotor activity impairment in rats: comparison with evoked endpoint of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Molecular Docking Analysis of Bisabolol Oxide A and B with Key Inflammatory Targets
A guide for researchers and drug development professionals exploring the anti-inflammatory potential of bisabolol oxides.
Introduction
Bisabolol oxide A and bisabolol oxide B are natural sesquiterpenoids found in essential oils of various plants, notably German chamomile (Matricaria recutita). These compounds, along with their precursor α-bisabolol, have garnered significant interest for their anti-inflammatory properties. This guide provides a comparative overview of the potential interactions of this compound and B with key protein targets involved in the inflammatory cascade, based on available molecular docking data. Due to a lack of direct comparative molecular docking studies on this compound and B, this analysis leverages data from the closely related and well-studied compound, α-bisabolol, as a predictive reference. The primary inflammatory targets discussed are Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and inducible Nitric Oxide Synthase (iNOS).
Molecular Targets in Inflammation
Inflammation is a complex biological response involving a network of signaling pathways and molecular mediators. Key proteins that serve as targets for anti-inflammatory drugs include:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in regulating inflammatory responses.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a signaling molecule involved in inflammation and immune responses.
Understanding the binding affinities of bisabolol oxides to these targets can provide insights into their mechanisms of action and guide further drug development efforts.
Comparative Docking Analysis
One study reported the molecular docking of α-bisabolol with cyclooxygenase-2 (PDB ID: 1CX2), revealing a binding energy of -7.71 kcal/mol [1]. Another study on α-(-)-bisabolol highlighted its strong binding affinity to the active sites of pro-inflammatory proteins, although specific binding energies were not provided[2].
The structural similarities between α-bisabolol and its oxides suggest that this compound and B would also exhibit significant binding affinities for these inflammatory targets. The presence of an additional epoxide ring in the oxides may influence their binding modes and affinities, potentially leading to altered potencies and selectivities. Further in silico and in vitro studies are warranted to elucidate these differences.
Table 1: Postulated Molecular Docking Performance of Bisabolol Oxides with Inflammatory Targets (Based on α-Bisabolol data)
| Ligand | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |
| This compound | Cyclooxygenase-2 (COX-2) | 1CX2 | Data not available |
| Bisabolol Oxide B | Cyclooxygenase-2 (COX-2) | 1CX2 | Data not available |
| α-Bisabolol (Reference) | Cyclooxygenase-2 (COX-2) | 1CX2 | -7.71[1] |
| This compound | Tumor Necrosis Factor-alpha (TNF-α) | - | Data not available |
| Bisabolol Oxide B | Tumor Necrosis Factor-alpha (TNF-α) | - | Data not available |
| This compound | Inducible Nitric Oxide Synthase (iNOS) | - | Data not available |
| Bisabolol Oxide B | Inducible Nitric Oxide Synthase (iNOS) | - | Data not available |
Note: The binding energies for this compound and B are not available in the reviewed literature and are areas for future research. The data for α-bisabolol is provided as a reference point.
Experimental Protocols: A Typical Molecular Docking Workflow
The following protocol outlines a standard workflow for performing molecular docking studies, which can be adapted for the analysis of bisabolol oxides with inflammatory targets.
1. Protein Preparation:
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., COX-2, TNF-α, iNOS) is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared by removing water molecules, heteroatoms, and co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged. Charges (e.g., Kollman charges) are assigned to the protein atoms.
2. Ligand Preparation:
-
Obtain Ligand Structure: The 2D or 3D structures of this compound and B are obtained from chemical databases (e.g., PubChem) or drawn using molecular modeling software.
-
Energy Minimization: The ligand structures are subjected to energy minimization to obtain a stable, low-energy conformation. Gasteiger partial charges are assigned, and non-polar hydrogens are merged.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations. The algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key inflammatory signaling pathway and a generalized workflow for molecular docking studies.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for molecular docking studies.
Conclusion and Future Directions
While direct comparative molecular docking data for this compound and B remains elusive, the existing information on α-bisabolol suggests that these compounds are promising candidates for further investigation as anti-inflammatory agents. Their potential to interact with key inflammatory targets like COX-2, TNF-α, and iNOS warrants dedicated in silico and subsequent in vitro and in vivo studies. Future research should focus on performing comparative molecular docking of this compound and B to build a comprehensive structure-activity relationship profile. This will be instrumental in understanding their precise mechanisms of action and for the rational design of novel anti-inflammatory therapeutics.
References
Comparative Analysis of the Antibacterial Efficacy of Bisabolol Oxide A Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of bisabolol oxide A against gram-positive bacteria, juxtaposed with other alternatives. The information is supported by available experimental data to facilitate objective evaluation and inform future research and development endeavors.
Executive Summary
This compound, a sesquiterpene found in chamomile, has demonstrated notable antibacterial properties, particularly against gram-positive bacteria. While research is ongoing, preliminary evidence suggests its potential as a valuable compound in the development of new antimicrobial agents. This document synthesizes available data on its efficacy, mechanism of action, and provides relevant experimental protocols to aid in further investigation.
Quantitative Data Summary
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, related compounds and extracts rich in bisabolol derivatives offer insights into its potential potency. It has been noted that bisabolol oxide exhibits greater antibacterial activity than its precursor, α-bisabolol.[1]
For context, the following table includes MIC values for α-bisabolol against the common gram-positive pathogen Staphylococcus aureus. It is important to note that these values are for the parent compound and not this compound itself.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| α-Bisabolol | Staphylococcus aureus | 128 | [2] |
| α-Bisabolol | Staphylococcus aureus | 64 | [2] |
| α-Bisabolol | Staphylococcus aureus | 161.3 | [2] |
Comparative Performance
Direct comparative studies detailing the performance of this compound against standard antibiotics are limited. However, the known activity of α-bisabolol provides a useful, albeit indirect, point of comparison. For instance, α-bisabolol has been shown to potentiate the action of conventional antibiotics against Staphylococcus aureus, suggesting a potential synergistic role for its derivatives like this compound.[3]
Mechanism of Action
The primary proposed mechanism of antibacterial action for bisabolol and related terpenes is the disruption of the bacterial cell membrane.[4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
dot
Caption: Proposed mechanism of this compound targeting the bacterial cell membrane.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Bacterial Cell Membrane Integrity Assay
This assay assesses the ability of a compound to damage the bacterial cell membrane, leading to the leakage of intracellular contents.
Materials:
-
This compound
-
Gram-positive bacterial culture
-
Phosphate-buffered saline (PBS)
-
SYTO 9 and Propidium Iodide (PI) fluorescent stains (e.g., from a LIVE/DEAD BacLight™ kit)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Harvest mid-logarithmic phase bacteria by centrifugation and wash twice with PBS. Resuspend the pellet in PBS to a defined optical density.
-
Treatment: Treat the bacterial suspension with various concentrations of this compound (including a no-treatment control) and incubate for a specific period (e.g., 30-60 minutes).
-
Staining: Add a mixture of SYTO 9 and PI to each sample and incubate in the dark for 15 minutes.
-
Measurement: Measure the fluorescence of each sample. SYTO 9 will stain all bacterial cells (live and dead) green, while PI will only enter cells with compromised membranes and stain them red. An increase in red fluorescence indicates a loss of membrane integrity.
Signaling Pathways
Currently, there is a lack of specific research identifying the direct impact of this compound on bacterial signaling pathways. The primary focus of existing studies has been on its direct bactericidal effects through membrane disruption. Further research is warranted to explore potential secondary mechanisms of action, including interference with quorum sensing or other signaling cascades.
Conclusion
This compound presents a promising avenue for the development of novel antibacterial agents, particularly against gram-positive pathogens. Its purported mechanism of disrupting the bacterial cell membrane is a desirable trait that may be less prone to the development of resistance compared to antibiotics targeting specific metabolic pathways. However, a significant need exists for more rigorous quantitative and comparative studies to fully elucidate its therapeutic potential. The protocols provided in this guide offer a framework for conducting such essential research.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Essential Oils on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of α-Bisabolol and Its β-Cyclodextrin Complex as TetK and NorA Efflux Pump Inhibitors in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
A Comparative Analysis of Bisabolol Oxide A and Its Synthetic Derivatives: Biological Activity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of bisabolol oxide A and its synthetic derivatives, focusing on their anti-cancer and anti-inflammatory properties. Due to a notable gap in the scientific literature directly comparing a wide range of synthetic derivatives of this compound, this guide draws upon data from closely related and structurally similar synthetic derivatives of α-bisabolol. The findings from α-bisabolol derivatives offer valuable insights into the potential for enhancing the therapeutic efficacy of this compound through chemical modification.
I. Comparative Biological Activity
The derivatization of bisabolol aims to enhance its pharmacological properties, such as cytotoxicity against cancer cells and anti-inflammatory effects. Studies on α-bisabolol derivatives have shown that chemical modifications can significantly increase potency.
Anticancer Activity
Research into synthetic derivatives of α-bisabolol has demonstrated a significant increase in cytotoxic activity against various cancer cell lines compared to the parent compound. Glycosylation, for instance, has been shown to markedly enhance the anticancer effects.[1][2]
| Compound | Cell Line | IC50 (µM) | Fold Increase in Activity (vs. α-bisabolol) | Reference |
| α-bisabolol | U-87 (human glioma) | 130 | - | [2] |
| α-bisabolol α-L-rhamnopyranoside | U-87 (human glioma) | 40 | 3.25 | [1] |
| α-bisabolol β-D-glucopyranoside | U-87 (human glioma) | 64 | 2.03 | [1] |
| α-bisabolol β-D-galactopyranoside | U-87 (human glioma) | 75 | 1.73 | [1] |
| α-bisabolol β-D-xylopyranoside | U-87 (human glioma) | 80 | 1.63 | [1] |
| α-bisabolol α-D-mannopyranoside | U-87 (human glioma) | 92 | 1.41 | [1] |
| α-bisabolol β-D-fucopyranoside | U-87 (human glioma) | >100 | <1.3 | [1] |
Table 1: Comparative cytotoxic activity of α-bisabolol and its glycoside derivatives against the U-87 human glioma cell line.
Another study focused on novel α-bisabolol derivatives demonstrated potent inhibitory effects on the proliferation of pancreatic cancer cells, with "derivative 5" showing the strongest effect.[3] This derivative also induced higher levels of apoptosis compared to α-bisabolol.[3]
Anti-inflammatory Activity
Bisabolol and its oxides are known for their anti-inflammatory properties.[4] Research indicates that α-bisabolol can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] It has been shown to reduce edema in animal models and decrease the expression of inflammatory mediators like iNOS and COX-2.[6][7][8] While specific quantitative data for synthetic derivatives of this compound is limited, the mechanisms of action of α-bisabolol suggest that derivatives could be designed to enhance the inhibition of key inflammatory pathways.
II. Signaling Pathways
The anticancer and anti-inflammatory effects of bisabolol and its derivatives are mediated through the modulation of key cellular signaling pathways. The PI3K/Akt and NF-κB pathways are prominent targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial in regulating cell survival, proliferation, and apoptosis.[9][10][11][12] Studies have shown that α-bisabolol and its derivatives can exert their anticancer effects by inhibiting this pathway.[3][13] For example, a potent α-bisabolol derivative was found to suppress AKT expression in pancreatic cancer cells.[3]
References
- 1. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanu-skincare.com [nanu-skincare.com]
- 5. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents | Semantic Scholar [semanticscholar.org]
- 7. carmellcosmetics.com [carmellcosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT/mTOR signalling inhibitor chrysophanol ameliorates neurobehavioural and neurochemical defects in propionic acid-induced experimental model of autism in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Statistical Analysis of Bisabolol Oxide A in Preclinical Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of bisabolol oxide A against alternative treatments, supported by experimental data from preclinical studies. The following sections detail the statistical analysis of treatment groups, experimental methodologies, and the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory and anticancer activities of this compound and related compounds.
Table 1: Anti-inflammatory Activity of Bisabolol-Oxide-Rich Matricaria Oil in a Carrageenan-Induced Rat Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) | Antihyperalgesic Effect (ED50 ± SEM mg/kg) | Antiedematous Effect (ED50 ± SEM mg/kg) |
| Matricaria Oil | 25 | Dose-dependent reduction | 49.8 ± 6.0 | 42.4 ± 0.2 |
| Matricaria Oil | 50 | Dose-dependent reduction | ||
| Matricaria Oil | 100 | Dose-dependent reduction | ||
| Vehicle Control | - | 0 | - | - |
Data extracted from a study on bisabolol-oxides-rich matricaria oil, where α-bisabolol oxide A and B were major components. The study showed a significant dose-dependent reduction in both hyperalgesia and edema[1].
Table 2: Cytotoxic Effects of this compound on Human Leukemia K562 Cells
| Treatment Group | Concentration (µM) | Inhibition of Cell Growth |
| This compound | < 5 | No significant inhibition |
| This compound | 5-10 | Obvious inhibition |
| This compound + 5-Fluorouracil (3-30 µM) | 5-10 | Further inhibition of growth |
This study demonstrated that this compound has a threshold concentration of 5-10 µM for cytotoxic action on K562 leukemia cells and can enhance the inhibitory effect of 5-fluorouracil[2][3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Carrageenan-Induced Paw Edema Assay
This in vivo model is used to assess the anti-inflammatory properties of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats[4].
-
Treatment Administration: Test compounds (e.g., bisabolol-oxide-rich matricaria oil) or a vehicle control are administered orally (p.o.) at specified doses one hour before carrageenan injection[1]. A standard anti-inflammatory drug like indomethacin can be used as a positive control[5][6].
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[1]. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using an analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test for multiple comparisons. A p-value of < 0.05 is generally considered statistically significant.
2. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Human cancer cell lines (e.g., K562 leukemia cells) are cultured in an appropriate medium and seeded in 96-well plates[2][3].
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and/or a standard chemotherapeutic agent (e.g., 5-fluorouracil) for a specified duration (e.g., 72 hours)[2][3].
-
MTT Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (typically 1-4 hours) at 37°C[2].
-
Formazan Solubilization: The resulting formazan crystals, which are formed by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO)[2].
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm[2].
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of a compound.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, p-Akt, total Akt) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of phosphorylated proteins are often normalized to the levels of the corresponding total proteins.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation. Disclaimer: The signaling pathway information is largely based on studies of the related compound α-bisabolol, as direct evidence for this compound is limited.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic action of bisabololoxide A of German chamomile on human leukemia K562 cells in combination with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic Potential of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of chamomile on chemotherapy-induced neutropenia in pediatric leukemia patients: A randomized triple-blind placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Untapped Potential: A Comparative Guide to the Synergistic Effects of Bisabolol Oxide A with Other Terpenes
For the attention of Researchers, Scientists, and Drug Development Professionals.
While the individual therapeutic properties of terpenes are well-documented, the exploration of their synergistic interactions—the "entourage effect"—presents a frontier in phytopharmaceutical research. This guide focuses on the potential synergistic effects of bisabolol oxide A, a prominent sesquiterpenoid found in chamomile, when combined with other terpenes. To date, direct experimental evidence and quantitative data on these specific interactions are nascent. This document provides a comprehensive overview of the existing, albeit limited, data, proposes a robust experimental framework to investigate these synergies, and outlines the potential signaling pathways involved.
Current Landscape: Limited Direct Evidence of Synergy
Direct experimental studies quantifying the synergistic effects of this compound with other terpenes are scarce in publicly available literature. One observational study on a specific cannabis genotype noted that higher concentrations of myrcene, β-elemene, β-selinene, and α-bisabolol oxide were associated with more selective cytotoxic activity against cancer cells, hinting at a potential synergistic interaction. However, this observation does not constitute direct proof of synergy between the individual compounds.
Interestingly, a study investigating the combination of this compound with the chemotherapeutic agent 5-fluorouracil on human leukemia K562 cells demonstrated an additive, rather than synergistic, inhibitory effect on cell growth[1]. This highlights the specificity of these interactions and underscores the need for dedicated research into terpene-terpene synergies.
Theoretical Framework for Synergy: A Mechanistic Overlap
Despite the lack of direct evidence, a review of the individual mechanisms of action for this compound (and its precursor, α-bisabolol) and other terpenes like myrcene, β-elemene, and β-selinene reveals overlapping biological activities, particularly in the realm of oncology. This mechanistic convergence provides a strong rationale for investigating their potential synergistic effects.
This compound: As a derivative of α-bisabolol, it is plausible that it shares similar biological activities. α-Bisabolol is known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases, the executive enzymes of apoptosis.[2][3]
β-Elemene: This sesquiterpene has demonstrated potent anti-cancer properties. It can induce apoptosis through various signaling pathways, including the inhibition of the STAT3 and PI3K/Akt/mTOR pathways, which are crucial for cancer cell survival and proliferation.
Myrcene and β-Selinene: While less studied for their direct cytotoxic effects, myrcene has been shown to possess anti-inflammatory and analgesic properties, and some studies suggest it may enhance the activity of other compounds. Information on the specific cytotoxic or apoptotic mechanisms of β-selinene is limited.
The potential for synergy lies in the multi-targeted approach that a combination of these terpenes could offer. For instance, this compound could initiate the apoptotic cascade via the mitochondrial pathway, while β-elemene could simultaneously inhibit key survival pathways, creating a more potent and comprehensive anti-cancer effect than either compound alone.
Proposed Experimental Framework for Investigating Synergy
To address the current knowledge gap, a structured experimental approach is proposed. The following protocols are designed to assess the synergistic cytotoxic and pro-apoptotic effects of this compound in combination with other terpenes.
Experimental Design
Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line (e.g., normal human fibroblasts) should be used to assess both efficacy and selectivity.
Test Compounds:
-
This compound
-
Myrcene
-
β-Elemene
-
β-Selinene
Experimental Assays:
-
Cytotoxicity Assessment (MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of each terpene individually and in combination.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis and distinguish it from necrosis.
-
Western Blot Analysis: To investigate the molecular mechanisms by assessing the expression of key proteins involved in apoptosis and cell survival signaling pathways.
Experimental Protocols
1. MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of each terpene individually and in various combinations (e.g., fixed-ratio combinations based on their individual IC50 values). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each compound and combination.
2. Synergy Quantification: The Chou-Talalay Method
The Chou-Talalay method should be employed to quantitatively determine the nature of the interaction between this compound and other terpenes. This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The data from the MTT assay (fraction of cells affected by different dose combinations) will be analyzed using software like CompuSyn to generate CI values and isobolograms.[4][5][6]
3. Apoptosis Assessment by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentrations of the individual terpenes and their synergistic combinations for 24-48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-STAT3). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Individual and Combined Terpenes
| Treatment | Cell Line | IC50 (µM) ± SD | Combination Index (CI) at Fa=0.5 |
|---|---|---|---|
| This compound | Cancer Cell Line A | ||
| Myrcene | Cancer Cell Line A | ||
| β-Elemene | Cancer Cell Line A | ||
| This compound + Myrcene | Cancer Cell Line A | ||
| This compound + β-Elemene | Cancer Cell Line A |
| ... | ... | ... | ... |
Table 2: Apoptosis Induction by Individual and Combined Terpenes
| Treatment | Cell Line | % Early Apoptosis ± SD | % Late Apoptosis ± SD |
|---|---|---|---|
| Control | Cancer Cell Line A | ||
| This compound | Cancer Cell Line A | ||
| β-Elemene | Cancer Cell Line A | ||
| This compound + β-Elemene | Cancer Cell Line A |
| ... | ... | ... | ... |
Visualizing the Path Forward: Signaling Pathways and Workflows
To facilitate a clearer understanding of the proposed research, the following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and the experimental workflow.
Caption: Hypothesized synergistic pro-apoptotic mechanism.
Caption: Proposed experimental workflow for synergy analysis.
Conclusion
The synergistic interaction of terpenes holds immense promise for the development of novel and more effective therapeutic strategies. While direct evidence for the synergy of this compound with other terpenes is currently lacking, the theoretical basis for such interactions is strong. The experimental framework outlined in this guide provides a clear and robust methodology for investigating these potential synergies. The resulting data will be invaluable for the scientific community and will pave the way for the development of new phytopharmaceutical products with enhanced efficacy.
References
- 1. The terpenes camphene and alpha-bisabolol inhibit inflammatory and neuropathic pain via Cav3.2 T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijdmsrjournal.com [ijdmsrjournal.com]
- 5. α-bisabolol enhances radiotherapy-induced apoptosis in endometrial cancer cells by reducing the effect of XIAP on inhibiting caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Bisabolol Oxide A as a Selective COX-2 Inhibitor: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved safety profiles is a perpetual endeavor. This guide provides a comprehensive validation of bisabolol oxide A as a potential selective cyclooxygenase-2 (COX-2) inhibitor, comparing its performance with established non-steroidal anti-inflammatory drugs (NSAIDs). We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective assessment.
Cyclooxygenase (COX), a key enzyme in the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[1][2]
The development of selective COX-2 inhibitors was driven by the hypothesis that by selectively targeting COX-2, it would be possible to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[3] This guide evaluates the standing of this compound in this context, comparing it against the well-characterized selective COX-2 inhibitors celecoxib and rofecoxib, and the non-selective NSAIDs ibuprofen and aspirin.
Comparative Analysis of COX-1 and COX-2 Inhibition
The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 (COX-2) to IC50 (COX-1) provides a selectivity index, where a lower ratio signifies higher selectivity for COX-2.
In contrast, the inhibitory activities of celecoxib, rofecoxib, ibuprofen, and aspirin are well-documented. The following table summarizes their IC50 values and selectivity indices from various studies. It is important to note that IC50 values can vary between different experimental setups.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Celecoxib | 2.8 - 82 | 0.04 - 6.8 | 0.04 - 12 | [6][7][8][9] |
| Rofecoxib | 18.8 - >100 | 0.018 - 0.53 | 0.0003 - 36 | [1][10][11][12] |
| Ibuprofen | 2.9 - 13 | 1.1 - 370 | 0.04 - 2.6 | [7][13] |
| Aspirin | 3.57 | 29.3 | 0.12 | [14] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies for key experiments used to evaluate COX inhibitors.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Stopping solution (e.g., hydrochloric acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or other relevant prostaglandins
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). A control group with no inhibitor is included.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a specific concentration of arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped by adding a stopping solution.
-
Quantification of Prostaglandins: The amount of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a widely used animal model to assess the in vivo anti-inflammatory effects of a compound. Studies on (-)-α-bisabolol have utilized this model.[15][16][17]
Objective: To evaluate the ability of a test compound to reduce inflammation in an acute inflammatory model.
Animals: Male Wistar rats or Swiss mice.
Materials:
-
Test compound (e.g., this compound)
-
Carrageenan solution (e.g., 1% in saline)
-
Reference drug (e.g., indomethacin)
-
Vehicle (e.g., saline, Tween 80)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups and treated orally or intraperitoneally with the vehicle, test compound at various doses, or the reference drug.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanisms and Methodologies
To further clarify the concepts discussed, the following diagrams illustrate the COX signaling pathway, a typical experimental workflow for assessing COX inhibition, and the logic behind determining COX-2 selectivity.
Caption: The COX signaling pathway.
Caption: Experimental workflow for COX inhibition assay.
References
- 1. Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and biological effects of alpha-bisabolol: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents | Semantic Scholar [semanticscholar.org]
- 16. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bisabolol Oxide A: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bisabolol Oxide A, a key compound in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper handling and disposal are critical to prevent harm to human health and the environment.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to understand its associated hazards and take appropriate safety measures.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if ingested.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life, with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1]
II. Quantitative Data for Safe Handling
| Property | Value | Reference |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| CAS Number | 22567-36-8 | [1] |
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid release into the environment.[1][2] Do not dispose of this chemical down the drain or in household garbage.[3]
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, containers) in a designated, properly labeled waste container.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[4][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
Step 3: Arrange for Professional Disposal
-
The recommended method of disposal is to offer the waste to a licensed hazardous material disposal company.[4][5]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always conduct disposal in accordance with prevailing country, federal, state, and local regulations.[1][6]
Step 4: Decontamination of Empty Containers
-
Handle uncleaned containers as you would the product itself.[5] They should be disposed of in the same manner as the chemical waste.
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Wear the appropriate personal protective equipment (PPE) as outlined in Section I.[1]
-
Ventilate the Area: Ensure adequate ventilation to avoid inhalation of any vapors or dust.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
Dispose of Contaminated Materials: Dispose of all contaminated materials according to the procedures outlined in Section III.[1]
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bisabolol oxide A
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bisabolol oxide A in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Immediate Safety and First Aid Plan
In the event of exposure to this compound, immediate action is critical. The following steps should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or other symptoms develop, consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
General Advice: In all cases of exposure, it is recommended to consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure:
| PPE Category | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be appropriate depending on the scale of work.[3] |
| Skin Protection | Chemical-resistant gloves (materials to be determined by specific laboratory protocols and breakthrough times) must be worn.[1] Wear impervious clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably in a laboratory fume hood.[1] If aerosols or dust are generated, a suitable respirator may be required.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures may vary; consult the supplier's specific instructions, with some sources suggesting storage at -20°C for powder or -80°C in solvent.[2]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., sand, diatomite).[5]
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
Clean the spill area thoroughly.
-
Avoid discharge of spilled material into drains or the environment.[1][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to federal, state, and local regulations.
-
Unused Product and Contaminated Materials: Excess and expired materials, as well as contaminated items (e.g., gloves, absorbent materials), should be offered to a licensed hazardous material disposal company.[1]
-
Containers: Dispose of contaminated packaging in the same manner as the unused product.[1] Do not reuse empty containers.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol [2] |
| Occupational Exposure Limits | No exposure limits have been noted for this ingredient.[1] |
| Boiling Point | 154 - 156 °C[6] |
| Flash Point | 110 °C[6] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
